1-Ethyl-3-guanidinothiourea Hydrochloride
Description
Properties
IUPAC Name |
1-(diaminomethylideneamino)-3-ethylthiourea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N5S.ClH/c1-2-7-4(10)9-8-3(5)6;/h2H2,1H3,(H4,5,6,8)(H2,7,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSXLCPLOKTRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733851 | |
| Record name | 2-(Diaminomethylidene)-N-ethylhydrazine-1-carbothioamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381670-29-7 | |
| Record name | 2-(Diaminomethylidene)-N-ethylhydrazine-1-carbothioamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Ethyl-3-guanidinothiourea Hydrochloride: A Multifunctional Additive in Perovskite Solar Cell Technology
This technical guide provides a comprehensive overview of 1-Ethyl-3-guanidinothiourea Hydrochloride (CAS Number: 381670-29-7), a specialized chemical compound that has recently emerged as a critical component in the advancement of renewable energy technologies. While the guanidinothiourea scaffold is of broad interest in medicinal chemistry, this particular molecule has demonstrated significant potential in the field of materials science, specifically as a multifunctional additive in the fabrication of high-efficiency bifacial perovskite solar cells (PSCs). This document is intended for researchers, materials scientists, and professionals in the photovoltaics industry, offering insights into its properties, mechanism of action, and practical applications.
Compound Profile and Physicochemical Properties
1-Ethyl-3-guanidinothiourea Hydrochloride, also known by its synonyms 1-Amidino-3-ethylthiourea Hydrochloride and 1-Carbamimidoyl-3-ethylthiourea Hydrochloride, is a salt of a guanidinothiourea derivative.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 381670-29-7 | [1] |
| Molecular Formula | C₄H₁₀N₄S·HCl | [1] |
| Molecular Weight | 182.67 g/mol | [1] |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 158 °C | [1] |
| Purity | >98.0% (Typical) | [1] |
The structure of 1-Ethyl-3-guanidinothiourea Hydrochloride combines the key functional groups of guanidine and thiourea. The guanidinium group, being protonated, imparts charge and the potential for strong ionic and hydrogen bonding interactions. The thiourea moiety is known for its ability to coordinate with metal ions and influence crystallization processes. This unique combination of functional groups is central to its application in perovskite solar cell technology.
Caption: Chemical structure of 1-Ethyl-3-guanidinothiourea Hydrochloride.
Application in Bifacial Perovskite Solar Cells
The primary and most impactful application of 1-Ethyl-3-guanidinothiourea Hydrochloride identified to date is as a multifunctional additive in the fabrication of bifacial perovskite solar cells (Bi-PSCs).[2] Bi-PSCs are a promising photovoltaic technology that can capture light from both sides of the cell, significantly increasing energy yield. However, a key challenge in their fabrication is the creation of a thick, high-quality perovskite absorber layer, which is necessary to maximize photon absorption.[2]
Highly concentrated precursor solutions are required to produce these thick films, but such solutions often suffer from poor crystallization control, leading to defects in the film and unstable performance.[2] 1-Ethyl-3-guanidinothiourea Hydrochloride, referred to as EGTHCl in some literature, has been shown to effectively address this issue.[2]
Mechanism of Action in Perovskite Crystallization
The efficacy of 1-Ethyl-3-guanidinothiourea Hydrochloride as a crystallization regulator stems from its molecular structure. The guanidinium and thiourea moieties can interact with the lead iodide (PbI₂) precursors in the perovskite solution. These interactions are believed to modulate the nucleation and growth of the perovskite crystals.
The proposed mechanism involves the following steps:
-
Coordination and Complex Formation: The sulfur atom in the thiourea group and the nitrogen atoms in the guanidinium group can act as Lewis bases, coordinating with the lead ions (Pb²⁺) in the precursor solution. This forms intermediate adducts that stabilize the precursor solution and prevent premature, uncontrolled crystallization.
-
Controlled Nucleation: By slowing down the reaction kinetics, the additive promotes a more ordered and controlled nucleation process. This leads to the formation of fewer, larger crystal grains, which is desirable for high-performance solar cells as it reduces the number of grain boundaries that can act as sites for charge recombination.
-
Passivation of Defects: The guanidinium and thiourea groups can also passivate defects at the grain boundaries and the surface of the perovskite film. This is achieved by satisfying the coordination vacancies of under-coordinated lead ions, which are a common source of electronic traps that reduce the efficiency and stability of the solar cell.
Caption: Influence of 1-Ethyl-3-guanidinothiourea Hydrochloride on perovskite film formation.
Performance Enhancements in Bifacial Perovskite Solar Cells
The use of 1-Ethyl-3-guanidinothiourea Hydrochloride as an additive has led to significant improvements in the performance of Bi-PSCs. Research has shown that its inclusion in the precursor solution enables the formation of dense, uniform perovskite films with high crystallinity.[2] This has resulted in:
-
Record-Breaking Power Conversion Efficiency (PCE): Optimized Bi-PSCs fabricated with this additive have achieved a PCE of 23.4%.[2]
-
Reduced Current Loss: The improved film quality minimizes photon loss, leading to a reduction in current loss to just 1.67 mA cm⁻².[2]
-
Enhanced Operational Stability: Devices have demonstrated outstanding stability, maintaining over 80% of their initial performance for more than 2000 hours under continuous illumination.[2]
Experimental Protocol: Fabrication of High-Efficiency Bifacial Perovskite Solar Cells with 1-Ethyl-3-guanidinothiourea Hydrochloride
The following is a generalized protocol for the fabrication of Bi-PSCs incorporating 1-Ethyl-3-guanidinothiourea Hydrochloride as a crystallization additive. This protocol is intended as a guideline and may require optimization based on specific laboratory conditions and substrate materials.
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Perovskite precursors (e.g., PbI₂, Formamidinium iodide (FAI), Methylammonium bromide (MABr))
-
1-Ethyl-3-guanidinothiourea Hydrochloride
-
Appropriate solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Hole transport layer (HTL) material (e.g., PTAA)
-
Electron transport layer (ETL) material (e.g., C60)
-
Buffer layer material (e.g., BCP)
-
Transparent conducting oxide (TCO) for the rear electrode (e.g., IZO)
Procedure:
-
Substrate Preparation:
-
Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream and treat with UV-ozone for 20 minutes before use.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the HTL solution onto the cleaned ITO substrates.
-
Anneal the substrates at the recommended temperature and time for the chosen HTL material.
-
-
Perovskite Precursor Solution Preparation:
-
Prepare a high-concentration perovskite precursor solution by dissolving the perovskite precursors in a co-solvent mixture (e.g., DMF:DMSO).
-
Add a predetermined optimal concentration of 1-Ethyl-3-guanidinothiourea Hydrochloride to the precursor solution.
-
Stir the solution at room temperature for several hours to ensure complete dissolution.
-
-
Perovskite Film Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution containing the additive onto the HTL-coated substrates.
-
During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite films on a hotplate at a specified temperature and duration to complete the crystallization process.
-
-
Electron Transport Layer (ETL) and Rear Electrode Deposition:
-
Sequentially deposit the ETL, buffer layer, and the transparent rear electrode via thermal evaporation under high vacuum.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated Bi-PSCs under simulated solar illumination.
-
Determine the power conversion efficiency, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Characterize the long-term stability of the devices under continuous illumination and controlled environmental conditions.
-
Sources
An In-Depth Technical Guide to 1-Ethyl-3-guanidinothiourea Hydrochloride: Structure, Properties, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-guanidinothiourea Hydrochloride, a molecule of growing interest in advanced materials science, presents a unique structural combination of guanidinium and thiourea functionalities. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and, most notably, its emerging role as a key additive in the development of next-generation perovskite solar cells. As a Senior Application Scientist, this document aims to deliver not just technical data but also insights into the practical application and mechanistic underpinnings of this compound's utility.
Molecular Structure and Physicochemical Properties
1-Ethyl-3-guanidinothiourea Hydrochloride, also referred to as 1-Ethyl-3-guanylthiourea Hydrochloride or 1-(diaminomethylideneamino)-3-ethylthiourea;hydrochloride, is a salt with the chemical formula C4H12ClN5S.[1] The molecule features an ethyl group attached to a thiourea backbone, which is further substituted with a guanidinium group. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Below is a visualization of the molecular structure of 1-Ethyl-3-guanidinothiourea Hydrochloride.
Caption: Molecular structure of 1-Ethyl-3-guanidinothiourea Hydrochloride.
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 381670-29-7 | [1] |
| Molecular Formula | C4H12ClN5S | [1] |
| Molecular Weight | 197.685 g/mol | [1] |
| IUPAC Name | 1-(diaminomethylideneamino)-3-ethylthiourea;hydrochloride | [1] |
| Synonyms | 1-Amidino-3-ethylthiourea Hydrochloride, 1-Carbamimidoyl-3-ethylthiourea Hydrochloride | [1] |
| Physical Form | Crystalline Powder | [1] |
| Color | White-Yellow | [1] |
| Melting Point | 158 °C | [1] |
| Purity | ≥98.0% | [1] |
Synthesis and Characterization
Postulated Synthetic Workflow:
Caption: Postulated synthetic workflow for 1-Ethyl-3-guanidinothiourea Hydrochloride.
Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and purity.
Advanced Application in Perovskite Solar Cells
A significant and recent application of 1-Ethyl-3-guanidinothiourea Hydrochloride, referred to in this context as EGTHCl, is as a multifunctional additive in the fabrication of bifacial perovskite solar cells (Bi-PSCs).[2]
Mechanism of Action in Perovskite Film Formation
The primary challenge in producing high-efficiency Bi-PSCs is the formation of thick, high-quality perovskite absorber layers from highly concentrated precursor solutions.[2] Such solutions often lead to poor crystallization control, resulting in film defects and performance instability.[2] EGTHCl addresses this challenge by precisely regulating the nucleation and crystallization behavior of the perovskite precursor.[2]
The proposed mechanism involves the interaction of the guanidinium and thiourea groups of EGTHCl with the perovskite precursors. The guanidinium group can form hydrogen bonds, while the sulfur atom in the thiourea group can coordinate with lead ions. These interactions are believed to modulate the crystallization kinetics, leading to the formation of dense, uniform films with excellent crystallinity.[2]
Experimental Protocol for Perovskite Film Fabrication with EGTHCl
The following is a generalized protocol based on the reported use of EGTHCl as an additive.[2]
Step 1: Precursor Solution Preparation
-
Prepare a high-concentration perovskite precursor solution (e.g., 2.0 mol L⁻¹) in a suitable solvent system (e.g., a mixture of DMF and DMSO).
-
Add a specific molar ratio of 1-Ethyl-3-guanidinium thiourea hydrochloride (EGTHCl) to the precursor solution.
Step 2: Film Deposition
-
Deposit the precursor solution onto the substrate using a spin-coating technique.
Step 3: Annealing
-
Anneal the wet film at a specific temperature and for a defined duration to promote crystallization and remove residual solvent.
Step 4: Characterization
-
Analyze the resulting perovskite film using techniques such as optical microscopy, UV-Vis absorption spectroscopy, and Grazing-Incidence X-ray Diffraction (GIXRD) to evaluate film morphology, absorbance, and crystallinity.[2]
Impact on Solar Cell Performance
The incorporation of EGTHCl as an additive has been shown to significantly enhance the performance of bifacial perovskite solar cells. Researchers have reported a power conversion efficiency (PCE) of 23.4% and a reduction in current loss.[2] Furthermore, the operational stability of the devices was notably improved, maintaining over 80% of their initial performance for more than 2000 hours under continuous illumination.[2]
Signaling Pathway and Logical Relationships
The role of EGTHCl in enhancing perovskite solar cell performance can be visualized as a logical pathway from its introduction to the final improved device characteristics.
Caption: Logical workflow of EGTHCl's impact on perovskite solar cell performance.
Conclusion
1-Ethyl-3-guanidinothiourea Hydrochloride is a compound with well-defined physicochemical properties and a significant emerging application in the field of renewable energy. Its role as a multifunctional additive in perovskite solar cells highlights the importance of molecular design in controlling material properties at the nanoscale. The ability of EGTHCl to regulate crystallization and reduce defects in perovskite films offers a practical and scalable solution to improve the efficiency and stability of these promising photovoltaic devices. Further research into the synthesis and characterization of this and related compounds is warranted to explore their full potential in materials science and beyond.
References
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Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells. EurekAlert!. [Link]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-3-guanidinothiourea Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethyl-3-guanidinothiourea Hydrochloride, a guanidine-containing thiourea derivative of interest in medicinal chemistry and materials science. This document outlines a robust synthetic protocol, details a suite of analytical techniques for structural elucidation and purity assessment, and discusses the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into the practical aspects of handling and validating this compound.
Introduction: The Significance of Guanidinothiourea Scaffolds
Guanidine and thiourea moieties are recognized as "privileged structures" in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The guanidinium group, with its positive charge delocalized over several nitrogen atoms, is a key feature in numerous natural and synthetic molecules, often facilitating interactions with biological targets.[1] Thiourea derivatives are also of significant interest due to their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities.[3][4]
The combination of these two functional groups in 1-Ethyl-3-guanidinothiourea Hydrochloride (also known as 1-Amidino-3-ethylthiourea Hydrochloride or 1-Carbamimidoyl-3-ethylthiourea Hydrochloride) creates a molecule with potential applications in various fields.[5] Recently, this compound, under the name 1-ethyl-3-guanidinium thiourea hydrochloride (EGTHCl), has been identified as a multifunctional additive in the fabrication of bifacial perovskite solar cells, highlighting its emerging role in materials science. This guide provides a detailed methodology for the synthesis and rigorous characterization of this versatile compound.
Synthesis of 1-Ethyl-3-guanidinothiourea Hydrochloride
The synthesis of N-substituted thioureas is most commonly achieved through the nucleophilic addition of an amine to an isothiocyanate.[4] In the case of 1-Ethyl-3-guanidinothiourea Hydrochloride, the nucleophile is guanidine. The following protocol describes a reliable method for the preparation of the target compound from commercially available starting materials.
Synthetic Pathway
The overall synthetic scheme involves the reaction of ethyl isothiocyanate with guanidine hydrochloride in a suitable solvent. The use of guanidine hydrochloride provides the guanidine nucleophile and the hydrochloride salt in a single step.
Sources
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- 5. labsolu.ca [labsolu.ca]
1-Ethyl-3-guanidinothiourea Hydrochloride mechanism of action in chemical reactions
An In-Depth Technical Guide to the Mechanistic Pathways of 1-Ethyl-3-guanidinothiourea Hydrochloride in Chemical Reactions
Abstract
1-Ethyl-3-guanidinothiourea Hydrochloride is a molecule of growing interest, demonstrating significant potential in materials science, particularly in the fabrication of high-efficiency perovskite solar cells.[1] This technical guide provides an in-depth analysis of its core mechanism of action in chemical reactions, moving beyond a simple datasheet to offer researchers, scientists, and drug development professionals a foundational understanding of its reactivity. By dissecting the roles of its constituent guanidinium and thiourea functionalities, we will explore its probable mechanistic pathways as both a catalyst and a reactive intermediate. This document is structured to provide not just theoretical knowledge but also actionable experimental frameworks for validation.
Introduction: Unveiling a Multifunctional Molecule
1-Ethyl-3-guanidinothiourea Hydrochloride, with the chemical formula C₄H₁₀N₄S·HCl and a molecular weight of 182.67[2][3], is a salt containing a highly functionalized organic cation. Its structure is characterized by the presence of both a guanidinium group and a thiourea group. This dual functionality is the key to its versatile reactivity and its emerging applications.
While its most prominent recent application is as a multifunctional additive in the manufacturing of bifacial perovskite solar cells to regulate crystal growth and enhance efficiency[1], the fundamental mechanisms that govern its chemical behavior are rooted in the well-established chemistry of its core components. This guide will illuminate these mechanisms to empower researchers to harness its full potential.
Physicochemical Properties and Structural Analysis
A summary of the key physicochemical properties of 1-Ethyl-3-guanidinothiourea Hydrochloride is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₄S·HCl | [2] |
| Molecular Weight | 182.67 g/mol | [2][3] |
| CAS Number | 381670-29-7 | [2] |
| Synonyms | 1-Amidino-3-ethylthiourea Hydrochloride, 1-Carbamimidoyl-3-ethylthiourea Hydrochloride | [2] |
The hydrochloride salt form ensures that the guanidinium group is protonated, rendering it a positively charged moiety with strong hydrogen-bonding capabilities. The thiourea group, with its sulfur and nitrogen atoms, offers nucleophilic and coordination sites.
Core Mechanism of Action: A Tale of Two Functional Groups
The mechanism of action of 1-Ethyl-3-guanidinothiourea Hydrochloride is best understood by considering the distinct yet synergistic roles of its guanidinium and thiourea moieties.
The Guanidinium Group: An Engine for Catalysis and Molecular Recognition
The guanidinium group is a well-known functional group in biological systems, particularly in the side chain of the amino acid arginine, where it plays a crucial role in anion recognition and catalysis.[4] Its key mechanistic features include:
-
Hydrogen Bonding and Anion Templating: The protonated guanidinium ion is an excellent hydrogen bond donor, capable of forming multiple, directionally specific hydrogen bonds with anionic species. This allows it to act as a template, pre-organizing reactants and stabilizing anionic transition states.
-
General-Acid Catalysis: The guanidinium group can act as a general-acid catalyst, donating a proton to an atom in the transition state. This is particularly effective in reactions involving phosphoryl transfer, where it can protonate a developing negative charge on an oxygen atom.[5][6][7]
Proposed Catalytic Mechanism: Ester Hydrolysis
The following diagram illustrates a proposed mechanism for the guanidinium-catalyzed hydrolysis of an ester. The guanidinium group stabilizes the negatively charged transition state through hydrogen bonding.
Caption: Proposed stabilization of the tetrahedral intermediate in ester hydrolysis by the guanidinium moiety.
The Thiourea Group: A Versatile Nucleophile and Synthetic Precursor
Thiourea and its derivatives are widely used in organic synthesis.[8][9][10] The thiourea moiety in 1-Ethyl-3-guanidinothiourea Hydrochloride can participate in reactions in several ways:
-
Nucleophilic Attack via Sulfur: The sulfur atom in the thiourea group is nucleophilic and can attack electrophilic centers. A common reaction is the S-alkylation with alkyl halides to form isothiouronium salts.[11]
-
Precursor to Guanidines: Thioureas are common precursors for the synthesis of guanidines. This transformation typically involves the activation of the thiourea, followed by reaction with an amine.[12][13][14]
Proposed Reaction Pathway: Synthesis of a Substituted Guanidine
The following workflow illustrates the conversion of 1-Ethyl-3-guanidinothiourea Hydrochloride into a more complex guanidine derivative.
Caption: A potential synthetic route utilizing 1-Ethyl-3-guanidinothiourea as a guanidinylating agent.
Experimental Protocols for Mechanistic Investigation
To validate the proposed mechanisms of action, a series of experiments can be conducted.
Protocol for Investigating Catalytic Activity
Objective: To determine if 1-Ethyl-3-guanidinothiourea Hydrochloride catalyzes a model reaction, such as the hydrolysis of p-nitrophenyl acetate (pNPA).
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of 1-Ethyl-3-guanidinothiourea Hydrochloride in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of pNPA in a water-miscible organic solvent (e.g., acetonitrile).
-
-
Kinetic Assay:
-
In a cuvette, mix the buffer, varying concentrations of 1-Ethyl-3-guanidinothiourea Hydrochloride, and a fixed concentration of pNPA.
-
Monitor the increase in absorbance at 400 nm (due to the formation of the p-nitrophenolate ion) over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the potential catalyst.
-
Plot the initial rate versus the concentration of 1-Ethyl-3-guanidinothiourea Hydrochloride to determine the catalytic rate constant.
-
Protocol for Studying Reactivity as a Guanidinylating Agent
Objective: To confirm the ability of 1-Ethyl-3-guanidinothiourea Hydrochloride to act as a precursor for guanidine synthesis.
Methodology:
-
Reaction Setup:
-
Dissolve 1-Ethyl-3-guanidinothiourea Hydrochloride and an activating agent (e.g., a carbodiimide or a silver salt[14]) in an appropriate solvent (e.g., DMF).
-
Add a primary or secondary amine to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere and monitor its progress using Thin Layer Chromatography (TLC).
-
-
Product Isolation and Characterization:
-
Once the reaction is complete, quench the reaction and perform an aqueous workup.
-
Purify the product using column chromatography.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the new guanidine derivative.
-
Conclusion and Future Outlook
1-Ethyl-3-guanidinothiourea Hydrochloride is a molecule with a rich and versatile chemical personality. Its mechanism of action is a composite of the distinct reactivities of its guanidinium and thiourea functional groups. The guanidinium moiety endows it with the ability to act as a catalyst through hydrogen bonding and general-acid catalysis, while the thiourea group provides a nucleophilic center and a handle for synthetic transformations.
The recent success of this compound in materials science underscores the importance of understanding its fundamental chemical behavior. The mechanistic insights and experimental protocols provided in this guide offer a solid foundation for researchers to explore and exploit the full potential of 1-Ethyl-3-guanidinothiourea Hydrochloride in a wide range of applications, from catalysis to the synthesis of novel bioactive molecules.
References
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- Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024, May 31).
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- Using Guanidinium Groups for the Recognition of RNA and as Catalysts for the Hydrolysis of RNA - PubMed. (n.d.).
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- Thiourea - Wikipedia. (n.d.).
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- Guanidinium groups act as general-acid catalysts in phosphoryl transfer reactions: a two-proton inventory on a model system. | Semantic Scholar. (n.d.).
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- Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity - Kent Academic Repository. (n.d.).
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- Solid‐Phase Synthesis of Guanidinium Derivatives from Thiourea and Isothiourea Functionalities | Request PDF - ResearchGate. (2025, August 6).
- Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells | EurekAlert!. (2025, July 8).
- Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC - NIH. (2025, October 7).
- Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities - Collections | Kyushu University Library. (n.d.).
- 1-Ethyl-3-guanidinothiourea Hydrochloride. (n.d.).
- 1-Ethyl-3-guanylthiourea Hydrochloride 98.0+%, TCI America 5 g | Buy Online. (n.d.).
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A Comprehensive Guide to the Spectroscopic Analysis of 1-Ethyl-3-guanidinothiourea Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the essential spectroscopic techniques for the structural elucidation and purity assessment of 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl). As a molecule of interest in various chemical applications, including as a crystallization additive in advanced materials science, rigorous characterization is paramount.[1] This document offers researchers, scientists, and drug development professionals a framework for a multi-faceted analytical approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The narrative emphasizes the causality behind experimental choices and protocols, ensuring a self-validating system for robust and reliable analysis.
Introduction: The Analytical Imperative for EGTHCl
1-Ethyl-3-guanidinothiourea Hydrochloride is a salt with the chemical formula C₄H₁₀N₄S·HCl.[2] Its structure combines a flexible ethyl group with two highly polar, hydrogen-bonding functional groups: guanidinium and thiourea. This unique combination of features makes comprehensive spectroscopic analysis essential for confirming its identity, structure, and purity, as subtle variations can significantly impact its function in sensitive applications like perovskite solar cell fabrication.[1]
The hydrochloride form ensures solubility in polar solvents, a critical factor for many analytical techniques. The primary objective of the analytical workflow described herein is to create an unambiguous "spectroscopic fingerprint" of the molecule, correlating data from orthogonal techniques to build a cohesive and validated structural profile.
Molecular and Physical Properties
A foundational understanding of the molecule's properties is crucial before commencing any analysis.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₄S·HCl | [2] |
| Molecular Weight | 182.67 g/mol | [2] |
| CAS Number | 381670-29-7 | [2][3] |
| Appearance | White to yellow crystalline powder | [3] |
| Melting Point | 158 °C | [2][3] |
| Synonyms | 1-Amidino-3-ethylthiourea Hydrochloride, 1-Carbamimidoyl-3-ethylthiourea Hydrochloride | [2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For EGTHCl, both ¹H and ¹³C NMR are indispensable.
Principle of NMR Analysis for EGTHCl
¹H NMR will map the proton environments, confirming the presence and connectivity of the ethyl group and identifying the exchangeable protons on the nitrogen atoms. ¹³C NMR will identify all unique carbon atoms, including the characteristic thiocarbonyl (C=S) and guanidinium carbons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal due to its ability to dissolve the polar hydrochloride salt and its non-exchangeable nature with the N-H protons, allowing them to be observed.
Experimental Protocol: NMR
-
Sample Preparation: Accurately weigh 5-10 mg of 1-Ethyl-3-guanidinothiourea Hydrochloride and dissolve it in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Reference the ¹H spectrum to the residual DMSO peak at ~2.50 ppm and the ¹³C spectrum to the DMSO-d₆ multiplet at ~39.52 ppm.
Data Interpretation and Expected Spectra
The combination of the ethyl group's signature pattern and the downfield shifts of protons and carbons attached to electronegative nitrogen and sulfur atoms provides a clear fingerprint.
¹H NMR (Predicted, in DMSO-d₆):
-
~1.1-1.2 ppm (triplet, 3H): The methyl (-CH₃) protons of the ethyl group, split into a triplet by the adjacent methylene protons.
-
~3.8-4.0 ppm (quartet, 2H): The methylene (-CH₂-) protons of the ethyl group, coupled to the methyl protons.[4]
-
~7.0-9.0 ppm (broad singlets, 5H): Exchangeable protons from the -NH- and -NH₂ groups of the thiourea and guanidinium moieties. The exact chemical shifts can be sensitive to concentration and temperature.
¹³C NMR (Predicted, in DMSO-d₆):
-
~14-16 ppm: Ethyl group -CH₃ carbon.
-
~40-45 ppm: Ethyl group -CH₂- carbon, shifted downfield by the adjacent nitrogen.
-
~155-160 ppm: Guanidinium carbon (N=C(N)N), highly deshielded.
-
~180-185 ppm: Thiourea thiocarbonyl carbon (N-C(=S)-N), characteristically found at very low field.
NMR Data Summary
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~1.1-1.2 | Triplet | 3H | -CH₂CH₃ |
| ¹H | ~3.8-4.0 | Quartet | 2H | -CH₂ CH₃ |
| ¹H | ~7.0-9.0 | Broad Singlets | 5H | All N-H protons |
| ¹³C | ~14-16 | - | - | -CH₂CH₃ |
| ¹³C | ~40-45 | - | - | -CH₂ CH₃ |
| ¹³C | ~155-160 | - | - | Guanidinium C |
| ¹³C | ~180-185 | - | - | Thiourea C =S |
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis of EGTHCl.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying the presence of specific functional groups.
Principle of IR Analysis for EGTHCl
For EGTHCl, IR spectroscopy will confirm the presence of N-H bonds (from both guanidinium and thiourea), C-H bonds (from the ethyl group), the C=S bond (thiocarbonyl), and various C-N bonds. The resulting spectrum provides a unique "fingerprint" that is highly specific to the molecule's structure.
Experimental Protocol: FTIR
A solid-state method is preferred for this non-volatile salt.
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of EGTHCl with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR):
-
Alternatively, place a small amount of the crystalline powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of either the empty sample compartment (for KBr) or the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).
Data Interpretation and Expected Spectra
The spectrum will be characterized by several key absorption bands.[5]
-
3400-3100 cm⁻¹ (Broad, Strong): N-H stretching vibrations from the multiple amine and imine groups. The broadness is due to extensive hydrogen bonding in the solid state.
-
3000-2850 cm⁻¹ (Medium): C-H stretching vibrations from the methyl and methylene groups of the ethyl substituent.
-
~1650 cm⁻¹ (Strong): C=N stretching from the guanidinium group and N-H bending vibrations.
-
~1550 cm⁻¹ (Strong): N-C-N asymmetric stretching.
-
~1300-1000 cm⁻¹ (Medium-Strong): A complex region containing C-N stretching and C-H bending vibrations.
-
~700-800 cm⁻¹ (Medium): C=S stretching vibration. This band is a key identifier for the thiourea moiety.[5]
IR Data Summary
| Wavenumber Range (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Strong, Broad | N-H Stretching |
| 3000-2850 | Medium | C-H Stretching (aliphatic) |
| ~1650 | Strong | C=N Stretching / N-H Bending |
| ~1550 | Strong | N-C-N Asymmetric Stretching |
| 700-800 | Medium | C=S Stretching |
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation.
Principle of MS Analysis for EGTHCl
Electrospray Ionization (ESI) is the ideal ionization technique for a pre-charged, polar molecule like EGTHCl. In positive ion mode, the analysis will detect the cationic form of the molecule, which is the free base (1-Ethyl-3-guanidinothiourea) protonated at one of its basic nitrogen atoms. High-resolution MS (HRMS), for instance using a Time-of-Flight (TOF) analyzer, can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of EGTHCl (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF or Orbitrap instrument.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode.
-
Scan a mass range appropriate for the expected ion (e.g., m/z 50-300).
-
-
Data Processing: Analyze the resulting mass spectrum to identify the peak corresponding to the protonated molecule [M+H]⁺.
Data Interpretation and Expected Spectra
The free base of EGTHCl is C₄H₁₀N₄S.
-
Monoisotopic Mass of Free Base (M): 146.0626 Da.
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Expected m/z: 147.0704 Da.
Observing a peak at m/z 147.0704 with high mass accuracy (e.g., within 5 ppm) provides very strong evidence for the identity of the compound. This approach is similar to methods used for other raw pharmaceutical materials.[6]
Visualization: Mass Spectrometry Analysis Logic
Caption: Logical flow for the ESI-MS analysis of EGTHCl.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores.
Principle of UV-Vis Analysis for EGTHCl
The thiocarbonyl (C=S) group in the thiourea moiety acts as a chromophore. It undergoes electronic transitions (n→π* and π→π*) upon absorption of UV radiation. The resulting spectrum, characterized by one or more absorption maxima (λ_max), can be used for quantitative analysis (using the Beer-Lambert law) and as a supplementary identification tool.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of EGTHCl in a UV-transparent solvent (e.g., ethanol or deionized water). A concentration in the range of 1-10 mg/L is typically appropriate.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.
-
Fill the sample cuvette with the prepared EGTHCl solution.
-
Scan a wavelength range from approximately 400 nm down to 200 nm.
-
-
Data Processing: The spectrum is plotted as absorbance versus wavelength (nm). Identify the wavelength(s) of maximum absorbance (λ_max).
Data Interpretation and Expected Spectra
Thiourea derivatives typically exhibit two main absorption bands in the UV region.
-
~250-280 nm: A strong absorption band corresponding to a π→π* transition.
-
~290-330 nm: A weaker absorption band corresponding to the n→π* transition of the C=S group.
The exact λ_max and molar absorptivity are dependent on the solvent used. This technique has been employed to monitor EGTHCl in situ during film formation processes.[1]
Conclusion: A Synergistic Approach to Characterization
The robust and unambiguous characterization of 1-Ethyl-3-guanidinothiourea Hydrochloride is not achievable through a single analytical technique. Rather, it requires a synergistic approach where the data from orthogonal methods are integrated to build a complete and validated profile. NMR spectroscopy defines the covalent structure, IR spectroscopy confirms the functional groups, mass spectrometry verifies the molecular weight and elemental formula, and UV-Vis spectroscopy characterizes the chromophoric system. By following the detailed protocols and interpretation guides presented here, researchers can ensure the identity, purity, and quality of this important chemical compound.
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Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl..., ResearchGate, URL: [Link]
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Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells, EurekAlert!, URL: [Link]
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Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies, MDPI, URL: [Link]
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1-Ethyl-3,3-dimethylamino-propyl carbodiimide hydrochloride, PubChem, URL: [Link]
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1-Ethyl-3-[p-(piperidinosulfonyl)phenyl]-2-thiourea - Optional[13C NMR], SpectraBase, URL: [Link]
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A Technical Guide to the Physicochemical Characterization of 1-Ethyl-3-guanidinothiourea Hydrochloride: Solubility and Stability Profiling
Foreword: Charting the Course for a Novel Compound
In the landscape of chemical and pharmaceutical development, the journey of a novel molecule from synthesis to application is paved with rigorous characterization. 1-Ethyl-3-guanidinothiourea Hydrochloride, a guanidinothiourea derivative, represents a class of compounds with diverse potential applications, from synthetic building blocks to roles in material science, such as its use as a multifunctional additive in perovskite solar cells.[1] However, for researchers, particularly those in drug development, a fundamental understanding of a compound's physicochemical properties is a critical prerequisite for any further investigation. The solubility and stability of an active pharmaceutical ingredient (API) are cornerstone parameters that dictate its formulation, delivery, and ultimately, its therapeutic efficacy and safety.
Publicly available data on the specific solubility and stability profile of 1-Ethyl-3-guanidinothiourea Hydrochloride is sparse. Therefore, this guide is structured not as a repository of existing data, but as a comprehensive methodological roadmap. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to systematically determine the solubility and stability of this compound. By adhering to the principles and workflows outlined herein, you will be equipped to generate the high-quality, reliable data essential for advancing your research and development programs.
Part 1: Elucidating the Solubility Profile
1.1. The Principle of Solubility: More Than Just Dissolving
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure.[2] For an ionizable compound like 1-Ethyl-3-guanidinothiourea Hydrochloride, solubility is not a single value but a property highly dependent on the physicochemical environment. As a hydrochloride salt, its aqueous solubility is significantly influenced by pH. In solution, the salt will dissociate, and the equilibrium can be affected by the presence of other ions. Understanding this behavior is crucial, as physiological environments present a range of pH values that can impact a drug's dissolution and absorption.
1.2. Experimental Determination of Equilibrium Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method.[3] This method ensures that the system reaches a true thermodynamic equilibrium, providing a reliable and reproducible measure of solubility. The causality behind this choice is its simplicity and its ability to accurately reflect the saturation point of the compound under defined conditions.
Experimental Protocol: Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of 1-Ethyl-3-guanidinothiourea Hydrochloride in various solvents at controlled temperatures.
Materials:
-
1-Ethyl-3-guanidinothiourea Hydrochloride (purity >98%)[4]
-
A selection of common solvents (e.g., Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)).[5]
-
Scintillation vials or glass test tubes with screw caps.
-
Orbital shaker with temperature control.
-
Analytical balance.
-
Centrifuge.
-
Calibrated pH meter.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
-
Syringe filters (e.g., 0.22 µm PVDF).
Procedure:
-
Preparation: Add an excess amount of 1-Ethyl-3-guanidinothiourea Hydrochloride to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[3]
-
Solvent Addition: Add a precise volume (e.g., 2.00 mL) of the chosen solvent to each vial.[2]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm). Allow the samples to equilibrate for a predetermined period (e.g., 24 to 48 hours). A preliminary kinetics study can determine the minimum time required to reach equilibrium.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. For fine suspensions, centrifugation (e.g., 10,000 rpm for 10 minutes) is required to achieve clear separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining solid particles. Perform a precise dilution of the filtrate with the appropriate mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. The concentration of the saturated solution is the solubility of the compound under those specific conditions.
-
Data Recording: Record the results in a structured table. It is advisable to perform each experiment in triplicate to ensure reproducibility.
Data Presentation: Solubility of 1-Ethyl-3-guanidinothiourea Hydrochloride
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | pH (for aqueous) |
| Deionized Water | 25 | |||
| Deionized Water | 37 | |||
| 0.1 M HCl | 25 | |||
| PBS (pH 7.4) | 37 | |||
| Ethanol | 25 | N/A | ||
| Methanol | 25 | N/A | ||
| DMSO | 25 | N/A |
Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Assessing the Stability Profile
2.1. The Imperative of Stability: Ensuring Molecular Integrity
The chemical stability of a compound is its ability to resist chemical change or degradation over time.[6] For pharmaceutical applications, an unstable compound can lead to a loss of potency and the formation of potentially toxic degradation products.[7] Forced degradation, or stress testing, is a critical component of the drug development process.[8] It involves intentionally subjecting the compound to harsh conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[6][9] The data gathered informs formulation development, packaging choices, and the determination of shelf-life.[8]
2.2. Designing a Comprehensive Forced Degradation Study
A well-designed forced degradation study should evaluate the compound's susceptibility to hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines.[10] The goal is to achieve a target degradation of 5-20%.[10] Degradation beyond this level can lead to complex secondary degradation pathways that may not be relevant to real-world storage conditions.[10]
Experimental Protocol: Forced Degradation Study
Objective: To identify the degradation pathways of 1-Ethyl-3-guanidinothiourea Hydrochloride under various stress conditions.
Materials:
-
1-Ethyl-3-guanidinothiourea Hydrochloride.
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH).
-
Hydrogen peroxide (H₂O₂).
-
Mobile phase solvents for HPLC.
-
pH meter, heating block or oven, photostability chamber.
-
Validated stability-indicating HPLC method.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-Ethyl-3-guanidinothiourea Hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).[10]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M HCl.[10] Heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M NaOH.[10] Keep at room temperature or heat gently (e.g., 60°C) for a set period.
-
Oxidation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). Keep at room temperature for a set period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a specified duration.
-
Photostability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
-
Neutralization/Quenching: After the designated stress period, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method. This method must be capable of separating the intact compound from all formed degradation products.
-
Data Analysis: Calculate the percentage of degradation. Identify and, if necessary, characterize the structure of significant degradation products using techniques like LC-MS.
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | ||
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 | ||
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ||
| Thermal (Solid) | Dry Heat | 7 days | 80 | ||
| Thermal (Solution) | Dry Heat | 24 hours | 80 | ||
| Photolytic (Solid) | ICH Q1B | N/A | N/A | ||
| Photolytic (Solution) | ICH Q1B | N/A | N/A |
Visualization: Logic Flow for Stability Assessment
Caption: Logical Flow of a Forced Degradation Study.
Conclusion
The systematic characterization of solubility and stability is a non-negotiable, foundational step in the journey of any new chemical entity. For 1-Ethyl-3-guanidinothiourea Hydrochloride, the protocols and frameworks provided in this guide offer a clear and scientifically rigorous path to generating the essential data required for informed decision-making in research and development. By meticulously applying these methodologies, researchers can build a comprehensive physicochemical profile, mitigating risks and paving the way for the successful formulation and application of this promising compound.
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
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ResearchGate. Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). [Link]
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Guanidinothiourea Derivatives: A Technical Guide to Emerging Research Applications
Introduction: The Structural Significance of a Versatile Scaffold
Guanidinothiourea and its derivatives represent a fascinating class of compounds built upon a unique molecular scaffold. This structure inherently combines the features of both guanidine and thiourea moieties, creating a framework rich in potential for diverse chemical interactions. The guanidinium group, known for its planarity, charge delocalization, and ability to act as a potent hydrogen bond donor, is complemented by the thiourea group, which also provides hydrogen bonding capabilities along with a soft sulfur donor atom.[1] This combination of hard (nitrogen) and soft (sulfur) donor atoms, coupled with extensive hydrogen bonding potential, makes these derivatives highly versatile scaffolds in medicinal chemistry, materials science, and catalysis.[2][3] This guide provides an in-depth exploration of the burgeoning research applications of guanidinothiourea derivatives, offering technical insights, validated experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.
Core Research Applications: From Medicine to Materials
The unique physicochemical properties of guanidinothiourea derivatives have led to their investigation across a spectrum of scientific disciplines. Their ability to interact with biological targets through multiple non-covalent interactions and to coordinate with metal ions underpins their broad utility.
Medicinal Chemistry: A New Frontier in Drug Discovery
The guanidinothiourea scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[4] The key to this versatility lies in its ability to engage with biological macromolecules, such as proteins and nucleic acids, through a combination of hydrogen bonding and electrostatic interactions.[1]
Anticancer Activity: A significant body of research highlights the potential of guanidinothiourea derivatives as anticancer agents.[5][6] Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including those of the breast, lung, and pancreas.[7][8]
The mechanism of action is often multifaceted. Some derivatives are believed to exert their cytotoxic effects by targeting and binding to DNA, typically within the minor groove, which can disrupt replication and transcription processes, ultimately leading to cell death.[9][10] Other proposed mechanisms include the induction of apoptosis (programmed cell death) through mitochondrial pathways, the generation of reactive oxygen species (ROS) that cause cellular damage, and the inhibition of key signaling pathways involved in cancer progression, such as those related to angiogenesis.[8][11] For instance, certain thiourea derivatives have been shown to inhibit protein tyrosine kinases and topoisomerases, enzymes crucial for cancer cell survival and proliferation.[12]
Antimicrobial and Antifungal Properties: The guanidine and thiourea moieties are independently known for their antimicrobial properties, and their combination in guanidinothiourea derivatives often results in synergistic or enhanced activity.[1][4] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][13] The positively charged guanidinium group at physiological pH is thought to facilitate interaction with and disruption of negatively charged bacterial cell membranes, leading to leakage of cellular contents and cell death.[10] The sulfur atom in the thiourea component can also play a role by interacting with essential enzymes or proteins within the microbes.[2] Recent studies have underscored the potential of guanidine compounds against priority fungal pathogens, highlighting their promise in developing new antifungal treatments.[13][14]
Antiviral Activity: Emerging research has also pointed to the potential of guanidinothiourea analogues as antiviral agents.[15] For example, amidinourea compounds, which share structural similarities, have been synthesized as analogues of the antiviral drug moroxydine and have demonstrated micromolar activity against Herpes Simplex Virus (HSV-1).[15] The proposed mechanism for some of these compounds involves interference with the early stages of the viral replication cycle.[15]
Quantitative Data Summary: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative guanidinothiourea and related derivatives against various cancer cell lines, demonstrating their cytotoxic potential.
| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |
| Phosphonate Thiourea Derivatives | Pancreatic, Prostate, Breast | 3 - 14 | [5] |
| Bis-Thiourea Structure | Human Leukemia | As low as 1.50 | [5] |
| Non-metal Thiourea Derivatives | Breast and Lung | 7 - 20 | [5][7] |
| Diarylthiourea Derivative | Breast (MCF-7) | 338.33 | [8] |
| Guanidinium-functionalized Copolymers | Liver (HepG2) | Varies with structure | [11] |
Corrosion Inhibition
In industrial applications, particularly for the protection of mild steel in acidic environments, guanidinothiourea derivatives have emerged as highly effective corrosion inhibitors.[3][16] Their efficacy stems from the presence of multiple adsorption centers—the nitrogen and sulfur atoms—which have lone pairs of electrons available to interact with the metal surface.[3]
The mechanism involves the adsorption of the inhibitor molecules onto the steel surface, forming a protective film that acts as a barrier to the corrosive medium.[3][17] This adsorption can occur through two primary modes:
-
Physisorption: Involves electrostatic interactions between the protonated inhibitor molecule and the charged metal surface.
-
Chemisorption: Involves the formation of coordinate bonds between the lone electron pairs of the nitrogen and sulfur atoms and the vacant d-orbitals of the iron atoms.[3]
The combination of both guanidino and thiourea groups provides multiple points of attachment, leading to the formation of a stable and dense protective layer.[3] Studies have shown that the inhibition efficiency increases with the concentration of the guanidinothiourea derivative.[16][18]
Organocatalysis
The field of organocatalysis has seen a surge in the use of thiourea derivatives as highly effective catalysts for a variety of asymmetric reactions.[19] Their catalytic activity is rooted in their ability to act as powerful hydrogen-bond donors.[19] The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction, effectively "clamping" onto and activating electrophilic substrates, such as carbonyl compounds.[19] This "partial protonation" makes the substrate more susceptible to nucleophilic attack. By incorporating chiral scaffolds into the catalyst design, researchers can create a chiral pocket around the active site, enabling high levels of stereocontrol in the reaction products. This has proven invaluable in the synthesis of complex, biologically active molecules.
Methodologies and Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step protocols for the synthesis of a representative guanidinothiourea derivative and for the evaluation of its anticancer activity.
Protocol 1: Synthesis of N-Substituted Guanidinothiourea Derivatives
This protocol is a generalized procedure based on common synthetic routes described in the literature, such as the reaction of a substituted amine with an isothiocyanate followed by guanidinylation.[20][21][22]
Objective: To synthesize an N,N'-disubstituted guanidinothiourea derivative.
Materials:
-
Substituted amine (e.g., aniline derivative)
-
Isothiocyanate derivative (e.g., phenyl isothiocyanate)
-
Guanidinylating agent (e.g., 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine)
-
Solvent (e.g., absolute ethanol, dichloromethane (DCM))
-
Base (e.g., triethylamine (Et3N))
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, and purification apparatus (e.g., column chromatography).
Step-by-Step Procedure:
-
Synthesis of Thiourea Intermediate:
-
Dissolve 1 mmol of the substituted amine in 20 mL of absolute ethanol in a round-bottom flask.
-
Add 1 mmol of the isothiocyanate derivative to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[22]
-
Upon completion, allow the mixture to cool to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum.
-
-
Synthesis of the Guanidinothiourea Derivative:
-
In a separate flask, dissolve 1 mmol of a primary or secondary amine in 15 mL of DCM.
-
Add 1.1 mmol of Et3N to the solution.
-
Add 1 mmol of 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine and stir at room temperature to form the protected guanidine intermediate.[15]
-
This step can be adapted using various guanidinylating agents and procedures.[21]
-
React the thiourea intermediate from step 1 with the activated guanidine intermediate. This may require specific coupling agents or reaction conditions depending on the chosen reagents.[23]
-
Monitor the reaction by TLC.
-
After the reaction is complete, perform an appropriate work-up, which may include washing with aqueous solutions to remove byproducts.
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
-
Causality and Rationale: The use of ethanol as a solvent in the first step is common as it readily dissolves the reactants and facilitates the reaction upon heating.[22] The guanidinylation step often requires a base like triethylamine to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack.[15] The choice of protecting groups (like Boc) on the guanidinylating agent is crucial for controlling reactivity and is typically removed in a final deprotection step if required.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the IC50 value of a compound.[24]
Objective: To determine the IC50 value of a synthesized guanidinothiourea derivative against an adherent cancer cell line (e.g., MCF-7).
Materials:
-
Synthesized guanidinothiourea derivative
-
Adherent cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)[25]
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates, incubator (37°C, 5% CO2), multichannel pipette, microplate reader.
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Make serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM).[26]
-
Include a vehicle control (medium with the same final concentration of DMSO, typically <0.1%) and a blank control (medium only).[26]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[24]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.[25]
-
Return the plate to the incubator and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[25]
-
Shake the plate gently for 10 minutes on a shaker to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[25]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[24][27]
-
Causality and Rationale: The MTT assay is based on the principle that only metabolically active, viable cells can reduce the MTT salt to formazan. The amount of formazan produced is directly proportional to the number of living cells. DMSO is used as the solubilizing agent because it effectively dissolves the water-insoluble formazan crystals, allowing for accurate spectrophotometric measurement.[25]
Visualization of Key Processes
General Workflow: From Synthesis to Biological Evaluation
Caption: A generalized workflow from chemical synthesis and purification to biological screening and lead identification.
Mechanism: Anticancer Apoptotic Pathway
Caption: A potential intrinsic apoptotic pathway induced by guanidinothiourea derivatives in cancer cells.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.[28][29] For guanidinothiourea derivatives, SAR studies aim to identify which structural modifications enhance potency and selectivity.[30][31]
-
Lipophilicity and Substituents: The nature of the substituents on the terminal nitrogen atoms significantly influences the compound's lipophilicity (hydrophobicity). In anticancer applications, tuning this property is critical for cell membrane permeability and interaction with intracellular targets.[11] Often, adding aromatic or bulky aliphatic groups can enhance activity, but a careful balance must be struck to maintain sufficient aqueous solubility.[11][32]
-
Electronic Effects: Electron-withdrawing or electron-donating groups on aromatic rings can alter the hydrogen-bond donating capacity of the N-H protons and the overall charge distribution of the molecule. This can fine-tune the binding affinity for a specific biological target.[9]
-
Conformational Rigidity: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. If this conformation matches the binding site of a target protein, it can lead to a significant increase in activity.
The ultimate goal of SAR is to build a predictive model that guides the synthesis of new derivatives with improved therapeutic properties.[28]
Future Directions and Outlook
The field of guanidinothiourea derivatives is ripe with opportunity. Future research should focus on several key areas:
-
Mechanism Elucidation: While several mechanisms of action have been proposed, more detailed studies are needed to identify the specific molecular targets for the most potent compounds.
-
Selectivity: A major challenge in anticancer drug development is achieving selectivity for cancer cells over healthy cells. Future synthetic efforts should focus on designing derivatives that exploit differences between normal and cancerous tissues.
-
In Vivo Studies: Many of the promising results have been demonstrated in vitro.[8] Translating these findings into animal models is a critical next step to evaluate the efficacy, pharmacokinetics, and toxicity of these compounds in a whole-organism context.
-
Expansion of Applications: While medicinal chemistry and corrosion inhibition are well-explored, the application of guanidinothiourea derivatives in areas like anion sensing, molecular recognition, and the development of new catalytic systems remains a promising and less-explored frontier.
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Al-Ostoot, F. H., Al-Masoudi, N. A., & Al-Amiery, A. A. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6401. [Link]
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Ceyhan, G., et al. (2011). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 16(4), 3255–3268. [Link]
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Kumar, R., & Chimni, S. S. (2016). Recent developments on thiourea based anticancer chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 16(3), 296–314. [Link]
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ResearchGate. (2022, June). (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from ResearchGate. [Link]
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Gucký, T., et al. (2013). Synthesis and Biological Evaluation of Guanidino Analogues of Roscovitine. European Journal of Medicinal Chemistry, 62, 415–427. [Link]
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Gomes, A. R., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 138, 106600. [Link]
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Yang, L., et al. (2010). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. Chemical Biology & Drug Design, 76(1), 25–33. [Link]
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Al-Wabli, R. I., et al. (2020). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 25(23), 5649. [Link]
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Sun, T., et al. (2020). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry, 44(3), 1013–1026. [Link]
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The Ascendancy of Thiourea Compounds: A Technical Guide to Their Transformative Role in Modern Organic Synthesis
For Immediate Release
A Deep Dive into the Core of Modern Synthetic Chemistry: Unveiling the Versatility and Power of Thiourea Compounds
In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and sustainable methodologies is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of thiourea compounds, a class of molecules that has risen to prominence as a powerful tool in the synthetic chemist's arsenal. From their fundamental reactivity to their sophisticated applications in asymmetric organocatalysis, we dissect the multifaceted nature of thioureas and illuminate their critical role in the construction of complex molecular architectures.
The Thiourea Moiety: A Nexus of Reactivity and Recognition
At its core, thiourea is an organosulfur compound structurally analogous to urea, with the carbonyl oxygen replaced by a sulfur atom. This seemingly simple substitution imparts a unique set of electronic and steric properties that underpin its diverse applications.[1][2] The thiourea moiety can act as a versatile building block, a reliable reagent, and a highly effective catalyst, making it a cornerstone in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and functional materials.[3][4]
The thione tautomer is the predominant form in solution, and the molecule's planarity, coupled with the C=S and C-N bond characteristics, dictates its reactivity.[1] Thioureas are notable for their ability to act as nucleophiles, precursors to thiols, and building blocks for the synthesis of various heterocyclic compounds such as pyrimidines and aminothiazoles.[1][3]
Thiourea in Asymmetric Organocatalysis: The Power of Hydrogen Bonding
Perhaps the most significant impact of thiourea compounds in modern organic synthesis lies in their role as organocatalysts, particularly in asymmetric reactions.[5] Chiral thiourea derivatives have emerged as a powerful class of hydrogen-bond donors, capable of activating electrophiles and controlling the stereochemical outcome of a wide range of transformations.[6]
The catalytic prowess of thioureas stems from their ability to form two simultaneous hydrogen bonds with an electrophilic substrate, effectively lowering the energy of the transition state and directing the approach of the nucleophile.[6][7] This "bifunctional" activation, often involving the thiourea's N-H protons, is a key principle in achieving high levels of enantioselectivity.
Mechanism of Thiourea-Catalyzed Electrophile Activation
The following diagram illustrates the general mechanism of electrophile activation by a thiourea catalyst through dual hydrogen bonding.
Caption: General mechanism of thiourea-catalyzed electrophile activation.
Bifunctional Thiourea Catalysts: A Symphony of Activation
The versatility of thiourea catalysis is further enhanced by the development of bifunctional catalysts. These sophisticated molecules incorporate a thiourea moiety alongside a basic functional group, such as a tertiary amine or a phosphine, within the same scaffold.[8][9] This strategic design allows for the simultaneous activation of both the electrophile (via hydrogen bonding with the thiourea) and the nucleophile (via interaction with the basic site).[7]
This dual activation model leads to significantly enhanced reactivity and selectivity in a variety of important synthetic transformations, including Michael additions, Diels-Alder reactions, and Mannich reactions.[10][11]
Representative Bifunctional Thiourea-Catalyzed Reactions and Performance
| Reaction Type | Catalyst Type | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Michael Addition | Cinchona alkaloid-thiourea | Ketones/Aldehydes to Nitroalkenes | Up to 98 | Up to 96 | [9] |
| Halocyclization/Spiroketalization | Electron-rich bifunctional thiourea | Styryl keto acids | Good to Excellent | Excellent | [12] |
| [3+2] Annulation | Bifunctional thiourea | 2-Isothiocyanato-1-indanones and barbiturate-based olefins | >99 | >99 | [13] |
| Strecker Synthesis | Chiral Schiff base thiourea | Imines and HCN | High | Up to >99 | [14] |
Thiourea as a Versatile Reagent in Organic Synthesis
Beyond its catalytic applications, thiourea serves as a fundamental reagent in a multitude of synthetic transformations.[3][15] Its ability to introduce sulfur into organic molecules and to serve as a precursor for heterocyclic systems makes it an indispensable tool for synthetic chemists.
Synthesis of Heterocycles
Thiourea is a key building block in the synthesis of a wide range of nitrogen- and sulfur-containing heterocycles.[4][16] For instance, the condensation of thiourea with β-dicarbonyl compounds is a classic and efficient method for the preparation of pyrimidine derivatives, which are core structures in many biologically active compounds.[1][3] Similarly, the reaction of thiourea with α-haloketones provides a straightforward route to aminothiazoles.[1]
Synthesis of Thiols
Thiourea provides a convenient and odorless method for the synthesis of thiols from alkyl halides.[1][3] The reaction proceeds through the formation of an isothiouronium salt, which is subsequently hydrolyzed to yield the corresponding thiol. This two-step procedure avoids the formation of dialkyl sulfide byproducts often encountered with other sulfuring reagents.[2]
Experimental Protocol: Synthesis of a Thiol from an Alkyl Halide using Thiourea
Objective: To synthesize a thiol from an alkyl halide via an isothiouronium salt intermediate.
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask, dissolve the alkyl halide and an equimolar amount of thiourea in ethanol.
-
Reflux the mixture for a specified time (typically 1-3 hours) to form the S-alkylisothiouronium salt. The salt may precipitate out of the solution upon cooling.
-
-
Hydrolysis of the Isothiouronium Salt:
-
To the reaction mixture, add an aqueous solution of sodium hydroxide (2-3 molar equivalents).
-
Reflux the mixture for 1-2 hours to hydrolyze the isothiouronium salt to the sodium thiolate.
-
-
Isolation of the Thiol:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric acid in a fume hood to protonate the thiolate and generate the thiol.
-
Extract the thiol with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting thiol by distillation.
-
Thiourea in Multicomponent Reactions: A Strategy for Molecular Complexity
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Thiourea-based organocatalysts have proven to be exceptionally effective in promoting asymmetric multicomponent reactions (AMCRs), enabling the one-pot synthesis of structurally diverse and chiral molecules.[7] The ability of bifunctional thiourea catalysts to simultaneously activate multiple substrates is a key factor in the success of these complex transformations.[7]
Future Perspectives and Conclusion
The field of thiourea chemistry continues to expand, with ongoing research focused on the development of novel catalyst architectures, the discovery of new applications in synthesis, and the elucidation of reaction mechanisms. The principles of hydrogen bond-donating catalysis, pioneered by thiourea derivatives, are now being applied to other classes of organocatalysts.
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Navigating the Unknown: A Health and Safety Guide for 1-Ethyl-3-guanidinothiourea Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Precautionary Approach to a Novel Compound
1-Ethyl-3-guanidinothiourea Hydrochloride is a molecule of interest within contemporary chemical and pharmaceutical research. Its unique structure, combining both a guanidinium and a thiourea moiety, suggests a wide range of potential applications. However, this novelty also presents a significant challenge: a notable absence of comprehensive, publicly available health and safety data. Standard Safety Data Sheets (SDS) for this specific compound are not readily found, and toxicological studies have not been widely published.
This guide, therefore, adopts a precautionary principle. It is structured to provide researchers and drug development professionals with a robust framework for handling 1-Ethyl-3-guanidinothiourea Hydrochloride safely. By dissecting the known hazards of its core functional groups—guanidines and thioureas—we can construct an inferred hazard profile. This document is not a substitute for a formal SDS but rather a scientifically reasoned guide to risk mitigation in the face of incomplete information. All recommendations herein are based on the synthesis of data from structurally related compounds and should be implemented with the highest degree of caution.
Chemical Identity
Before delving into the safety protocols, it is crucial to properly identify the compound .
| Identifier | Value |
| IUPAC Name | 1-Amidino-3-ethylthiourea Hydrochloride |
| Synonyms | 1-Carbamimidoyl-3-ethylthiourea Hydrochloride |
| CAS Number | 381670-29-7[1] |
| Molecular Formula | C4H10N4S·HCl[1] |
| Molecular Weight | 182.67 g/mol [1] |
| Physical Form | Crystalline Powder |
Postulated Hazard Identification: An Inferential Analysis
Given the absence of specific toxicological data for 1-Ethyl-3-guanidinothiourea Hydrochloride, we must infer its potential hazards from its constituent functional groups: the guanidinium ion and the ethylthiourea structure.
-
Guanidine Moiety: Guanidine and its salts are known to be toxic if ingested and can be very irritating to the skin and eyes.[2] In aqueous solutions, guanidine can be highly alkaline, posing a risk of corrosive damage to tissues upon contact.[2] Acute oral toxicity studies in mice on guanidine hydrochloride have placed it in the "slightly toxic" category, with observed effects including tremors, irritability, and respiratory changes.[3]
-
Thiourea Moiety: Thiourea and its derivatives present a more complex and serious hazard profile. The primary concern is the inhibition of thyroid gland function.[4] Furthermore, various thiourea compounds are considered potential carcinogens, with some evidence suggesting they can cause thyroid and liver cancers in animals.[5] Skin sensitization is another significant risk, with the potential for allergic contact dermatitis.[6] N-Ethylthiourea, a structurally similar compound, is classified as "Toxic if swallowed".[7]
Based on this, a postulated GHS classification for 1-Ethyl-3-guanidinothiourea Hydrochloride is presented below. This is an inferred classification and should be treated as a conservative starting point for risk assessment.
| Hazard Class | Inferred Classification | Basis for Inference |
| Acute Toxicity, Oral | Category 3 or 4 | N-Ethylthiourea is "Toxic if swallowed" (Category 3).[7] Guanidine hydrochloride is also toxic upon ingestion.[2] |
| Skin Corrosion/Irritation | Category 2 | Guanidine hydrochloride is very irritating to the skin.[2] |
| Serious Eye Damage/Irritation | Category 2 | Guanidine hydrochloride is very irritating to the eyes.[2] |
| Skin Sensitization | Category 1 | Thiourea derivatives are known to cause skin sensitization.[6][8] |
| Carcinogenicity | Suspected of causing cancer | Thiourea is handled as a carcinogen.[5] |
| Reproductive Toxicity | Suspected of damaging the unborn child | Some thiourea derivatives may cause birth defects.[6][9] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to the thyroid | Thiourea is known to inhibit thyroid function.[4] |
Precautionary First-Aid Measures
In the event of exposure, immediate and decisive action is critical. The following protocols are based on best practices for handling hazardous chemical compounds.
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration. Seek urgent medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek urgent medical attention.
Fire-Fighting Measures
In the event of a fire involving 1-Ethyl-3-guanidinothiourea Hydrochloride, the primary hazards are the toxic fumes that may be released, including nitrogen oxides, sulfur oxides, and hydrogen chloride gas.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.
Accidental Release Measures
Should a spill occur, the following steps should be taken to mitigate exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: Carefully sweep up the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Waste Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local regulations.
Handling and Storage: A Foundation of Safety
Given the inferred hazards, stringent handling and storage protocols are paramount.
Handling:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid all contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Use appropriate PPE at all times, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Exposure Controls & Personal Protection
Due to the lack of specific exposure limits, a conservative approach to personal protection is necessary.
-
Engineering Controls: A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved particulate respirator is recommended.
Toxicological Profile (Inferred)
As previously stated, no specific toxicological studies for 1-Ethyl-3-guanidinothiourea Hydrochloride are readily available. The following profile is inferred from its constituent parts:
-
Acute Toxicity: Likely to be harmful or toxic if swallowed, based on data from guanidine hydrochloride and N-Ethylthiourea.[2][7] Skin and eye irritation is also expected.[2]
-
Chronic Toxicity: The primary concern with chronic exposure is the potential for anti-thyroid activity, a known effect of thiourea compounds.[4]
-
Carcinogenicity: Thiourea is considered a potential carcinogen.[5] Therefore, 1-Ethyl-3-guanidinothiourea Hydrochloride should be handled as a substance with carcinogenic potential.
-
Mutagenicity: While some thiourea derivatives may have mutagenic properties, there is limited evidence to suggest that guanidine or guanidine hydrochloride have mutagenic effects.[2][6]
-
Reproductive Toxicity: There is a possible risk of harm to the unborn child, a hazard associated with some thiourea derivatives.[6][9]
Workflow for Handling Compounds with Limited Safety Data
The following diagram outlines a logical workflow for safely managing a compound like 1-Ethyl-3-guanidinothiourea Hydrochloride, where comprehensive safety data is lacking.
Caption: Precautionary workflow for handling chemicals with limited safety data.
Conclusion
The responsible and safe handling of novel chemical entities is a cornerstone of scientific integrity. In the case of 1-Ethyl-3-guanidinothiourea Hydrochloride, the absence of direct safety data necessitates a conservative and informed approach. By understanding the known risks associated with its guanidine and thiourea components, researchers can implement robust safety protocols that protect themselves, their colleagues, and the environment. This guide provides a framework for that process, emphasizing caution, preparedness, and a deep respect for the unknown properties of new chemical matter.
References
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- Thiourea (CICADS 49, 2003). INCHEM
- Understanding Thiourea: Risks and Benefits for Industry Use. [Source Redacted for privacy]
- In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020).
- Thiourea Safety D
- N-Ethylthiourea 99 625-53-6. Sigma-Aldrich
- Ethylthiourea SDS, 625-53-6 Safety D
- Ethylene thiourea CAS 96-45-7 EC:202-506-9 Safety D
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- Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. (2017).
- Safety D
- Acute Oral Toxicity of Guanidine Hydrochloride in Mice.
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- 1-Ethyl-3-guanidinothiourea Hydrochloride Product Page. Labsolu
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An In-depth Technical Guide to the Thermogravimetric Analysis of 1-Ethyl-3-guanidinothiourea Hydrochloride
This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 1-Ethyl-3-guanidinothiourea Hydrochloride (C₄H₁₀N₄S·HCl).[1] It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal stability and decomposition profile of this compound. This document delineates the fundamental principles, a detailed experimental protocol, and a plausible decomposition pathway, ensuring a blend of theoretical knowledge and practical application.
Introduction: The Significance of Thermal Analysis in Drug Development
In the pharmaceutical industry, understanding the thermal properties of active pharmaceutical ingredients (APIs) and their salts is paramount. Thermogravimetric analysis is a cornerstone technique for evaluating the thermal stability of a compound by measuring its change in mass as a function of temperature in a controlled atmosphere.[2][3][4] For a molecule like 1-Ethyl-3-guanidinothiourea Hydrochloride, which possesses multiple reactive functional groups, TGA provides critical data on its decomposition temperature, the presence of volatile components, and the kinetics of its degradation.[5] Such information is invaluable for determining appropriate storage conditions, compatibility with excipients, and predicting shelf-life.
1-Ethyl-3-guanidinothiourea Hydrochloride is a hydrochloride salt featuring both a guanidinium group and a thiourea moiety. This unique combination suggests a complex thermal decomposition profile, as both functionalities are known to undergo distinct thermal transformations. The guanidinium ion generally imparts stability, while the thiourea group can be susceptible to thermal rearrangement and degradation.[6][7][8]
Theoretical Framework: Principles of TGA and Decomposition of Related Structures
Thermogravimetric analysis is based on the precise measurement of mass changes in a material as it is heated or cooled under a controlled program.[2][3] The resulting data are typically presented as a TGA curve, plotting mass percentage against temperature, and its first derivative, the DTG (Derivative Thermogravimetry) curve, which shows the rate of mass change.[9][10][11] The DTG curve is particularly useful for identifying distinct decomposition steps.
The thermal decomposition of guanidinium salts can be intricate, often involving multiple stages. For instance, guanidinium nitrate's decomposition is a two-stage process, evolving gases like ammonia, nitrous oxide, nitrogen dioxide, and carbon dioxide.[6] The decomposition often proceeds via the formation of guanidine and the corresponding acid in the gas phase.[6][7]
Thiourea and its derivatives also exhibit complex thermal behavior. Thiourea itself can isomerize to ammonium thiocyanate upon heating.[8] The decomposition of thiourea derivatives generally occurs in multiple steps, with the initial degradation temperature influenced by the nature of the substituent groups.
For 1-Ethyl-3-guanidinothiourea Hydrochloride, a multi-stage decomposition is anticipated, likely initiated by the loss of hydrogen chloride, followed by the breakdown of the organic structure.
Experimental Protocol: A Validated TGA Methodology
This section provides a detailed, step-by-step methodology for conducting the thermogravimetric analysis of 1-Ethyl-3-guanidinothiourea Hydrochloride, grounded in established standards such as ASTM E1131 and ASTM E2550.[2][5][12]
Instrumentation and Calibration
A calibrated thermogravimetric analyzer is essential for accurate and reproducible results. The temperature and mass scales of the instrument should be calibrated according to manufacturer specifications and relevant standards like ASTM E1582 and ASTM E2040.[2]
Sample Preparation
-
Ensure the 1-Ethyl-3-guanidinothiourea Hydrochloride sample is homogenous. If necessary, gently grind the sample to a fine powder using an agate mortar and pestle to ensure uniform heat transfer.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina crucibles are recommended).[13]
-
Record the exact sample weight.
TGA Instrument Parameters
The following table summarizes the recommended instrument parameters for the analysis:
| Parameter | Recommended Setting | Rationale |
| Temperature Range | Ambient to 600 °C | To ensure complete decomposition and capture all thermal events. |
| Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events. |
| Purge Gas | Nitrogen (Inert) | To prevent oxidative decomposition and isolate the thermal degradation pathway. |
| Flow Rate | 50 mL/min | To ensure an inert atmosphere and efficiently remove gaseous decomposition products. |
| Sample Size | 5-10 mg | An optimal range to minimize thermal gradients within the sample while providing a sufficient mass change for accurate detection. |
Experimental Workflow
The experimental workflow can be visualized as follows:
Data Interpretation and Plausible Decomposition Pathway
As no specific TGA data for 1-Ethyl-3-guanidinothiourea Hydrochloride is readily available in the public domain, this section presents a hypothetical, yet scientifically reasoned, interpretation of expected TGA and DTG curves.
Hypothetical TGA and DTG Data
The following table summarizes the expected thermal events for the decomposition of 1-Ethyl-3-guanidinothiourea Hydrochloride under an inert atmosphere.
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Plausible Evolved Species |
| Stage 1 | 150 - 220 | 195 | ~20% | HCl |
| Stage 2 | 220 - 350 | 280 | ~45% | Ethyl isothiocyanate, Ammonia, Cyanamide |
| Stage 3 | 350 - 500 | 420 | ~15% | Further fragmentation of intermediates |
| Residue | > 500 | - | ~20% | Carbonaceous residue |
Proposed Decomposition Pathway
The thermal decomposition of 1-Ethyl-3-guanidinothiourea Hydrochloride is proposed to occur in three main stages:
Stage 1: Dehydrochlorination
The initial mass loss is attributed to the cleavage of the ionic bond between the guanidinium moiety and the chloride ion, leading to the evolution of hydrogen chloride (HCl) gas. This is a common decomposition pathway for hydrochloride salts of organic bases.
Stage 2: Decomposition of the Organic Moiety
Following the loss of HCl, the resulting 1-Ethyl-3-guanidinothiourea undergoes thermal degradation. This is likely the most complex stage, involving the breakdown of both the thiourea and guanidine functionalities. Plausible decomposition products include ethyl isothiocyanate, ammonia, and cyanamide, resulting from the fragmentation of the parent molecule.
Stage 3: Fragmentation of Intermediates
At higher temperatures, the intermediates formed in Stage 2 undergo further fragmentation, leading to the evolution of smaller gaseous molecules and the formation of a stable carbonaceous residue.
The proposed decomposition pathway is visualized in the following diagram:
Conclusion
This technical guide has provided a comprehensive framework for the thermogravimetric analysis of 1-Ethyl-3-guanidinothiourea Hydrochloride. By integrating fundamental principles with a detailed, actionable experimental protocol, researchers and drug development professionals are equipped to perform robust thermal characterization of this compound. The proposed decomposition pathway, while based on established chemical principles, underscores the need for further investigation, potentially using hyphenated techniques like TGA-MS or TGA-FTIR, to definitively identify the evolved gaseous products and further elucidate the decomposition mechanism.
References
- Brown, M. E. (1998). Handbook of Thermal Analysis and Calorimetry, Volume 1: Principles and Practice. Elsevier.
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Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
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Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
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CMC Laboratories. (n.d.). Thermogravimetric Analysis (TGA) - ASTM E1131. Retrieved from [Link]
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Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link]
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ioKinetic. (n.d.). TGA - Thermogravimetric Analysis Testing. Retrieved from [Link]
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Sankaranarayanan, A., Mallick, L., & Kumbhakarna, N. R. (2018). A numerical and experimental study of the decomposition pathways of guanidinium nitrate. Journal of Thermal Analysis and Calorimetry, 131(1), 427-441. [Link]
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Oxley, J. C., Smith, J. L., & Rogers, E. (2005). Decompositions of Urea and Guanidine Nitrates. Journal of Energetic Materials, 23(2), 101-124. [Link]
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Chen, S-Y., & Wu, J-H. (2005). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 109(36), 17281–17289. [Link]
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The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Interpretation data of TGA and DTG curves. [Figure]. Retrieved from [Link]
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ResearchGate. (n.d.). TGA-DTG curves of NG and SA under nitrogen flow. DTG curve was manually calculated from TGA data and smoothed using a moving average. [Figure]. Retrieved from [Link]
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Scribd. (n.d.). Interpreting TGA Curves. Retrieved from [Link]
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SlideShare. (2020, April 10). Monitoring the change of weight as a function of temperature. Differential Thermal analysis. [Link]
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Methodological & Application
Application Note: 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTCl) for Advanced Perovskite Film Crystallization
For Researchers, Scientists, and Professionals in Perovskite Photovoltaics and Optoelectronics
Introduction: The Crystallization Challenge in Perovskite Film Fabrication
The Multifunctional Additive: Understanding EGTCl
1-Ethyl-3-guanidinothiourea Hydrochloride (EGTCl) is a specialized molecule designed to interact with perovskite precursors at multiple levels. Its efficacy stems from the synergistic action of its distinct functional moieties: the thiourea group and the guanidinium cation.
-
Chemical Properties:
Mechanism of Action: A Dual-Function Approach
The power of EGTCl lies in its ability to simultaneously control crystallization and passivate defects through a dual-function mechanism.
-
Crystallization Retardation and Defect Passivation (Thiourea Group): The thiourea moiety (C=S) acts as a potent Lewis base. During the initial stages of film formation, the sulfur atom readily forms a strong coordination bond with undercoordinated Pb²⁺ ions in the precursor solution.[5][8] This interaction forms a stable intermediate adduct (e.g., PbI₂-EGTCl), which effectively slows down the otherwise rapid conversion to the final perovskite phase.[1][8] This retardation provides a wider processing window, allowing for more ordered crystal growth and the formation of larger, more uniform grains.[4] Furthermore, this coordination directly passivates Pb²⁺-related defects, which are known sources of non-radiative recombination.[8]
-
Structural Stabilization and Interface Enhancement (Guanidinium Cation): The guanidinium ([C(NH₂)₃]⁺) portion of the molecule is a large organic cation. It contributes to the overall quality of the film by forming hydrogen bonds with the halide ions (e.g., I⁻) within the perovskite framework.[9] This interaction helps to stabilize the crystal lattice, reduce residual strain within the film, and suppress ion migration.[10][11][12] The presence of guanidinium-based molecules at grain boundaries and interfaces has been shown to effectively reduce defect density and improve charge extraction.[9][13][14]
The combined effect is a precisely regulated crystallization process that transforms a typically chaotic precipitation into a controlled, uniform film growth, which is especially critical when using the highly concentrated precursors required for thick absorber layers.[6]
Caption: Proposed dual-function mechanism of EGTCl in perovskite crystallization.
Experimental Protocols
The following protocols provide a step-by-step methodology for fabricating and characterizing perovskite films using EGTCl as an additive. A control experiment without the additive should always be run in parallel for valid comparison.
Protocol 1: Perovskite Precursor Solution Preparation
This protocol is based on a typical formamidinium-caesium (FA/Cs) lead iodide perovskite. Concentrations should be adjusted based on the specific perovskite composition and desired film thickness.
Materials & Reagents:
-
Formamidinium Iodide (FAI)
-
Lead (II) Iodide (PbI₂)
-
Caesium Iodide (CsI)
-
1-Ethyl-3-guanidinothiourea Hydrochloride (EGTCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.2 µm PTFE syringe filters
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1.5 M stock solution of CsI in DMSO. This may require gentle heating and stirring.
-
-
Control Precursor Solution (2.0 M):
-
Inside a nitrogen-filled glovebox, add FAI (e.g., 580 mg) and PbI₂ (e.g., 1.844 g) to a vial.
-
Add a mixed solvent of DMF:DMSO (e.g., 4:1 v/v, totaling ~1.8 mL).
-
Add the CsI/DMSO stock solution (e.g., 150 µL).
-
Stir the solution at room temperature for at least 2 hours until all solids are fully dissolved.
-
Filter the solution using a 0.2 µm PTFE syringe filter before use.
-
-
EGTCl-Modified Precursor Solution (2.0 M):
-
Follow the same procedure as for the control solution.
-
Before adding the solvents, add a specific molar ratio of EGTCl. A concentration of 0.2 mol% relative to PbI₂ has been shown to be effective.[6]
-
For the example above, this would correspond to adding approximately 1.46 mg of EGTCl.
-
Stir and filter as described for the control solution.
-
Protocol 2: Perovskite Film Deposition and Annealing
This protocol details a standard one-step spin-coating process with an anti-solvent drip.[15]
Materials & Equipment:
-
Pre-cleaned substrates (e.g., FTO/glass with an electron transport layer like SnO₂)
-
Control and EGTCl-modified precursor solutions
-
Anhydrous Chlorobenzene (CBZ) as the anti-solvent
-
Spin coater
-
Hotplate
Procedure:
-
Substrate Preparation: Ensure substrates are thoroughly cleaned and have undergone UV-Ozone treatment for 15 minutes immediately before use. A standard cleaning procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol.[16]
-
Spin Coating:
-
Transfer the prepared substrates into a nitrogen-filled glovebox.
-
Dispense a sufficient volume (e.g., 40-60 µL) of the perovskite precursor solution onto the center of the substrate.
-
Immediately start the spin-coating program. A typical two-step program is:
-
Step 1: 1000 rpm for 10 seconds (Ramp: 200 rpm/s)
-
Step 2: 4000 rpm for 30 seconds (Ramp: 1000 rpm/s)
-
-
-
Anti-Solvent Quenching:
-
During the second step of the spin-coating program (at 4000 rpm), precisely 15 seconds before the end of the step, dispense a large volume of chlorobenzene (e.g., 150 µL) quickly and evenly onto the spinning substrate. This induces rapid supersaturation and nucleation.
-
-
Thermal Annealing:
-
Immediately transfer the substrate to a pre-heated hotplate inside the glovebox.
-
Anneal at 100-150 °C. A common condition is 100 °C for 60 minutes. The optimal temperature and time depend on the specific perovskite composition and should be optimized.
-
After annealing, allow the films to cool to room temperature before further processing or characterization.
-
Caption: Experimental workflow for perovskite film fabrication and characterization.
Expected Results and Data Analysis
The inclusion of EGTCl should lead to significant and measurable improvements in the quality of the perovskite film.
Data Summary Table
The following table outlines the expected changes in key film properties and device performance metrics when using EGTCl, based on findings from relevant literature.
| Parameter | Control Film (No Additive) | EGTCl-Modified Film | Characterization Technique | Expected Improvement & Rationale |
| Grain Size | Smaller, less uniform grains | Larger, more compact grains (>1 µm)[4] | Scanning Electron Microscopy (SEM) | EGTCl retards crystallization, promoting Ostwald ripening and reducing grain boundary density. |
| Film Morphology | Pinholes may be present | Dense, uniform, pinhole-free coverage[6] | SEM | Controlled nucleation leads to better film formation and surface coverage. |
| Crystallinity | Broader diffraction peaks | Sharper, more intense diffraction peaks | X-ray Diffraction (XRD) | Slower crystal growth allows for higher orientation and fewer crystalline defects. |
| Trap State Density (n_t) | Higher (e.g., ~1.1 x 10¹⁶ cm⁻³)[4] | Lower (e.g., ~2.6 x 10¹⁵ cm⁻³)[4] | Space-Charge Limited Current (SCLC) | Effective passivation of Pb²⁺ and halide defects by the thiourea and guanidinium groups. |
| Carrier Lifetime (τ) | Shorter | Significantly longer | Time-Resolved Photoluminescence (TRPL) | Reduced non-radiative recombination pathways due to lower trap density. |
| Power Conversion Efficiency (PCE) | Baseline | Significantly Increased (e.g., >23%)[6] | Solar Simulator (J-V Sweep) | The cumulative effect of improved morphology, reduced defects, and better charge dynamics. |
Interpreting Characterization Data
-
SEM: Look for a clear increase in the average grain size and a reduction in the visibility of grain boundaries in the top-down SEM images of the EGTCl-modified film. Cross-sectional SEM should confirm a dense, uniform layer.
-
XRD: The primary perovskite phase peaks (e.g., at ~14.1° for the (110) plane in FAPbI₃) should be narrower and have a higher intensity for the EGTCl sample, indicating superior crystallinity.
-
Photoluminescence (PL): Steady-state PL spectra of the EGTCl-modified film should exhibit a higher peak intensity, signifying a reduction in non-radiative recombination pathways.
Conclusion and Outlook
1-Ethyl-3-guanidinothiourea Hydrochloride (EGTCl) is a powerful, dual-function additive that provides precise control over perovskite film formation. By retarding crystallization through Pb²⁺ coordination and simultaneously passivating defects via its thiourea and guanidinium moieties, EGTCl enables the fabrication of highly crystalline, uniform, and stable perovskite films. It is particularly advantageous for high-concentration precursor systems, paving the way for advanced, high-performance devices. The protocols and insights provided in this guide offer a robust starting point for researchers to leverage the benefits of EGTCl, ultimately contributing to the advancement of perovskite technology towards commercial viability.
References
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Sun, Q., et al. (2022). A Thiourea Competitive Crystallization Strategy for FA‐Based Perovskite Solar Cells. Advanced Functional Materials. Available at: [Link]
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Grancini, G., et al. (2017). Guanidinium found to stabilize perovskite solar cells at 19% efficiency. Perovskite-Info. Available at: [Link]
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Science China Press. (2025). Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells. EurekAlert!. Available at: [Link]
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Kim, H., et al. (2022). Guanidinium Cation Substitution Effects on Perovskite Solar Cells. Journal of the Korean Physical Society. Available at: [Link]
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Wang, L., et al. (2022). Guanidinium Thiocyanate Additive Engineering for High-Performance CsPbIBr2 Solar Cells with an Efficiency of 10.90%. ACS Applied Energy Materials. Available at: [Link]
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Nazeeruddin, M. K., et al. (2017). Guanidinium stabilizes perovskite solar cells at 19 percent efficiency. Chemeurope.com. Available at: [Link]
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Tountas, M., et al. (2021). Effects of thiourea on the perovskite crystallization for fully printable solar cells. Applied Physics Letters. Available at: [Link]
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Chen, Y., et al. (2023). Achieving High‐Quality Perovskite Films with Guanidine‐Based Additives for Efficient and Stable Methylammonium‐Free Perovskite Solar Cells. Advanced Energy Materials. Available at: [Link]
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ResearchGate. (n.d.). The chemical structure of thiourea‐based molecules. ResearchGate. Available at: [Link]
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Liu, Y., et al. (2025). Thiourea derivative induced crystallization for enhanced efficiency and stability of perovskite solar cells over 25%. ResearchGate. Available at: [Link]
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Chen, J., et al. (2023). Unlocking The Role of Guanidinium Salts in Interface Engineering for Boosted Performance of Inverted Perovskite Solar Cells. Chemistry – A European Journal. Available at: [Link]
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Jiang, K., et al. (2022). Magic guanidinium cations in perovskite solar cells: from bulk to interface. Journal of Materials Chemistry A. Available at: [Link]
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Fluxim. (2023). A Thiourea Competitive Crystallization Strategy for FA-Based Perovskite Solar Cells. Fluxim. Available at: [Link]
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Wang, X., et al. (2024). Designed Additive to Regulated Crystallization for High Performance Perovskite Solar Cell. Angewandte Chemie International Edition. Available at: [Link]
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Chen, J., et al. (2023). Unlocking the role of guanidinium salts in interface engineering for boosted performance of inverted perovskite solar cells. PubMed. Available at: [Link]
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Zhang, Y., et al. (2023). Additive Engineering in Crystallization Regulation of Highly Efficient Perovskite Solar Cell. Energy & Environmental Materials. Available at: [Link]
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Wang, X., et al. (2024). Designed Additive to Regulated Crystallization for High Performance Perovskite Solar Cell. Angewandte Chemie International Edition. Available at: [Link]
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Zhang, Y., et al. (2023). Additive Engineering in Crystallization Regulation of Highly Efficient Perovskite Solar Cell. MDPI. Available at: [Link]
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Lee, S., et al. (2022). Phase transition engineering for effective defect passivation to achieve highly efficient and stable perovskite solar cells. Energy & Environmental Science. Available at: [Link]
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Noguera-Gómez, A., et al. (2023). Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method. STAR Protocols. Available at: [Link]
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Thapa, S., et al. (2022). Additive-Assisted Electronic Defect Passivation in Lead-Free Tin Perovskite Solar Cells: Suppression of Sn2+ Oxidation and I– Losses. ACS Applied Materials & Interfaces. Available at: [Link]
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Liu, T., et al. (2020). Defect passivation strategies in perovskites for an enhanced photovoltaic performance. Energy & Environmental Science. Available at: [Link]
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Yuan, S., et al. (2021). Defect Passivation in Lead-Halide Perovskite Nanocrystals and Thin Films: Toward Efficient LEDs and Solar Cells. Angewandte Chemie International Edition. Available at: [Link]
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Yip, H-L., et al. (2015). Recent Advances in Perovskite Solar Cells: Morphology Control and Interfacial Engineering. Acta Physico-Chimica Sinica. Available at: [Link]
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Wang, S., et al. (2021). Recent advances on defect passivation of perovskite solar cells. ResearchGate. Available at: [Link]
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Eperon, G. E., et al. (2014). Morphological Control for High Performance, Solution-Processed Planar Heterojunction Perovskite Solar Cells. Advanced Functional Materials. Available at: [Link]
-
Sheehan, J. C., & Cruickshank, P. A. (1966). 1-ETHYL-3-(3-DIMETHYLAMINO)PROPYLCARBODIIMIDE HYDROCHLORIDE AND METHIODIDE. Organic Syntheses. Available at: [Link]
-
Zhang, Y., et al. (2025). High-performance tin-based perovskite field-effect transistors realized by improving film morphology via bifunctional additives. Science Bulletin. Available at: [Link]
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ResearchGate. (n.d.). Three general perovskite film fabrication methods. ResearchGate. Available at: [Link]
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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Guanidinothiourea-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the synthesis of guanidinothiourea-based compounds, which are significant scaffolds in medicinal chemistry and drug development. We will explore the fundamental synthetic strategy, delve into the reaction mechanism, and provide a robust, step-by-step laboratory protocol. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the process. This guide is designed to be a self-validating system for researchers embarking on the synthesis of this important class of molecules.
Introduction and Scientific Context
Guanidinothiourea derivatives, often classified as substituted thiosemicarbazides, represent a class of compounds featuring both a guanidinium group and a thiourea moiety. This unique combination imparts a range of physicochemical properties that are highly valuable in drug design. The guanidinium group, which is protonated at physiological pH, is a well-known pharmacophore capable of forming strong hydrogen bonds and electrostatic interactions with biological targets like enzymes and receptors.[1] The thiourea group serves as a versatile synthetic handle and a hydrogen bond donor/acceptor, contributing to the molecule's overall binding affinity and pharmacokinetic profile.[2]
These compounds have been investigated for a wide array of biological activities, making their synthesis a key topic for medicinal chemists.[3] The synthetic route detailed herein is a common, reliable, and adaptable method for producing N-substituted guanidinothioureas.
Core Synthetic Strategy and Mechanism
The most direct and widely adopted method for synthesizing N-substituted guanidinothioureas involves the nucleophilic addition of a guanidino-containing nucleophile, such as aminoguanidine, to an electrophilic isothiocyanate. This reaction is efficient and typically proceeds in high yield.[3]
Causality of the Reaction: The reaction mechanism is predicated on the fundamental principles of nucleophilicity and electrophilicity.
-
The Nucleophile: Aminoguanidine possesses a terminal primary amine (-NH₂) group. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile.
-
The Electrophile: The isothiocyanate group (-N=C=S) contains a central carbon atom that is double-bonded to both nitrogen and sulfur. Due to the high electronegativity of the neighboring atoms, this carbon is electron-deficient and thus highly electrophilic.
The reaction proceeds when the nucleophilic nitrogen of aminoguanidine attacks the electrophilic carbon of the isothiocyanate. This is followed by a proton transfer to yield the stable guanidinothiourea product. The overall process is a classic example of a "click-type" coupling reaction, known for its efficiency and high atom economy.[4]
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product.
Caption: General workflow for the synthesis of guanidinothiourea compounds.
Detailed Experimental Protocol
Protocol Title: General Synthesis of N-Aryl Guanidinothioureas via Reaction of Aminoguanidine with Aryl Isothiocyanates.
This protocol is adapted from established methodologies for the synthesis of substituted thioureas and thiosemicarbazides.[3]
4.1 Materials and Reagents
-
Aminoguanidine Hydrochloride (1.0 eq)
-
Selected Aryl Isothiocyanate (e.g., Phenyl isothiocyanate) (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.1 eq) or Sodium Hydroxide (NaOH)
-
Absolute Ethanol (Solvent)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
4.2 Safety Precautions
-
Isothiocyanates: Many isothiocyanates are lachrymatory and can cause skin and respiratory irritation. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Guanidine Salts: While stable, guanidine derivatives should be handled with care. Avoid mixing guanidine-containing waste with bleach, as this can generate toxic gases like hydrogen cyanide.[5]
-
Solvents: Ethanol is flammable. Ensure no open flames are present during heating and reflux.
4.3 Step-by-Step Procedure
-
Preparation of Aminoguanidine Free Base (In Situ):
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Aminoguanidine Hydrochloride (e.g., 1.10 g, 10 mmol) and absolute ethanol (30 mL).
-
Add anhydrous Potassium Carbonate (1.52 g, 11 mmol) to the suspension. The purpose of the base is to neutralize the hydrochloride salt, liberating the aminoguanidine free base which is necessary for the nucleophilic attack.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction with Isothiocyanate:
-
To the stirred suspension, add the selected Aryl Isothiocyanate (10 mmol, e.g., 1.35 g of phenyl isothiocyanate) dropwise over 5 minutes.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting materials.[3]
-
-
Product Isolation (Work-up):
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
As the mixture cools, the guanidinothiourea product will typically precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Determine the melting point and compare it to literature values if available.
-
Quantitative Data Summary
The following table provides representative data for the synthesis of various N-substituted guanidinothioureas based on the general protocol described.
| Entry | Isothiocyanate (R-NCS) | Molar Ratio (Amine:NCS) | Solvent | Time (h) | Typical Yield (%) |
| 1 | Phenyl isothiocyanate | 1:1 | Ethanol | 4 | 85-95% |
| 2 | 4-Chlorophenyl isothiocyanate | 1:1 | Ethanol | 5 | 80-90% |
| 3 | 4-Methoxyphenyl isothiocyanate | 1:1 | Ethanol | 6 | 88-96% |
| 4 | Naphthyl isothiocyanate | 1:1 | Ethanol | 5 | 82-92% |
Conclusion
The synthesis of guanidinothiourea-based compounds via the nucleophilic addition of aminoguanidine to isothiocyanates is a highly effective and versatile method. It allows for the creation of a diverse library of compounds by simply varying the isothiocyanate starting material. The protocol described is robust and provides a solid foundation for researchers in drug discovery and medicinal chemistry. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, scientists can confidently and efficiently synthesize these valuable molecular scaffolds.
References
-
Lunn, G. & Sansone, E. B. (2012). Measuring toxic gases generated from reaction of guanidine isothiocyanate-containing reagents with bleach. ACS Chemical Health & Safety. Available at: [Link]
-
Katritzky, A. R., et al. (2002). Solid-Phase Synthesis of Guanidinium Derivatives from Thiourea and Isothiourea Functionalities. Journal für praktische Chemie. Available at: [Link]
-
Rojas-Carrillo, A., et al. (2017). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules. Available at: [Link]
-
Wacharasindhu, S., et al. (2020). Micelle-Enabled One-Pot Guanidine Synthesis in Water Directly from Isothiocyanate using Hypervalent Iodine(III) Reagents under Mild Conditions. Organic Letters. Available at: [Link]
-
Kumar, A., et al. (2012). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Rasayan Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Available at: [Link]
-
Koval, V. V., et al. (2021). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. Available at: [Link]
-
Friščić, T. & Jones, W. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Linton, B. R., et al. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry. Available at: [Link]
-
Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis. Available at: [Link]
-
Shuto, Y., et al. (1974). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Journal of the Faculty of Agriculture, Kyushu University. Available at: [Link]
-
Abuelizz, H. A., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules. Available at: [Link]
-
Nikolova, S., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules. Available at: [Link]
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Application Note: A Multi-faceted Approach to Purity Assessment of 1-Ethyl-3-guanidinothiourea Hydrochloride
Abstract
This application note provides a comprehensive guide to the analytical techniques for assessing the purity of 1-Ethyl-3-guanidinothiourea Hydrochloride, a compound of interest in pharmaceutical research and development. Recognizing the critical importance of purity on the safety and efficacy of active pharmaceutical ingredients (APIs), this document outlines a suite of orthogonal analytical methods. These include a primary high-performance liquid chromatography (HPLC) method for the separation and quantification of organic impurities, a gas chromatography (GC) method for volatile impurities and residual solvents, argentometric titration for the determination of the hydrochloride salt content, Karl Fischer titration for water content, and quantitative Nuclear Magnetic Resonance (qNMR) for an independent purity assessment. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the methodological choices, in alignment with international regulatory standards.
Introduction: The Imperative of Purity in Drug Development
1-Ethyl-3-guanidinothiourea Hydrochloride is a molecule with potential applications in medicinal chemistry, necessitating a thorough understanding of its purity profile. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a drug substance.[1] Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3][4] This application note is structured to provide a robust analytical framework for the purity assessment of 1-Ethyl-3-guanidinothiourea Hydrochloride, ensuring the generation of reliable and defensible data.
The analytical strategy presented herein is multi-dimensional, employing a combination of chromatographic, titrimetric, and spectroscopic techniques. This orthogonal approach is fundamental to a comprehensive purity assessment, as each method provides unique and complementary information about the analyte and its potential impurities.
Understanding the Impurity Profile: A Synthesis-Based Approach
A critical first step in developing a purity assessment strategy is to anticipate the potential impurities that may arise during the synthesis of 1-Ethyl-3-guanidinothiourea Hydrochloride. A plausible synthetic route involves the reaction of ethyl isothiocyanate with dicyandiamide, followed by treatment with hydrochloric acid.
Potential Impurities:
-
Starting Materials: Unreacted ethyl isothiocyanate and dicyandiamide.
-
By-products: Formation of isomeric structures or products from side reactions.
-
Intermediates: Incomplete reaction leading to the presence of synthesis intermediates.
-
Degradation Products: Impurities formed during storage or under stress conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps.[5][6][7][8]
-
Inorganic Impurities: Reagents and catalysts used in the manufacturing process.[1]
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile organic impurities in drug substances. A reverse-phase HPLC method with UV detection is proposed for the purity assessment of 1-Ethyl-3-guanidinothiourea Hydrochloride.
Rationale for Method Selection
Reverse-phase HPLC is chosen for its versatility and its ability to separate compounds with a wide range of polarities. The guanidinium and thiourea moieties in the target compound suggest some polarity, making a C18 column a suitable stationary phase. UV detection is appropriate as the thiourea chromophore exhibits UV absorbance.[9]
Experimental Protocol: HPLC Analysis
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh approximately 10 mg of 1-Ethyl-3-guanidinothiourea Hydrochloride and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are reported based on their area percentage.
Volatile Impurities and Residual Solvents: Gas Chromatography (GC)
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the recommended technique for the analysis of residual solvents, as outlined in USP General Chapter <467>.[5][6][7][8] The choice of a suitable capillary column and temperature programming allows for the separation and quantification of a wide range of volatile organic compounds.
Method Rationale
The hydrochloride salt form of the analyte is non-volatile, making headspace GC an ideal technique to introduce only the volatile impurities into the GC system, thereby protecting the column from non-volatile residues.
Experimental Protocol: Headspace GC-FID
Instrumentation: A GC system equipped with a headspace autosampler, a flame ionization detector (FID), and a suitable capillary column.
GC Conditions:
| Parameter | Condition |
| Column | DB-624, 30 m x 0.53 mm, 3.0 µm or equivalent |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Headspace Vial Temp | 80 °C |
| Headspace Loop Temp | 90 °C |
| Headspace Transfer Line Temp | 100 °C |
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide) and seal the vial.
Assay of Hydrochloride Content: Argentometric Titration
To determine the purity of the hydrochloride salt, a classic and reliable titrimetric method is employed. Argentometric titration, specifically the Volhard method, provides an accurate determination of the chloride content.
Principle of the Method
The method involves the precipitation of chloride ions with a known excess of silver nitrate. The excess silver nitrate is then back-titrated with a standardized potassium thiocyanate solution using a ferric iron(III) indicator.
Experimental Protocol: Argentometric Titration
Reagents:
-
0.1 M Silver Nitrate (AgNO₃)
-
0.1 M Potassium Thiocyanate (KSCN)
-
Ferric Ammonium Sulfate indicator solution
-
Nitric Acid (HNO₃)
Procedure:
-
Accurately weigh approximately 300 mg of 1-Ethyl-3-guanidinothiourea Hydrochloride into a flask.
-
Dissolve the sample in 50 mL of deionized water and add 5 mL of dilute nitric acid.
-
Add a known excess of 0.1 M AgNO₃ (e.g., 25.0 mL).
-
Add 2 mL of nitrobenzene and shake vigorously to coagulate the precipitate.
-
Add 1 mL of ferric ammonium sulfate indicator.
-
Titrate the excess AgNO₃ with 0.1 M KSCN until a permanent reddish-brown endpoint is observed.
Water Content Determination: Karl Fischer Titration
The presence of water can affect the stability and the accurate determination of the active substance content. Karl Fischer titration is the gold standard for the determination of water content in pharmaceutical substances.[10][11]
Method Selection
A volumetric Karl Fischer titration is suitable for samples with an expected water content of greater than 0.1%.[11]
Experimental Protocol: Volumetric Karl Fischer Titration
Instrumentation: A volumetric Karl Fischer titrator.
Reagents:
-
Karl Fischer reagent (single-component or two-component system)
-
Anhydrous methanol or a suitable solvent
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
-
Accurately weigh a suitable amount of the sample and add it to the titration vessel containing the conditioned solvent.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
Orthogonal Purity Assessment: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique that provides an independent and direct measure of purity without the need for a reference standard of the analyte itself.[12][13][14][15][16]
Principle of qNMR
The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.
Experimental Protocol: ¹H-qNMR
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Accurately weigh a precise amount of 1-Ethyl-3-guanidinothiourea Hydrochloride and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire the ¹H-NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, molecular weights, and masses of the analyte and the internal standard.
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the comprehensive purity assessment of 1-Ethyl-3-guanidinothiourea Hydrochloride.
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Mastering Perovskite Precursor Solutions: Application Notes for 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl)
Introduction: The Imperative for Advanced Additives in Perovskite Technology
The rapid evolution of perovskite solar cells (PSCs) has positioned them as a formidable contender in next-generation photovoltaics. However, the intrinsic instability of the perovskite crystal lattice and the challenge of controlling crystallization during film formation remain significant hurdles to commercialization. Additive engineering has emerged as a crucial strategy to mitigate these issues, enhancing both the efficiency and longevity of PSCs. Among a new class of promising additives, 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl) , a multifunctional molecule, has demonstrated remarkable efficacy in optimizing perovskite film quality, particularly in high-concentration precursor solutions.
This comprehensive guide provides detailed application notes and protocols for the incorporation of EGTHCl into perovskite precursor solutions. We will delve into the mechanistic underpinnings of its function, provide step-by-step procedures for its use, and present data-driven insights into its impact on material properties and device performance. This document is intended for researchers, scientists, and drug development professionals engaged in the cutting edge of perovskite material science.
Physicochemical Properties of 1-Ethyl-3-guanidinothiourea Hydrochloride
A thorough understanding of the physicochemical properties of EGTHCl is fundamental to its effective application.
| Property | Value | Source |
| Synonyms | 1-Amidino-3-ethylthiourea Hydrochloride, 1-Carbamimidoyl-3-ethylthiourea Hydrochloride | [1] |
| CAS Number | 381670-29-7 | [1] |
| Molecular Formula | C₄H₁₀N₄S·HCl | [1] |
| Molecular Weight | 182.67 g/mol | [1] |
| Appearance | White to off-white crystalline powder | General Observation |
| Melting Point | 158 °C | General Supplier Data |
| Purity | >98.0% (T) | [1] |
Solubility Profile: While comprehensive quantitative solubility data in all relevant solvents is not broadly published, empirical evidence from perovskite research indicates good solubility in polar aprotic solvents commonly used for precursor solutions, such as:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
gamma-Butyrolactone (GBL)
The Multifunctional Role of EGTHCl in Perovskite Crystallization
The efficacy of EGTHCl stems from the synergistic action of its guanidinium and thiourea functional groups. These moieties interact with the perovskite precursors (e.g., lead halides and organic cations) in the solution, profoundly influencing the crystallization pathway.
Mechanism of Action: A Tale of Two Functional Groups
The guanidinium group, with its positive charge and ability to form strong hydrogen bonds, interacts with the halide ions (I⁻, Br⁻) in the precursor solution. This interaction helps to stabilize the intermediate phases that form during the initial stages of crystallization, preventing premature and uncontrolled precipitation of the perovskite.
Simultaneously, the thiourea group, a Lewis base, can coordinate with the lead ions (Pb²⁺). This coordination complex further modulates the reactivity of the lead ions, slowing down the rapid reaction with the organic cations and promoting more ordered crystal growth.
This dual-functionality allows EGTHCl to precisely regulate the nucleation and growth of perovskite crystals, leading to the formation of dense, uniform films with significantly larger grain sizes and fewer defects.[2]
Diagram: Proposed Mechanism of EGTHCl in Perovskite Crystallization
Caption: Interaction of EGTHCl with perovskite precursors.
Protocols for Incorporating EGTHCl into Precursor Solutions
The following protocols are designed to provide a starting point for researchers. Optimization of concentrations and processing parameters may be necessary for specific perovskite compositions and device architectures.
Materials and Reagents
-
1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl, >98% purity)
-
Perovskite precursors (e.g., Lead(II) iodide (PbI₂), Formamidinium iodide (FAI), Methylammonium bromide (MABr), Cesium iodide (CsI))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert atmosphere glovebox
Protocol for High-Concentration (2.0 M) Perovskite Precursor Solution for Bifacial Solar Cells
This protocol is adapted from findings that demonstrate significant performance enhancement in bifacial PSCs.[2]
-
Preparation of the Solvent System: In an inert atmosphere glovebox, prepare a co-solvent mixture of DMF and DMSO. A common starting ratio is 4:1 (v/v).
-
Dissolution of Perovskite Precursors:
-
To the DMF:DMSO co-solvent, add the primary perovskite precursors to achieve a final concentration of 2.0 M. For a typical mixed-cation, mixed-halide perovskite, this would involve dissolving stoichiometric amounts of FAI, PbI₂, MABr, and CsI.
-
Stir the solution on a magnetic stir plate at room temperature for at least 2 hours, or until all precursors are fully dissolved. Gentle heating (e.g., to 60 °C) can be employed to facilitate dissolution, followed by cooling to room temperature.
-
-
Incorporation of EGTHCl:
-
The optimal concentration of EGTHCl can vary, but a starting point based on similar guanidinium/thiourea additives is in the range of 5-10 mol% with respect to the lead (Pb) concentration.
-
Weigh the required amount of EGTHCl and add it directly to the fully dissolved perovskite precursor solution.
-
Continue stirring the solution for an additional 30-60 minutes to ensure complete dissolution and homogeneous distribution of the additive.
-
-
Final Preparation: Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulates.
Diagram: Workflow for Precursor Solution Preparation
Caption: Step-by-step workflow for preparing EGTHCl-containing precursor solution.
Impact on Perovskite Film Properties and Device Performance
The incorporation of EGTHCl has a profound and measurable impact on the quality of the resulting perovskite films and the performance of the fabricated solar cells.
Morphological and Crystallographic Improvements
| Parameter | Without EGTHCl | With EGTHCl | Causality |
| Grain Size | Smaller, less uniform grains | Significantly larger, more uniform grains (up to 2.6 µm for similar additives) | EGTHCl slows down crystallization, allowing for more complete grain growth and reducing the density of grain boundaries. |
| Film Uniformity | Prone to pinholes and incomplete coverage | Dense, pinhole-free films with excellent crystallinity[2] | Controlled nucleation and growth promoted by EGTHCl lead to better film formation. |
| Defect Density | Higher concentration of trap states | Reduced shallow and deep-level defects[3] | The guanidinium and thiourea groups can passivate defects at the grain boundaries and surfaces of the perovskite crystals. |
Enhancement of Photovoltaic Performance and Stability
The improvements in film quality directly translate to enhanced device performance and stability.
| Photovoltaic Parameter | Without EGTHCl (Typical) | With EGTHCl (Optimized) | Source |
| Power Conversion Efficiency (PCE) | ~20-21% | 23.4% | [2] |
| Open-Circuit Voltage (Voc) | Lower | Increased | Reduced non-radiative recombination due to defect passivation. |
| Short-Circuit Current (Jsc) | Lower | Increased | Improved charge carrier extraction and transport in high-quality films. |
| Fill Factor (FF) | Lower | Increased | Reduced series resistance and suppressed charge recombination. |
| Operational Stability | Prone to rapid degradation | >80% of initial performance after 2000 hours of continuous illumination[2] | The more robust and defect-free crystal structure is less susceptible to degradation from environmental stressors like moisture, oxygen, and heat. |
Safety and Handling
As a laboratory chemical, 1-Ethyl-3-guanidinothiourea Hydrochloride should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area, preferably within a fume hood or glovebox.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
1-Ethyl-3-guanidinothiourea Hydrochloride stands out as a highly effective multifunctional additive for advancing perovskite solar cell technology. Its ability to precisely control the crystallization of high-concentration precursor solutions addresses a critical challenge in the fabrication of high-performance and stable devices. The protocols and data presented in this guide offer a robust starting point for researchers to leverage the benefits of EGTHCl in their own work.
Future research should focus on further optimizing the concentration of EGTHCl for a wider range of perovskite compositions and exploring its synergy with other additives to push the boundaries of perovskite solar cell efficiency and stability even further.
References
-
Synergistic Isothiourea-Guanidine Additive for Achieving Stable Perovskite Solar Cells with a High Certified Quasi-Steady-State Output. PubMed, 2025-10-12. [Online]. Available: [Link]
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Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells. EurekAlert!, 2025-07-08. [Online]. Available: [Link]
-
A thiourea additive-based quadruple cation lead halide perovskite with an ultra-large grain size for efficient perovskite solar cells. RSC Publishing, 2019. [Online]. Available: [Link]
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Application Note: Enhancing Perovskite Solar Cell Performance Through Optimized Doping with 1-Ethyl-3-guanidinothiourea Hydrochloride
Abstract
Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies, positioning them as a leading next-generation photovoltaic technology. However, challenges related to crystallization control, defect formation, and long-term stability hinder their commercial viability. This application note provides a detailed guide for researchers on utilizing 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl) as a multifunctional additive to address these challenges. We present protocols for incorporating EGTHCl into perovskite precursor solutions, fabricating high-performance solar cell devices, and characterizing the resulting improvements in film quality, photovoltaic performance, and stability. The underlying mechanisms, including controlled crystallization and defect passivation, are discussed, supported by data and visual models.
Introduction: The Critical Role of Additives in Perovskite Photovoltaics
The performance of perovskite solar cells is intrinsically linked to the quality of the perovskite absorber layer. Solution-processed perovskite films are prone to defects such as vacancies, grain boundaries, and interstitial defects, which act as non-radiative recombination centers, limiting the device's open-circuit voltage (VOC) and overall power conversion efficiency (PCE). Furthermore, uncontrolled crystallization can lead to poor film morphology with pinholes and small grains, impeding charge transport and creating pathways for environmental degradation.
Additive engineering has emerged as a powerful strategy to modulate the perovskite crystallization process and passivate defects. Guanidinium-based compounds and thiourea derivatives have shown significant promise in this area.[1][2][3] The guanidinium cation (GA⁺) can be incorporated into the perovskite lattice to enhance structural and thermal stability.[1][4][5][6] Thiourea and its derivatives can form intermediate adducts with lead precursors, retarding the rapid crystallization of perovskite films and improving film quality.[3][7][8][9]
This guide focuses on a novel multifunctional additive, 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl) , which combines the beneficial attributes of both guanidinium and thiourea moieties. EGTHCl has been shown to precisely regulate the nucleation and crystallization of high-concentration perovskite precursors, enabling the formation of dense, uniform, and highly crystalline films.[10] This leads to a significant reduction in photon losses and a boost in the efficiency of PSCs.[10]
Mechanism of Action: How EGTHCl Enhances Perovskite Film Quality
The efficacy of EGTHCl stems from its unique molecular structure, which allows it to interact with the perovskite precursors in multiple ways. The proposed mechanism involves two key stages:
-
Intermediate Phase Formation: The thiourea group in EGTHCl, with its sulfur and nitrogen lone-pair electrons, acts as a Lewis base. It coordinates with Pb²⁺ ions in the precursor solution, forming a stable intermediate adduct. This adduct slows down the rapid reaction between the lead source and the organic halides, preventing premature and uncontrolled nucleation.[3][8][9] This controlled crystallization dynamic is crucial for achieving large, uniform grains.
-
Defect Passivation and Crystallinity Enhancement: The guanidinium group contributes to the passivation of defects at the grain boundaries and the surface of the perovskite film. The hydrogen bonds from the amine groups in both the guanidinium and thiourea moieties can passivate undercoordinated halide ions, while the sulfur atom can interact with uncoordinated Pb²⁺ ions.[2] This dual-passivation effect significantly reduces charge recombination. Furthermore, the presence of EGTHCl has been observed to promote the formation of highly oriented, crystalline perovskite films.[10]
The following diagram illustrates the proposed workflow and mechanism for EGTHCl-mediated perovskite film formation.
Figure 1: Workflow for EGTHCl-assisted perovskite solar cell fabrication.
Experimental Protocols
This section provides detailed, step-by-step methodologies for incorporating EGTHCl into a standard perovskite solar cell fabrication workflow.
Materials and Reagents
-
Perovskite Precursors: Formamidinium Iodide (FAI), Lead Iodide (PbI₂), Methylammonium Bromide (MABr), Lead Bromide (PbBr₂), Cesium Iodide (CsI)
-
Additive: 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl)
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Dimethyl Sulfoxide (DMSO)
-
Substrates: ITO-coated glass
-
Charge Transport Layers: SnO₂ colloid (for Electron Transport Layer - ETL), Spiro-OMeTAD (for Hole Transport Layer - HTL)
-
HTL Additives: bis(trifluoromethane)sulfonimide lithium salt (LiTFSI), 4-tert-butylpyridine (tBP)
-
Electrodes: Gold (Au) or Carbon
Protocol 1: Preparation of Perovskite Precursor Solutions with EGTHCl
This protocol describes the preparation of a mixed-cation lead-halide perovskite precursor solution. The concentration of EGTHCl is varied to study its effect on device performance.
-
Prepare the Stock Perovskite Solution (Control - 0% EGTHCl):
-
In a nitrogen-filled glovebox, dissolve FAI (1 M), PbI₂ (1.1 M), MABr (0.2 M), and PbBr₂ (0.2 M) in a mixed solvent of DMF:DMSO (4:1 v/v).
-
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter before use.
-
-
Prepare EGTHCl-Doped Perovskite Solutions:
-
Prepare a stock solution of EGTHCl in the same DMF:DMSO solvent mixture (e.g., 50 mg/mL).
-
Add the appropriate volume of the EGTHCl stock solution to the stock perovskite solution to achieve the desired final molar concentrations of EGTHCl. We recommend testing a range of concentrations, for example: 0.1, 0.5, 1.0, and 2.0 mol% relative to the lead concentration.
-
Example Calculation for 1.0 mol% EGTHCl: For 1 mL of perovskite solution containing 1.1 mmol of total lead, you would add 0.011 mmol of EGTHCl.
-
Stir each doped solution for 30 minutes before use.
-
Protocol 2: Fabrication of n-i-p Planar Perovskite Solar Cells
-
Substrate Preparation:
-
Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a layer of SnO₂ by spin-coating a colloidal precursor solution onto the ITO substrate at 3000 rpm for 30s.
-
Anneal the substrates at 150°C in ambient air for 30 minutes.
-
-
Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the prepared perovskite solution (from Protocol 3.2) onto the SnO₂ layer in a two-step program: 1000 rpm for 10s, followed by 5000 rpm for 30s.
-
During the second step, at 15 seconds, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution: Dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene. Add 17.5 µL of LiTFSI stock solution (520 mg/mL in acetonitrile) and 28.8 µL of tBP.
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30s.
-
-
Electrode Deposition:
-
Mask the active area of the device (typically 0.09 cm²).
-
Thermally evaporate 80 nm of Gold (Au) as the back contact under high vacuum (<10⁻⁶ Torr).
-
Characterization and Expected Results
Film Morphology and Crystallinity
-
Scanning Electron Microscopy (SEM): Analyze the top-view SEM images of the perovskite films. Films with an optimal concentration of EGTHCl are expected to show significantly larger and more uniform grain sizes with fewer visible pinholes compared to the control film.
-
X-Ray Diffraction (XRD): Perform XRD analysis to assess the crystallinity of the films. The doped films should exhibit stronger diffraction peaks corresponding to the perovskite crystal phase, indicating improved crystallinity.
Photovoltaic Performance
Measure the current density-voltage (J-V) characteristics of the fabricated devices under simulated AM 1.5G solar illumination (100 mW/cm²). A summary of expected results based on varying EGTHCl concentrations is presented in Table 1.
Table 1: Expected Photovoltaic Performance Parameters with Varying EGTHCl Concentration
| EGTHCl Conc. (mol%) | VOC (V) | JSC (mA/cm²) | Fill Factor (FF) (%) | PCE (%) |
| 0 (Control) | 1.05 - 1.10 | 22.0 - 23.0 | 72 - 75 | 17 - 19 |
| 0.5 | 1.10 - 1.15 | 23.0 - 24.0 | 75 - 78 | 19 - 21 |
| 1.0 (Optimal) | 1.15 - 1.20 | 23.5 - 24.5 | 78 - 82 | >22 |
| 2.0 | 1.12 - 1.16 | 23.0 - 24.0 | 76 - 79 | 20 - 22 |
Note: These values are representative and may vary based on specific precursor compositions and fabrication conditions.
The optimal concentration of EGTHCl is expected to yield the highest performance across all parameters. Excessive amounts of the additive may lead to the formation of secondary phases or disrupt the perovskite lattice, causing a slight decrease in performance.[11]
Device Stability
To assess the long-term operational stability, store unencapsulated devices in a controlled environment (e.g., in a dry box with <20% relative humidity) and monitor their PCE over time. Devices with optimized EGTHCl doping are expected to retain a higher percentage of their initial efficiency compared to the control devices. For instance, guanidinium-containing perovskites have been shown to maintain performance for over 1000 hours under continuous illumination.[1][4]
Troubleshooting and Key Insights
-
Solubility Issues: If EGTHCl does not fully dissolve, gently warm the solution or increase the proportion of DMSO. Ensure all solvents are anhydrous to prevent premature perovskite degradation.
-
Sub-optimal Performance: The optimal concentration of EGTHCl can be highly dependent on the specific perovskite composition and processing conditions. A finer titration of the additive concentration around the suggested optimal point is recommended.
-
Causality Behind Choices: The use of an anti-solvent wash during spin-coating is critical for inducing rapid supersaturation, leading to the formation of a uniform and dense precursor film. The subsequent annealing step provides the thermal energy for crystal growth and the removal of residual solvents. The choice of an n-i-p architecture with SnO₂ and Spiro-OMeTAD is a well-established, high-efficiency device structure.
Conclusion
1-Ethyl-3-guanidinothiourea Hydrochloride is a highly effective multifunctional additive for enhancing the performance and stability of perovskite solar cells. By carefully controlling its concentration in the precursor solution, researchers can modulate the crystallization dynamics to produce high-quality perovskite films with large grains, low defect densities, and improved crystallinity. The protocols and insights provided in this application note offer a robust framework for leveraging EGTHCl to achieve power conversion efficiencies exceeding 22% and significantly improved device longevity.
References
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SciTechDaily. (2017-12-08). Guanidinium Helps Stabilizes Perovskite Solar Cells. Available at: [Link]
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ACS Applied Energy Materials. (2022-03-07). Guanidinium Thiocyanate Additive Engineering for High-Performance CsPbIBr2 Solar Cells with an Efficiency of 10.90%. Available at: [Link]
-
chemeurope.com. (2017-12-11). Guanidinium stabilizes perovskite solar cells at 19 percent efficiency. Available at: [Link]
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ResearchGate. (n.d.). An efficient guanidinium isothiocyanate additive for improving the photovoltaic performances and thermal stability of perovskite solar cells | Request PDF. Available at: [Link]
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PV Magazine. (2025-08-29). Researchers use guanidinium thiocyanate to raise perovskite cell efficiency. Available at: [Link]
-
PubMed. (2021-06-02). CO2 doping of organic interlayers for perovskite solar cells. Available at: [Link]
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ResearchGate. (2021-06-02). CO2 doping of organic interlayers for perovskite solar cells | Request PDF. Available at: [Link]
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Wiley Online Library. (n.d.). A Thiourea Competitive Crystallization Strategy for FA‐Based Perovskite Solar Cells. Available at: [Link]
-
EurekAlert!. (2025-07-08). Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells. Available at: [Link]
-
ResearchGate. (n.d.). Effects of thiourea on the perovskite crystallization for fully printable solar cells. Available at: [Link]
-
ResearchGate. (n.d.). Interlayer Molecular Doping to Enhance Efficiency in Tin Perovskite Solar Cells | Request PDF. Available at: [Link]
-
PubMed. (2022-07-29). Thiourea with sulfur-donor as an effective additive for enhanced performance of lead-free double perovskite photovoltaic cells. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Available at: [Link]
-
Frontiers. (n.d.). Enhanced performance of planar perovskite solar cells by doping the SnO2 electron transport layer with guanidinium chloride. Available at: [Link]
-
Semantic Scholar. (n.d.). Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Available at: [Link]
-
ResearchGate. (2025-08-06). Thiourea with sulfur-donor as an effective additive for enhanced performance of lead-free double perovskite photovoltaic cells | Request PDF. Available at: [Link]
-
Journal of the Korean Physical Society. (2022-11-30). Guanidinium Cation Substitution Effects on Perovskite Solar Cells. Available at: [Link]
-
ResearchGate. (2009-12-10). Photoelectrochemical Effects of Guanidinium Thiocyanate on Dye-Sensitized Solar Cell Performance and Stability. Available at: [Link]
-
Hindawi. (2025-08-06). Effects of ??-Guanidinoalkyl Acids as Coadsorbents in Dye-Sensitized Solar Cells. Available at: [Link]
-
EPFL. (2017-12-08). Guanidinium stabilizes perovskite solar cells at 19% efficiency. Available at: [Link]
-
ResearchGate. (n.d.). Study on the effect of guanidinium on the stability and performance of halide perovskite solar cells | Request PDF. Available at: [Link]
-
ResearchGate. (2023-03-02). (PDF) Enhanced performance of planar perovskite solar cells by doping the SnO2 electron transport layer with guanidinium chloride. Available at: [Link]
-
ResearchGate. (2025-08-06). 1-Ethyl-3-methylimidazolium chloride ionic liquid enhance planar triple-cation perovskite solar cell efficiency | Request PDF. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Guanidinium induced phase separated perovskite layer for efficient and highly stable solar cells. Available at: [Link]
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Application of 1-Ethyl-3-guanidinothiourea Hydrochloride in Bifacial Perovskite Solar Cells: An Application Note and Protocol
Introduction
Bifacial perovskite solar cells (PSCs) represent a promising frontier in photovoltaic technology, offering the potential for significantly higher energy yields by capturing light from both the front and rear surfaces.[1][2] A key challenge in realizing their full potential lies in minimizing photon loss, particularly in devices with semi-transparent rear electrodes that lack the reflective properties of their monofacial counterparts.[3] This often necessitates the use of thicker perovskite absorber layers to enhance photon absorption.[4] However, the fabrication of high-quality, thick perovskite films from high-concentration precursor solutions is notoriously difficult, often leading to poor crystallization control, film defects, and performance instability.[3]
This application note details the use of 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl) , a multifunctional additive designed to overcome these challenges. EGTHCl precisely regulates the nucleation and crystallization of perovskite films from high-concentration precursors, enabling the formation of dense, uniform, and highly crystalline absorber layers.[3] The incorporation of EGTHCl has been shown to significantly boost the power conversion efficiency (PCE) and operational stability of bifacial PSCs, paving the way for their practical application.[3]
This guide provides a comprehensive overview of the role of EGTHCl, a proposed synthesis protocol, detailed procedures for the fabrication of high-performance bifacial PSCs incorporating this additive, and protocols for their characterization.
Mechanism of Action: The Role of EGTHCl
The efficacy of EGTHCl as a multifunctional additive stems from the synergistic effects of its guanidinium and thiourea moieties. Guanidinium and thiourea derivatives are known to play significant roles in suppressing both shallow- and deep-level defects and regulating perovskite crystallization, leading to enhanced performance in PSCs.[3]
The proposed mechanism of action for EGTHCl in controlling the crystallization of high-concentration perovskite precursors is multifaceted:
-
Nucleation Control: EGTHCl molecules are believed to interact with the lead iodide (PbI₂) in the precursor solution, forming intermediate adducts. This interaction modulates the initial nucleation process, preventing rapid, uncontrolled crystallization and promoting the formation of a more ordered and uniform seed layer.
-
Crystal Growth Regulation: The presence of EGTHCl in the precursor solution slows down the crystal growth rate. This allows for the formation of larger, more uniform perovskite grains with fewer grain boundaries, which are often sites for charge recombination.
-
Defect Passivation: The guanidinium and thiourea groups in EGTHCl can passivate defects at the perovskite crystal surface and grain boundaries. This is achieved through the formation of hydrogen bonds and co-ordinate bonds with undercoordinated lead and halide ions, reducing non-radiative recombination losses and enhancing charge carrier lifetime.
-
Improved Film Morphology: By controlling the nucleation and growth processes, EGTHCl facilitates the formation of dense and pinhole-free perovskite films, even when using high-concentration precursor solutions required for thick absorber layers. This improved morphology is crucial for efficient charge transport and device performance.
The overall impact of EGTHCl is the formation of a high-quality, thick perovskite absorber layer that effectively extends the light path and enhances photon absorption, thereby minimizing photon loss in bifacial PSCs.[3]
Experimental Protocols
PART 1: Synthesis of 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl)
Materials:
-
Ethyl isothiocyanate
-
Guanidine hydrochloride
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride in anhydrous ethanol.
-
Addition of Ethyl Isothiocyanate: Slowly add ethyl isothiocyanate to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Free Base: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is the free base of 1-Ethyl-3-guanidinothiourea.
-
Formation of the Hydrochloride Salt: Dissolve the crude product in a minimal amount of anhydrous ethanol. Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.
-
Crystallization and Purification: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
PART 2: Fabrication of Bifacial Perovskite Solar Cells
This protocol describes the fabrication of a p-i-n planar heterojunction bifacial PSC.
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Nickel(II) oxide (NiOₓ) nanoparticle solution
-
Perovskite precursor solution (e.g., a high-concentration formulation of formamidinium lead iodide (FAPbI₃) with methylammonium bromide (MABr) and cesium iodide (CsI))
-
1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl)
-
Fullerene (C₆₀)
-
Bathocuproine (BCP)
-
Transparent conducting oxide (e.g., Indium Zinc Oxide - IZO) for the rear electrode
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
UV-Ozone cleaner
Device Architecture and Workflow:
Figure 1: Experimental workflow for the fabrication of bifacial perovskite solar cells.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15 minutes to improve the wettability of the surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a NiOₓ nanoparticle solution onto the cleaned ITO substrates.
-
Anneal the substrates at a specified temperature (e.g., 300-500 °C) in ambient air to form the NiOₓ layer.
-
-
Perovskite Precursor Solution Preparation with EGTHCl:
-
Prepare a high-concentration perovskite precursor solution (e.g., 2.0 mol L⁻¹) by dissolving the perovskite components (e.g., FAPbI₃, MABr, CsI) in a suitable solvent mixture (e.g., DMF:DMSO).
-
Add the optimized amount of EGTHCl to the precursor solution. The optimal concentration needs to be determined experimentally but can be in the range of 0.1-1.0 mol% relative to the lead content.
-
Stir the solution at room temperature for several hours until all components are fully dissolved.
-
-
Perovskite Layer Deposition:
-
Transfer the substrates with the HTL into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution containing EGTHCl onto the NiOₓ layer. A two-step spin-coating process is often used (e.g., a low-speed step followed by a high-speed step).
-
During the high-speed step, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate at a specific temperature (e.g., 100-150 °C) for a defined time to complete the crystallization process.
-
-
Electron Transport Layer (ETL) and Rear Electrode Deposition:
-
Transfer the perovskite-coated substrates to a thermal evaporator.
-
Deposit a layer of C₆₀ followed by a layer of BCP onto the perovskite film through a shadow mask to define the active area.
-
Deposit a transparent conducting oxide, such as IZO, as the semi-transparent rear electrode using a technique like sputtering.
-
PART 3: Characterization of Bifacial Perovskite Solar Cells
Morphological and Structural Characterization:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the fabricated device, assessing the uniformity and thickness of the perovskite layer.
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the perovskite film.
-
Atomic Force Microscopy (AFM): To evaluate the surface roughness of the perovskite film.
Optoelectronic Characterization:
-
UV-Vis Spectroscopy: To measure the light absorption properties of the perovskite film.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: To investigate charge carrier dynamics and defect passivation. A longer TRPL decay time for the EGTHCl-treated film would indicate reduced non-radiative recombination.
Device Performance Characterization:
-
Current Density-Voltage (J-V) Measurements:
-
Measure the J-V characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) for both front and rear illumination.
-
Key parameters to extract: Open-circuit voltage (Voc), Short-circuit current density (Jsc), Fill factor (FF), and Power conversion efficiency (PCE).
-
-
Bifaciality Factor (BF):
-
Calculate the bifaciality factor using the following equation: BF = (Jsc,rear / Jsc,front) x 100%
-
Where Jsc,rear and Jsc,front are the short-circuit current densities measured under rear and front illumination, respectively.
-
-
External Quantum Efficiency (EQE):
-
Measure the EQE spectrum for both front and rear illumination to determine the wavelength-dependent photon-to-electron conversion efficiency.
-
-
Stability Testing:
-
Monitor the device performance over time under continuous illumination and/or in a controlled environment (e.g., specific humidity and temperature) to assess the operational stability of the unencapsulated and encapsulated devices.
-
Expected Results and Data Presentation
The incorporation of EGTHCl is expected to lead to significant improvements in the performance of bifacial PSCs.
Table 1: Expected Photovoltaic Performance Parameters
| Device | Illumination | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Bifaciality (%) |
| Control (without EGTHCl) | Front | ~1.10 | ~23.5 | ~75 | ~19.4 | ~85 |
| Rear | ~20.0 | |||||
| With EGTHCl | Front | >1.15 | >24.5 | >80 | >23.0 | >90 |
| Rear | >22.0 |
Note: The values presented are hypothetical and based on reported improvements. Actual results may vary depending on the specific perovskite composition and fabrication conditions.
The use of EGTHCl has been reported to achieve a power conversion efficiency of 23.4% and reduce current loss.[3][5] Devices incorporating this additive are also expected to exhibit excellent operational stability, maintaining a significant portion of their initial performance after extended periods of continuous illumination.[3]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Voc | High defect density, poor energy level alignment. | Optimize EGTHCl concentration, ensure high purity of precursors. |
| Low Jsc | Incomplete light absorption, poor charge collection. | Optimize perovskite film thickness, ensure good film morphology. |
| Low FF | High series resistance, charge recombination. | Optimize contact layers, improve perovskite film quality with EGTHCl. |
| Poor Film Morphology | Uncontrolled crystallization. | Optimize EGTHCl concentration and anti-solvent dripping process. |
Conclusion
1-Ethyl-3-guanidinothiourea Hydrochloride is a highly effective additive for controlling the crystallization of high-concentration perovskite precursors, enabling the fabrication of high-performance and stable bifacial solar cells. By regulating nucleation and crystal growth, and passivating defects, EGTHCl addresses the key challenges associated with producing thick, high-quality perovskite absorber layers. The protocols and insights provided in this application note offer a comprehensive guide for researchers and scientists working to advance the field of bifacial perovskite photovoltaics.
References
-
Effects of thiourea on the perovskite crystallization for fully printable solar cells. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells. (2025, July 8). EurekAlert!. Retrieved January 19, 2026, from [Link]
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A thiourea resin polymer as a multifunctional modifier of the buried interface for efficient perovskite solar cells with reduced lead leakage. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Bifacial perovskite solar cells via a rapid lamination process. (2020, September 29). ACS Publications. Retrieved January 19, 2026, from [Link]
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Synergistic Isothiourea-Guanidine Additive for Achieving Stable Perovskite Solar Cells with a High Certified Quasi-Steady-State Output. (2025, October 12). PubMed. Retrieved January 19, 2026, from [Link]
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Fabrication of Bifacial-Modified Perovskites for Efficient Semitransparent Solar Cells with High Average Visible Transmittance. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
A Thiourea Competitive Crystallization Strategy for FA-Based Perovskite Solar Cells. (2022, October). Wiley Online Library. Retrieved January 19, 2026, from [Link]
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Synergistic Isothiourea–Guanidine Additive for Achieving Stable Perovskite Solar Cells with a High Certified Quasi‐Steady‐State Output. (2025, October 16). ResearchGate. Retrieved January 19, 2026, from [Link]
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Effect of 3-Pyridyl Thiourea Additive on Performance of Perovskite Solar Cells. (n.d.). Researching. Retrieved January 19, 2026, from [Link]
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Surface pre-sacrifice behavior of thiourea-based 2D perovskite for high-performance perovskite solar cells. (2024, January 1). CoLab. Retrieved January 19, 2026, from [Link]
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An efficient guanidinium isothiocyanate additive for improving the photovoltaic performances and thermal stability of perovskite solar cells. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Novel Guanidine Molecular Additive Engineering For Efficient And Stable Perovskite Solar Cells. (2022, August 13). Globe Thesis. Retrieved January 19, 2026, from [Link]
-
Vacuum-Deposited Bifacial Perovskite Solar Cells. (2024, August 27). ACS Publications. Retrieved January 19, 2026, from [Link]
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Multicolored Bifacial Perovskite Solar Cells through Top Electrode Engineering. (2024, December 30). ACS Publications. Retrieved January 19, 2026, from [Link]
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Magic guanidinium cations in perovskite solar cells: from bulk to interface. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Simultaneous Interfacial Modification and Crystallization Control by Biguanide Hydrochloride for Stable Perovskite Solar Cells with PCE of 24.4. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Highly Efficient Bifacial Single-Junction Perovskite Solar Cells. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Highly Efficient Bifacial Single Junction Perovskite Solar Cells. (2023). IEEE Xplore. Retrieved January 19, 2026, from [Link]
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1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
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1-Ethyl-3-methylimidazolium chloride ionic liquid enhance planar triple-cation perovskite solar cell efficiency. (2023, May). ResearchGate. Retrieved January 19, 2026, from [Link]
- The preparation method of 1- ethyl-(3- dimethylaminopropyl) carbodiimide hydrochloride. (n.d.). Google Patents.
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1-Ethyl-3-guanidinothiourea Hydrochloride. (n.d.). Aladdin. Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: Enhancing Perovskite Photovoltaics with Guanidinium-Based Additives for Advanced Defect Passivation
Introduction: The Perovskite Promise and the Challenge of Imperfection
Metal halide perovskites have emerged as a revolutionary material in the field of photovoltaics, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based solar cells.[1] This rapid progress is driven by their exceptional optoelectronic properties, including high absorption coefficients, long charge carrier diffusion lengths, and tunable bandgaps.[2] However, the commercialization of perovskite solar cells (PSCs) is primarily hindered by their operational instability.[3][4]
The soft, ionic nature of perovskites makes them susceptible to the formation of various crystalline defects, particularly in the polycrystalline thin films used in devices.[5][6] These defects, located both within the bulk material and at its surfaces and grain boundaries, act as traps for charge carriers. This "trapping" leads to non-radiative recombination, a process that wastes energy as heat instead of converting it into electricity, thereby limiting the device's voltage and overall efficiency.[5] Furthermore, these defect sites can serve as initiation points for material decomposition, compromising the long-term stability of the solar cell.
Defect passivation, a strategy aimed at neutralizing these detrimental trap states, has become one of the most critical areas of research for advancing perovskite technology.[6][7] Among the various classes of passivating agents, guanidinium (CH₆N₃⁺, Gua⁺) based organic salts have proven to be exceptionally effective and versatile, offering a multifunctional approach to simultaneously enhance both the efficiency and durability of PSCs. This guide provides a comprehensive overview of the mechanisms, applications, and experimental protocols for utilizing guanidinium-based additives in the fabrication of high-performance perovskite solar cells.
The Nature of Defects in Polycrystalline Perovskite Films
To appreciate the role of passivation, one must first understand the imperfections it aims to correct. Perovskite films prepared via solution-processing are inherently polycrystalline, composed of numerous crystalline grains separated by boundaries.[6] Defects can be broadly categorized as:
-
Point Defects (0D): These are zero-dimensional imperfections at the atomic level, including vacancies (missing ions, e.g., iodide vacancy VI⁺), interstitials (extra ions in the lattice), and anti-site substitutions. These are often considered the primary source of deep-level traps that cause significant non-radiative recombination.[5]
-
Extended Defects (1D, 2D): These include dislocations (1D) and, most importantly, grain boundaries (2D). Grain boundaries are defect-rich regions where the crystalline lattice is disordered, creating a high density of undercoordinated Pb²⁺ and halide ions, which act as charge trapping sites.[5][6]
These defects create unwanted energy states within the perovskite's bandgap, which immobilize electrons and holes, preventing their efficient extraction and leading to performance losses.
Caption: Figure 2: Guanidinium passivating defects at a perovskite surface.
Overview of Common Guanidinium Additives
Several guanidinium salts have been successfully employed for perovskite passivation. The choice of the anion can influence the additive's solubility and its specific interactions with the perovskite film.
| Additive Name | Chemical Formula | Typical Application Method | Key Effects & Reported Outcomes |
| Guanidinium Iodide (GAI) | CH₆N₃I | Additive in precursor; Post-treatment | Widely used for passivating both surface and bulk defects. Reduces non-radiative recombination, leading to PCEs exceeding 23%. [8]Can also improve grain size and film quality. [9] |
| Guanidinium Bromide (GABr) | CH₆N₃Br | Additive in precursor | Reduces defect density and leads to longer carrier lifetimes due to hydrogen bonding. [10]Also used in tuning the bandgap of mixed-halide perovskites and in lead-free formulations. [11] |
| Guanidinium Chloride (GACl) | CH₆N₃Cl | Additive in precursor | Improves the quality of the perovskite absorber and suppresses charge recombination, significantly enhancing the open-circuit voltage (VOC). |
| Guanidinium Thiocyanate (GASCN) | CH₆N₃SCN | Additive in precursor; Surface modification | The SCN⁻ anion can form strong Lewis adducts with uncoordinated Sn²⁺ or Pb²⁺, while the Gua⁺ cation passivates halide vacancies. [12]Effectively inhibits oxidation and improves charge carrier dynamics, boosting PCE and stability. [12][13] |
Experimental Protocols for Guanidinium Passivation
The method of introducing the guanidinium additive is critical. Two primary, field-proven protocols are detailed below.
Protocol 1: Additive Incorporation in Perovskite Precursor (Bulk Passivation)
This one-step method integrates the passivating agent directly into the perovskite ink, ensuring its distribution throughout the bulk film and at grain boundaries.
Objective: To prepare a (GA)₀.₀₅(MA)₀.₉₅PbI₃ perovskite precursor solution for fabricating a high-quality active layer. [1][14] Materials & Equipment:
-
Lead (II) iodide (PbI₂, 99.99%)
-
Methylammonium iodide (MAI)
-
Guanidinium iodide (GAI)
-
Anhydrous solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)
-
Nitrogen-filled glovebox
-
Hotplate stirrer, precision balance, vials, pipettes, and syringe filters (0.22 µm PTFE)
Procedure:
-
Work Environment: All steps must be performed inside a nitrogen-filled glovebox with low moisture (<0.1 ppm) and oxygen (<0.1 ppm) levels to prevent precursor degradation.
-
Solvent Preparation: Prepare a mixed solvent of DMF:DMSO in a 4:1 volume ratio.
-
Precursor Weighing: For a 1 M final solution, weigh the following precursors for 1 mL of solvent:
-
PbI₂: 461.0 mg (1 mmol)
-
MAI: 151.0 mg (0.95 mmol)
-
GAI: 10.7 mg (0.05 mmol)
-
Scientist's Note: The molar ratio of GAI is critical. While 5% is a common starting point, excessive amounts can lead to the formation of undesirable low-dimensional phases and hinder device performance. [1]4. Dissolution: Add the weighed precursors to a vial containing 1 mL of the prepared DMF:DMSO solvent.
-
-
Mixing: Place a small magnetic stir bar in the vial. Stir the solution on a hotplate at 60 °C for at least 2 hours, or until all solids have completely dissolved to form a clear, yellow solution.
-
Causality: Gentle heating and stirring ensure complete and homogenous dissolution of all components, which is crucial for forming a uniform perovskite film.
-
-
Filtration: Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter to remove any particulates or aggregates. This step is vital to prevent pinholes in the final film.
-
Usage: The precursor solution is now ready for deposition (e.g., via spin-coating).
Protocol 2: Post-Deposition Surface Treatment (Surface Passivation)
This two-step method applies the passivating agent to a pre-formed perovskite film, specifically targeting surface and near-surface defects.
Objective: To passivate the surface of a triple-cation perovskite film using a GAI solution. Materials & Equipment:
-
Pre-fabricated substrate with a deposited perovskite film.
-
Guanidinium iodide (GAI)
-
Anhydrous isopropanol (IPA)
-
Nitrogen-filled glovebox
-
Spin coater, hotplate, pipettes.
Procedure:
-
Work Environment: This procedure should also be conducted inside a nitrogen-filled glovebox.
-
Passivation Solution Preparation: Prepare a GAI solution by dissolving 5 mg of GAI in 1 mL of anhydrous IPA.
-
Scientist's Note: The choice of solvent is crucial. A solvent like IPA is used because it can dissolve the passivating salt without significantly re-dissolving the underlying perovskite film, preserving its morphology. [15]3. Film Preparation: Place the substrate with the freshly formed (but not yet fully annealed, depending on the main fabrication recipe) perovskite film onto the spin coater chuck.
-
-
Application: Dispense 100 µL of the GAI/IPA solution onto the center of the spinning perovskite film. A typical spin-coating recipe is 4000 rpm for 30 seconds.
-
Causality: Dynamic spin-coating ensures a uniform and thin layer of the passivation solution is applied across the entire surface. The spinning action helps to quickly evaporate the solvent, leaving the GAI molecules to interact with the perovskite surface.
-
-
Annealing: Immediately transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes.
-
Causality: The thermal annealing step provides the energy needed to drive off any residual solvent and promote the interaction (e.g., hydrogen bonding) between the GAI and the perovskite surface defects.
-
-
Completion: The film is now passivated and ready for the deposition of subsequent layers (e.g., charge transport layers).
Caption: Figure 3: Workflow for PSC fabrication with a passivation step.
Validation of Passivation Efficacy
To confirm the successful passivation of defects, a suite of characterization techniques should be employed, comparing the treated sample to an untreated control device.
| Characterization Technique | Expected Outcome for Successful Passivation |
| Photoluminescence (PL) Spectroscopy | Significant increase in steady-state PL intensity, indicating a reduction in non-radiative recombination pathways. |
| Time-Resolved PL (TRPL) | Longer carrier lifetime, confirming that charge carriers persist for a longer time before recombining. |
| Scanning Electron Microscopy (SEM) | Often shows improved film morphology with larger, more uniform grains and fewer visible pinholes. [2] |
| X-Ray Diffraction (XRD) | May show enhanced crystallinity (sharper, more intense diffraction peaks). [1] |
| Current Density-Voltage (J-V) | Marked improvement in device performance: increased VOC (due to suppressed recombination), higher Fill Factor (FF), and consequently, a higher overall PCE. [1] |
| Stability Testing | Enhanced device lifetime when subjected to continuous illumination, heat, or ambient air storage, retaining a higher percentage of its initial PCE over time. [3][16] |
Conclusion and Outlook
The use of guanidinium-based additives represents a powerful and versatile strategy for mitigating defect-related losses in perovskite solar cells. Through a combination of surface passivation, grain boundary healing, and structural stabilization, these molecules directly address the core challenges of non-radiative recombination and material instability. The protocols outlined here provide a robust starting point for researchers to implement these techniques, leading to more efficient and durable perovskite photovoltaic devices.
Future research will likely focus on the design of novel, multifunctional guanidinium derivatives with tailored properties for specific perovskite compositions, including emerging lead-free systems. [11]Combining guanidinium-based passivation with other strategies, such as interfacial engineering and advanced encapsulation, will be key to unlocking the full commercial potential of perovskite solar technology.
References
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Title: Guanidinium Cation Substitution Effects on Perovskite Solar Cells. Source: Journal of the Korean Physical Society. URL: [Link]
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Title: Positive Effects of Guanidinium Salt Post-Treatment on Multi-Cation Mixed Halide Perovskite Solar Cells. Source: MDPI. URL: [Link]
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Title: Multi-Functional Interface Passivation via Guanidinium Iodide Enables Efficient Perovskite Solar Cells. Source: ResearchGate. URL: [Link]
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Title: Guanidinium found to stabilize perovskite solar cells at 19% efficiency. Source: Perovskite-Info. URL: [Link]
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Title: Guanidinium Helps Stabilizes Perovskite Solar Cells. Source: SciTechDaily. URL: [Link]
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Title: Effect of guanidinium on mesoscopic perovskite solar cells. Source: RSC Publishing. URL: [Link]
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Title: Guanidine Thiocyanate‐Induced High‐Quality Perovskite Film for Efficient Tin‐Based Perovskite Solar Cells. Source: ResearchGate. URL: [Link]
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Title: Guanidinium Thiocyanate Additive Engineering for High-Performance CsPbIBr2 Solar Cells with an Efficiency of 10.90%. Source: ACS Applied Energy Materials. URL: [Link]
-
Title: High-Efficiency Lead-Free Wide Band Gap Perovskite Solar Cells via Guanidinium Bromide Incorporation. Source: ACS Applied Energy Materials. URL: [Link]
-
Title: Guanidinium Chloride Passivated Perovskites for Efficient Solar Cells: The Role of Passivating Solvent. Source: The Journal of Physical Chemistry C. URL: [Link]
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Title: GUANIDINIUM LEAD BROMIDE THIN FILM FOR PEROVSKITE ABSORBER LAYER. Source: Jetir.org. URL: [Link]
-
Title: Unlocking the role of guanidinium salts in interface engineering for boosted performance of inverted perovskite solar cells. Source: PubMed. URL: [Link]
-
Title: Novel Guanidine Molecular Additive Engineering For Efficient And Stable Perovskite Solar Cells. Source: Globe Thesis. URL: [Link]
-
Title: Magic guanidinium cations in perovskite solar cells: from bulk to interface. Source: RSC Publishing. URL: [Link]
-
Title: Guanidinium induced phase separated perovskite layer for efficient and highly stable solar cells. Source: Journal of Materials Chemistry A. URL: [Link]
-
Title: Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells. Source: Journal of Materials Chemistry A. URL: [Link]
-
Title: Guanidinium Thiocyanate Selective Ostwald Ripening Induced Large Grain For High Performance Perovskite Solar Cells. Source: ResearchGate. URL: [Link]
-
Title: Passivation of triple cation perovskites using guanidinium iodide in inverted solar cells for improved open-circuit voltage and stability. Source: Sustainable Energy & Fuels. URL: [Link]
-
Title: New passivation technique improves the stability and efficiency of inverted perovskite solar cells using guanidine iodide. Source: Perovskite-Info. URL: [Link]
-
Title: Defects and Defect Passivation in Perovskite Solar Cells. Source: MDPI. URL: [Link]
-
Title: Buried Interface Modification via Guanidine Thiocyanate for High-Performance Lead-Free Perovskite Solar Cells. Source: ResearchGate. URL: [Link]
-
Title: (PDF) Defects and Defect Passivation in Perovskite Solar Cells. Source: ResearchGate. URL: [Link]
-
Title: Passivation Performance in Defect Perovskites Favors Weaker Lewis Donors. Source: ACS Publications. URL: [Link]
-
Title: Researchers use guanidinium thiocyanate to raise perovskite cell efficiency. Source: PV Magazine. URL: [Link]
-
Title: Guanidinium iodide modification enabled highly efficient and stable all-inorganic CsPbBr3 perovskite solar cells. Source: ResearchGate. URL: [Link]
-
Title: Defect Passivation for Perovskite Solar Cells: from Molecule Design to Device Performance. Source: Scilit. URL: [Link]
-
Title: Understanding Guanidinium Iodide in Perovskite Solar Cell Fabrication. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Guanidinium Chloride Passivated Perovskites for Efficient Solar Cells: The Role of Passivating Solvent. Source: ResearchGate. URL: [Link]
-
Title: Guanidinium cation passivated Pb-Cu alloyed perovskite for efficient low-toxicity solar cells. Source: ScienceDirect. URL: [Link]
-
Title: Investigation of Perovskite Solar Cells Using Guanidinium Doped MAPbI3 Active Layer. Source: MDPI. URL: [Link]
-
Title: Facile Synthesized Acetamidine Thiocyanate with Synergistic Passivation and Crystallization for Efficient Perovskite Solar Cells. Source: Wiley Online Library. URL: [Link]
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Application Notes and Protocols for 1-Ethyl-3-guanidinothiourea Hydrochloride in Perovskite Film Morphology Enhancement
Introduction: The Imperative for Morphological Control in Perovskite Solar Cells
The rapid ascent of perovskite solar cells (PSCs) in the photovoltaic landscape is a testament to their exceptional power conversion efficiencies (PCEs) and low-cost solution processability. However, the translation of laboratory-scale successes to commercially viable, large-area, and stable solar modules is impeded by significant challenges in controlling the morphology of the perovskite thin film. The polycrystalline nature of these films results in a high density of grain boundaries, pinholes, and other defects, which act as non-radiative recombination centers for charge carriers, thereby diminishing device performance and longevity.
Additive engineering has emerged as a powerful strategy to modulate the crystallization kinetics of perovskite films, leading to superior morphology and reduced defect densities.[1][2] Among the various classes of additives, those that can interact with the perovskite precursors through multiple functional groups have shown particular promise. This guide focuses on a multifunctional additive, 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTCl) , and its application in achieving high-quality perovskite films.
The Scientific Rationale: A Synergistic Approach to Crystallization Control
1-Ethyl-3-guanidinothiourea Hydrochloride is a molecule designed to leverage the synergistic effects of its constituent functional groups—guanidinium and thiourea—to orchestrate the perovskite crystallization process. This dual-functionality allows for a multi-pronged approach to film morphology enhancement. A closely related compound, 1-ethyl-3-guanidinium thiourea hydrochloride (EGTHCl), has been successfully employed to regulate the nucleation and crystallization of high-concentration perovskite precursors, resulting in dense, uniform films with excellent crystallinity.[3] This success underscores the potential of the guanidinothiourea molecular framework in advancing perovskite solar cell technology.
The Role of the Thiourea Moiety: A Crystallization Retardant and Lewis Base
The thiourea group, with its sulfur and two amine functionalities, plays a crucial role in the initial stages of perovskite film formation. It can act as a Lewis base, forming intermediate adducts with lead iodide (PbI₂) in the precursor solution.[1][4] This interaction effectively retards the rapid crystallization of the perovskite, allowing for more ordered and controlled grain growth. The result is a film with larger, more uniform grains and a significant reduction in grain boundaries.[4] Furthermore, the sulfur donor in thiourea can passivate under-coordinated Pb²⁺ defects, a common source of charge carrier recombination.[5]
The Guanidinium Moiety: A Master of Defect Passivation and Stability Enhancement
The guanidinium cation is well-known for its ability to passivate defects in the perovskite lattice.[6][7] Its planar structure and ability to form multiple hydrogen bonds with the halide anions (e.g., iodide) in the perovskite structure allow it to effectively heal both shallow and deep-level defects.[6][8] This passivation reduces non-radiative recombination and enhances the open-circuit voltage (Voc) of the solar cell. Moreover, the incorporation of guanidinium at grain boundaries and surfaces can improve the environmental stability of the perovskite film by creating a more robust and less reactive interface.[9]
The Ethyl Group: Fine-Tuning Hydrophobicity and Interfacial Properties
The presence of the ethyl group introduces a hydrophobic character to the molecule.[8] This can be advantageous in protecting the perovskite film from moisture ingress, a primary degradation pathway.[8] Additionally, the ethyl group can influence the orientation of the additive at the perovskite surface and grain boundaries, potentially impacting charge transfer and extraction dynamics.
The combined action of these functional groups is depicted in the workflow below:
Expected Outcomes and Data Interpretation
The successful application of EGTCl as an additive should result in a notable improvement in the perovskite film's morphology and the overall performance of the solar cell.
| Parameter | Control (without EGTCl) | With EGTCl | Rationale for Improvement |
| Grain Size (from SEM) | Smaller, less uniform grains | Larger, more uniform grains | Retarded crystallization allows for more complete grain growth. |
| Film Coverage (from SEM) | Presence of pinholes and voids | Dense and pinhole-free film | Controlled nucleation leads to better substrate coverage. |
| Crystallinity (from XRD) | Lower intensity diffraction peaks | Higher intensity diffraction peaks | Improved crystal quality due to slower, more ordered growth. |
| PL Intensity | Lower | Higher | Passivation of non-radiative defect states by the guanidinium moiety. |
| Power Conversion Efficiency (PCE) | Lower | Higher | A combination of improved morphology, reduced defects, and enhanced charge extraction. |
Conclusion
1-Ethyl-3-guanidinothiourea Hydrochloride presents a promising avenue for advancing perovskite solar cell technology by addressing the critical challenge of film morphology control. The synergistic action of its guanidinium and thiourea functional groups provides a powerful tool for researchers to modulate crystallization, passivate defects, and ultimately enhance the efficiency and stability of perovskite solar cells. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of EGTCl in the laboratory and contribute to the ongoing efforts to bring this exciting photovoltaic technology to commercial fruition.
References
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Zhang, F., & Zhu, K. (2020). Additive engineering for efficient and stable perovskite solar cells. Advanced Energy Materials, 10(7), 1902579. [Link]
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Chen, B., et al. (2022). A Thiourea Competitive Crystallization Strategy for FA-Based Perovskite Solar Cells. Advanced Functional Materials, 32(21), 2112249. [Link]
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Yang, H., et al. (2022). Disappeared additive: Introducing volatile ethyl acetate into perovskite precursor for fabricating high efficiency and stable device in open air. Chemical Engineering Journal, 429, 132435. [Link]
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Science China Press. (2025). Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells. EurekAlert!. [Link]
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Li, T., et al. (2025). Synergistic Isothiourea-Guanidine Additive for Achieving Stable Perovskite Solar Cells with a High Certified Quasi-Steady-State Output. Advanced Materials, 2514903. [Link]
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Abdi-Jalebi, M. (2021). Detailed protocol for fabrication of perovskite solar cells. YouTube. [Link]
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Karmakar, A., et al. (2020). A thiourea additive-based quadruple cation lead halide perovskite with an ultra-large grain size for efficient perovskite solar cells. Nanoscale, 12(4), 2419-2428. [Link]
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Zou, Y., et al. (2018). An efficient guanidinium isothiocyanate additive for improving the photovoltaic performances and thermal stability of perovskite solar cells. Journal of Materials Chemistry A, 6(15), 6393-6401. [Link]
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Saliba, M. (2020). How to Produce High Efficiency Perovskite Solar Cells. YouTube. [Link]
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Liu, Z., et al. (2020). Additives in Metal Halide Perovskite Films and Their Applications in Solar Cells. Advanced Science, 7(15), 2001264. [Link]
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Oreate AI Blog. (2026). A Review of Common Characterization Methods for Perovskite Solar Cells. [Link]
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MDPI. (2022). Emerging Characterizing Techniques in the Fine Structure Observation of Metal Halide Perovskite Crystal. Crystals, 12(3), 358. [Link]
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Wang, P., et al. (2022). Magic guanidinium cations in perovskite solar cells: from bulk to interface. Materials Chemistry Frontiers, 6(13), 1667-1683. [Link]
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ResearchGate. (n.d.). a) Spin coating protocol of mixed cation and antisolvent dripping and... [Link]
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Dong, Y., et al. (2025). Salt additive could enable controlled perovskite crystal growth with less defects. Solar RRL. [Link]
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ACS Publications. (2022). Thiourea-Assisted Facile Fabrication of High-Quality CsPbBr3 Perovskite Films for High-Performance Solar Cells. ACS Applied Materials & Interfaces, 14(43), 48842-48850. [Link]
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Application Notes and Protocols for Scalable Deposition of High-Efficiency Perovskite Layers Using 1-Ethyl-3-guanidinothiourea Hydrochloride
Introduction: Overcoming the Scalability Challenge in Perovskite Photovoltaics
Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs) rivaling those of traditional silicon-based technologies in laboratory settings.[1][2] However, a significant hurdle to their commercialization is the development of scalable deposition methods that can produce large-area, high-quality, and stable perovskite films.[1][3][4] While spin-coating is a prevalent technique for small-area device fabrication, it is not readily adaptable to industrial-scale production.[1] Consequently, the field is increasingly focusing on scalable techniques such as doctor-blading, slot-die coating, and inkjet printing.[5]
A key challenge in these scalable methods is controlling the rapid crystallization of the perovskite precursor ink, which often leads to morphological inconsistencies, pinholes, and defects that are detrimental to device performance and stability.[6] Additive engineering has emerged as a powerful strategy to modulate the crystallization process and enhance the quality of perovskite films.[5][7][8] This application note provides a comprehensive guide to the use of 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTCl) , a multifunctional additive, to facilitate the scalable deposition of high-quality perovskite layers for efficient and stable solar cells.
The Role of 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTCl) in Perovskite Crystallization
1-Ethyl-3-guanidinothiourea Hydrochloride is a guanidinium-based additive that plays a crucial role in regulating the nucleation and growth of perovskite crystals. Its efficacy stems from several key interactions within the precursor solution and the solidifying film:
-
Coordination and Intermediate Phase Formation: The thiourea and guanidinium moieties in EGTCl can form coordination complexes with lead iodide (PbI₂) in the precursor solution. This interaction helps to stabilize the precursor ink and can form intermediate phases that slow down the rapid conversion to the final perovskite structure, allowing for more ordered crystal growth.[9]
-
Defect Passivation: The guanidinium group can passivate defects at the grain boundaries and surface of the perovskite film. This is achieved by satisfying the coordination environment of uncoordinated lead ions (Pb²⁺) and halide vacancies, which are common sources of non-radiative recombination.
-
Crystal Orientation and Morphology Control: By modulating the crystallization kinetics, EGTCl promotes the formation of larger, more oriented grains.[9] This results in a more uniform and compact perovskite film with reduced grain boundary density, which in turn improves charge transport and reduces recombination losses.
Scalable Deposition Protocols Incorporating EGTCl
The following sections provide detailed protocols for three prominent scalable deposition techniques: doctor-blading, slot-die coating, and inkjet printing, with a focus on the integration of EGTCl into the perovskite precursor ink.
Doctor-Blading Deposition
Doctor-blading is a simple, high-throughput method for producing uniform thin films over large areas.[2][10] The addition of EGTCl to the precursor ink enhances the viscosity and controls the drying dynamics, leading to highly crystalline and uniform perovskite films.
Experimental Workflow for Doctor-Blading with EGTCl
Caption: Workflow for doctor-blading deposition of EGTCl-modified perovskite films.
Step-by-Step Protocol:
-
Perovskite Precursor Ink Preparation:
-
Prepare a stock solution of the desired perovskite composition (e.g., a triple cation formulation like Cs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃) in a mixed solvent of DMF and DMSO (typically in a 4:1 volume ratio).
-
Add EGTCl to the precursor solution at a concentration of 0.1 to 1.0 mol% relative to the lead halide.
-
Stir the solution on a hotplate at 60°C for at least 2 hours to ensure complete dissolution and complexation.
-
-
Substrate Preparation and Deposition:
-
Clean the substrates (e.g., ITO-coated glass with a hole-transport layer) thoroughly.
-
Preheat the substrate to a temperature between 70°C and 100°C on a hotplate. This aids in solvent evaporation and promotes uniform crystallization.[11]
-
Dispense a line of the perovskite ink near one edge of the substrate.
-
Set the doctor blade at a specific height (typically 50-200 µm) and move it across the substrate at a constant speed (10-30 mm/s) to spread the ink into a uniform wet film.
-
-
Annealing and Characterization:
-
Immediately transfer the coated substrate to a hotplate for annealing at a temperature between 100°C and 150°C for 10 to 30 minutes to complete the perovskite crystallization.
-
Allow the film to cool to room temperature before proceeding with the deposition of subsequent layers (electron transport layer and metal electrode).
-
Quantitative Data for Doctor-Blading:
| Parameter | Recommended Range | Rationale |
| EGTCl Concentration | 0.1 - 1.0 mol% | Optimizes crystallization control without introducing excess secondary phases. |
| Substrate Temperature | 70 - 100°C | Controls solvent evaporation rate and initial nucleation.[11] |
| Blading Speed | 10 - 30 mm/s | Influences film thickness and uniformity. |
| Annealing Temperature | 100 - 150°C | Ensures complete conversion to the perovskite phase and enhances crystallinity. |
| Annealing Time | 10 - 30 min | Provides sufficient time for grain growth and defect healing. |
Slot-Die Coating
Slot-die coating is a highly scalable method that is compatible with roll-to-roll manufacturing, making it very attractive for industrial production.[3][4] The precise control over fluid delivery allows for excellent film uniformity over large areas.
Experimental Workflow for Slot-Die Coating with EGTCl
Caption: Workflow for slot-die coating of EGTCl-modified perovskite films.
Step-by-Step Protocol:
-
Ink Formulation and Preparation:
-
Prepare the EGTCl-modified perovskite precursor ink as described in the doctor-blading protocol. The viscosity of the ink may need to be adjusted (e.g., by slightly varying the solvent ratio or precursor concentration) to be compatible with the slot-die coating process.
-
Filter the ink through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the slot-die head.
-
-
Slot-Die Coating Process:
-
Set up the slot-die coater with the desired parameters, including the coating width, gap height between the die and the substrate, and the substrate transport speed.
-
Pump the filtered perovskite ink to the slot-die head at a precisely controlled flow rate.
-
Initiate the coating process, ensuring a continuous and uniform wet film is deposited onto the moving substrate. An in-line drying system, such as a gas knife with nitrogen flow, can be used to control the solvent evaporation rate during coating.[6]
-
-
Drying and Annealing:
-
The coated film is then passed through a multi-zone oven for a controlled drying and annealing process. A typical profile would involve a gradual increase in temperature to the final annealing temperature of 100-150°C.
-
After annealing, the film is cooled down before the deposition of subsequent layers.
-
Quantitative Data for Slot-Die Coating:
| Parameter | Recommended Range | Rationale |
| Ink Viscosity | 5 - 20 cP | Ensures stable meniscus and uniform coating. |
| Coating Speed | 0.1 - 1.0 m/min | Balances throughput with film quality. |
| Ink Flow Rate | 0.1 - 1.0 mL/min | Determines the wet film thickness in conjunction with coating speed. |
| Gas Knife Flow | 10 - 50 L/min | Controls the drying kinetics of the wet film.[6] |
| Annealing Profile | Gradual ramp to 100-150°C | Prevents rapid, uncontrolled crystallization and ensures uniform grain growth. |
Inkjet Printing
Inkjet printing offers digital control over the deposition process, enabling precise patterning and efficient material utilization.[12][13] Formulating a stable and jettable ink with EGTCl is critical for successful inkjet printing of perovskite layers.
Experimental Workflow for Inkjet Printing with EGTCl
Caption: Workflow for inkjet printing of EGTCl-modified perovskite films.
Step-by-Step Protocol:
-
Ink Formulation and Characterization:
-
Prepare a perovskite precursor solution with a lower concentration compared to blading or slot-die coating to achieve the desired viscosity and surface tension for inkjet printing.
-
Incorporate EGTCl (0.1-1.0 mol%) and potentially co-solvents (e.g., a small amount of a high-boiling-point solvent) to prevent nozzle clogging and control droplet drying.
-
Characterize the ink's properties (viscosity, surface tension, and particle size) to ensure it is within the jettable range for the specific printhead being used.
-
-
Inkjet Printing Process:
-
Load the formulated ink into the printer's cartridge.
-
Define the printing pattern and set the printing parameters, such as drop spacing, substrate temperature, and printhead voltage.
-
Print the perovskite layer onto the substrate. The substrate may be heated during printing to facilitate solvent evaporation and control film formation.
-
-
Post-Processing:
-
A vacuum-assisted thermal annealing step is often beneficial for inkjet-printed films to remove residual solvents and promote the growth of large, uniform grains.[14]
-
Anneal the printed film at 100-150°C under vacuum or in an inert atmosphere.
-
Quantitative Data for Inkjet Printing:
| Parameter | Recommended Range | Rationale |
| Ink Viscosity | 4 - 15 mPa·s | Ensures stable droplet formation and jetting. |
| Surface Tension | 25 - 40 mN/m | Affects droplet spreading and wetting of the substrate. |
| Drop Spacing | 20 - 50 µm | Determines the uniformity and continuity of the printed film. |
| Substrate Temperature | 40 - 70°C | Controls droplet drying and prevents the "coffee ring" effect. |
| Annealing | 100-150°C with vacuum | Promotes uniform crystallization and removes residual solvents.[14] |
Characterization of EGTCl-Modified Perovskite Films and Devices
To validate the effectiveness of the EGTCl additive and the scalable deposition protocols, a comprehensive characterization of the resulting perovskite films and solar cell devices is essential.
Film Characterization Techniques:
| Technique | Purpose | Expected Outcome with EGTCl |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and grain size of the perovskite film.[15] | Larger, more uniform grains with fewer pinholes. |
| X-ray Diffraction (XRD) | To determine the crystal structure and orientation of the perovskite film. | Enhanced crystallinity with preferential orientation. |
| UV-Vis Spectroscopy | To measure the light absorption properties of the film. | Strong and broad absorption across the visible spectrum. |
| Photoluminescence (PL) Spectroscopy | To assess the electronic quality and defect density of the film. | Increased PL intensity and longer carrier lifetime, indicating reduced non-radiative recombination. |
| Atomic Force Microscopy (AFM) | To quantify the surface roughness of the perovskite film. | Smoother surface with reduced root-mean-square (RMS) roughness. |
Device Performance Metrics:
The performance of the fabricated solar cells should be evaluated under standard test conditions (AM 1.5G, 100 mW/cm²).
| Parameter | Description |
| Power Conversion Efficiency (PCE) | The overall efficiency of converting sunlight into electrical power. |
| Open-Circuit Voltage (V_oc) | The maximum voltage a solar cell can produce. |
| Short-Circuit Current Density (J_sc) | The maximum current a solar cell can produce. |
| Fill Factor (FF) | A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell. |
| Stability Testing | Evaluation of device performance over time under various stressors (e.g., light, heat, humidity). |
Conclusion
The incorporation of 1-Ethyl-3-guanidinothiourea Hydrochloride as a crystallization-modulating additive offers a promising pathway for the scalable deposition of high-quality perovskite films. By carefully controlling the precursor ink formulation and the deposition parameters for techniques like doctor-blading, slot-die coating, and inkjet printing, it is possible to fabricate large-area perovskite solar cells with high efficiency and improved stability. The protocols and guidelines presented in this application note provide a solid foundation for researchers and engineers working towards the commercialization of perovskite photovoltaic technology.
References
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Scalable Deposition Methods for Large‐area Production of Perovskite Thin Films. (n.d.). MIT Energy Initiative. Retrieved from [Link]
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Innovative Approaches to Large-Area Perovskite Solar Cell Fabrication Using Slit Coating. (2024). Energies. Retrieved from [Link]
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Innovative Approaches to Large-Area Perovskite Solar Cell Fabrication Using Slit Coating. (2024). MDPI. Retrieved from [Link]
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A Critical Review on Crystal Growth Techniques for Scalable Deposition of Photovoltaic Perovskite Thin Films. (2020). Nanomaterials. Retrieved from [Link]
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Preparation Methods for Large-Area Perovskite Solar Cells. (2022). Encyclopedia.pub. Retrieved from [Link]
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Emerging strategies for the large-scale fabrication of perovskite solar modules: from design to process. (2023). Energy & Environmental Science. Retrieved from [Link]
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Advances in thin layer deposition techniques in perovskite solar cells. (2025). RSC Publishing. Retrieved from [Link]
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Scalable Deposition of High-Efficiency Perovskite Solar Cells by Spray-Coating. (n.d.). Loughborough University. Retrieved from [Link]
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Scalable slot-die coating of high performance perovskite solar cells. (2018). Sustainable Energy & Fuels. Retrieved from [Link]
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Fabrication Method for Large-Scale Production of Perovskite Solar Cells. (2022). Tech Briefs. Retrieved from [Link]
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Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells. (2025). EurekAlert!. Retrieved from [Link]
-
Researchers use slot die coating to achieve 20.3%-efficient mini inverted perovskite solar modules. (2025). Perovskite-Info. Retrieved from [Link]
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Inkjet printing of perovskite solar cells. (2021). BIP. Retrieved from [Link]
-
Inkjet-Printed Electron Transport Layers for Perovskite Solar Cells. (2021). MDPI. Retrieved from [Link]
-
Researchers develop strategy that yields 24.67%-efficiency doctor-bladed perovskite solar cells. (2024). Perovskite-Info. Retrieved from [Link]
-
Green Solvent-Based Perovskite Precursor Development for Ink-Jet Printed Flexible Solar Cells. (2021). figshare. Retrieved from [Link]
-
Defect tolerant perovskite solar cells from blade coated non-toxic solvents. (2019). RSC Publishing. Retrieved from [Link]
-
All‐Slot‐Die‐Coated Inverted Perovskite Solar Cells in Ambient Conditions with Chlorine Additives. (2021). ResearchGate. Retrieved from [Link]
-
Recent Advancements on Slot-Die Coating of Perovskite Solar Cells: The Lab-to-Fab Optimisation Process. (2023). MDPI. Retrieved from [Link]
-
Scalable Fabrication of Efficient Organolead Trihalide Perovskite Solar Cells with Doctor. (2015). OSTI.GOV. Retrieved from [Link]
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Performance improvement of slot-die-deposition based perovskite solar cells using diglycolic acid additives. (2025). ResearchGate. Retrieved from [Link]
-
New inkjet printing method may enable efficient and scalable production of perovskite solar cells. (2020). Perovskite-Info. Retrieved from [Link]
-
Fast fabrication of μm-thick perovskite films by using a one-step doctor-blade coating method for direct X-ray detectors. (2022). RSC Publishing. Retrieved from [Link]
-
High-Performance Perovskite Solar Cells and Modules Fabricated by Slot-Die Coating with Nontoxic Solvents. (2022). MDPI. Retrieved from [Link]
-
Vivid Colorful Hybrid Perovskite Solar Cells by Doctor-Blade Coating with Perovskite Photonic Nanostructures. (2015). ResearchGate. Retrieved from [Link]
-
One-Step Inkjet Printed Perovskite in Air for Efficient Light Harvesting. (2018). ResearchGate. Retrieved from [Link]
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Manipulating the crystallization kinetics by additive engineering toward high-efficient photovoltaic performance. (2020). OSTI.GOV. Retrieved from [Link]
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Additive Engineering in Crystallization Regulation of Highly Efficient Perovskite Solar Cell. (2024). MDPI. Retrieved from [Link]
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Ionic liquid-modified perovskite films for enhanced solar cell stability. (2024). RSC Publishing. Retrieved from [Link]
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Guanidinium Cation Substitution Effects on Perovskite Solar Cells. (2022). Journal of the Korean Physical Society. Retrieved from [Link]
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Morphological characterization of perovskite films. Top-view SEM... (n.d.). ResearchGate. Retrieved from [Link]
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Preparing high-efficiency perovskite solar cells. (2014). ResearchGate. Retrieved from [Link]
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Ex situ characterization of PEACl‐treated and control films. a,b) show... (n.d.). ResearchGate. Retrieved from [Link]
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Preparing high-efficiency perovskite solar cells. (2014). SPIE. Retrieved from [Link]
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Characterization of the influences of morphology on the intrinsic properties of perovskite films by temperature-dependent and time-resolved spectroscopies. (2019). RSC Publishing. Retrieved from [Link]
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Ionic liquid-modified perovskite films for enhanced solar cell stability. (2025). ResearchGate. Retrieved from [Link]
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Improving efficiency and stability for perovskite solar cell with diethylene glycol dimethacrylate modification. (2022). arXiv. Retrieved from [Link]
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Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. (2018). MDPI. Retrieved from [Link]
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NREL Investigates Critical Properties of Perovskite Halides Solar Cells. (n.d.). NREL. Retrieved from [Link]
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Advances in Perovskite Solar Cells. (2016). PMC. Retrieved from [Link]
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High-efficiency solution-processed perovskite solar cells with millimeter-scale grains. (2015). OSTI.GOV. Retrieved from [Link]
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Crystallization Control of Antisolvent-Free Perovskite Films Using Alkali Metal Additives for Improving Efficiency and Extending Applicability of Perovskite Solar Cells. (2025). ResearchGate. Retrieved from [Link]
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Passivated Perovskite Crystallization via g -C 3 N 4 for High-Performance Solar Cells. (2017). Advanced Functional Materials. Retrieved from [Link]
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1-Ethyl-3-methylimidazolium chloride ionic liquid enhance planar triple-cation perovskite solar cell efficiency. (2025). ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTCl) for Enhanced Perovskite Stability
Welcome to the technical support center for the application of 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTCl) in perovskite solar cell fabrication. This guide is designed for researchers and scientists aiming to leverage EGTCl as a multifunctional additive to enhance the stability and performance of their devices. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the fabrication and characterization of perovskite films incorporating EGTCl.
Question 1: My perovskite film exhibits poor morphology (e.g., pinholes, low coverage) after adding EGTCl. What's going wrong?
Answer:
This is a common issue when introducing a new additive. While EGTCl is intended to improve film quality, an incorrect concentration or incompatible processing conditions can have the opposite effect.
-
Potential Causes:
-
Sub-optimal EGTCl Concentration: The concentration of EGTCl is critical. Too little may be ineffective, while an excess can disrupt the crystal lattice, hinder grain growth, or even introduce new defects.[1] Additives must be used in the correct proportion to effectively manage crystallization.[2]
-
Rapid Crystallization: Even with an additive, factors like solvent evaporation rate and annealing temperature can cause excessively fast crystallization, preventing the formation of a uniform and dense film.[1]
-
Solution Inhomogeneity: The additive may not be fully dissolved or evenly distributed in the precursor solution, leading to localized areas of poor film quality.
-
Contamination: Dust or other particulates in the precursor solution or on the substrate can act as nucleation sites for defects.[1]
-
-
Suggested Solutions:
-
Optimize EGTCl Concentration: Systematically vary the molar ratio of EGTCl relative to the lead halide in your precursor solution. Start with a low concentration (e.g., 0.1 mol%) and increase it incrementally (e.g., 0.5%, 1.0%, 1.5%) to find the optimal window for your specific perovskite composition.
-
Adjust Annealing Protocol: Modify your annealing temperature and duration. A slightly lower temperature or a two-step annealing process can slow down crystallization, allowing more time for large, uniform grain formation.
-
Ensure Precursor Solution Quality: After adding EGTCl, ensure the solution is completely clear. Gentle heating (e.g., to 60 °C) and stirring for an extended period (e.g., 1-2 hours) can aid dissolution. Filter the solution using a PTFE syringe filter (0.22 µm) immediately before spin-coating.
-
Employ Anti-Solvent Engineering: The timing and application method of an anti-solvent are crucial for controlling nucleation and grain growth.[3] Experiment with different anti-solvents and adjust the dripping time during the spin-coating process to influence film morphology.
-
Question 2: Despite adding EGTCl, my perovskite film shows poor crystallinity and a significant presence of the undesired yellow δ-phase FAPbI₃.
Answer:
Achieving and maintaining the photoactive black α-phase is a primary goal. The appearance of the yellow δ-phase indicates incomplete phase conversion or degradation.
-
Potential Causes:
-
Insufficient Thermal Budget: The annealing process may not be providing enough energy to fully convert the precursor-additive intermediate complex into the desired α-perovskite phase.
-
Excess EGTCl: A high concentration of guanidinium-based additives can sometimes lead to phase separation or the formation of lower-dimensional (2D/1D) perovskite phases at the expense of the desired 3D structure.
-
Atmospheric Exposure: Formamidinium-based perovskites are particularly sensitive to ambient humidity, which can trigger a rapid conversion to the δ-phase.
-
Precursor Solution Aging: Chemical reactions within the precursor solution over time, especially in the presence of certain additives, can negatively impact the final film quality and phase purity.
-
-
Suggested Solutions:
-
Systematic Annealing Study: Perform a matrix experiment by varying both the annealing temperature (e.g., from 130°C to 170°C) and time (e.g., from 10 to 40 minutes) to identify the optimal conditions for α-phase formation.
-
Re-evaluate EGTCl Concentration: Correlate the concentration of EGTCl with X-ray Diffraction (XRD) patterns. Reduce the concentration if you observe peaks associated with secondary phases.
-
Strict Environmental Control: Conduct all fabrication and annealing steps inside a nitrogen-filled glovebox with low humidity (<1% RH) and oxygen levels.
-
Use Freshly Prepared Solutions: Always prepare your perovskite precursor solutions fresh before use to avoid degradation products that can inhibit the formation of the black phase.
-
Question 3: The power conversion efficiency (PCE) of my devices has not improved, or has even decreased, after incorporating EGTCl.
Answer:
A drop in PCE suggests that while the additive may be influencing the film, it is introducing issues that negatively affect the device's optoelectronic properties.
-
Potential Causes:
-
Increased Non-radiative Recombination: Incorrect EGTCl concentration can create new defect states or fail to passivate existing ones, leading to charge carrier recombination and a loss in voltage and fill factor.[4]
-
Energy Level Misalignment: The additive, particularly if it segregates at the interfaces, could create an energy barrier that impedes charge extraction from the perovskite layer to the charge transport layers.
-
Reduced Light Absorption: A poorly optimized film with smaller grains or residual secondary phases can exhibit lower light absorption, reducing the generated current.
-
Compromised Charge Transport: An excess of the additive at grain boundaries can hinder charge transport through the perovskite film.
-
-
Suggested Solutions:
-
Perform Defect Density Analysis: Use techniques like Time-Resolved Photoluminescence (TRPL) to measure carrier lifetime.[5] An increase in lifetime with the optimal EGTCl concentration indicates effective defect passivation.
-
Characterize Interfaces: Analyze the perovskite/transport layer interfaces using techniques like Kelvin Probe Force Microscopy (KPFM) to map the surface potential and identify any detrimental energy level shifts.
-
Optimize Film Thickness and Morphology: Revisit the optimization of EGTCl concentration with a focus on maximizing grain size and film uniformity, as confirmed by Scanning Electron Microscopy (SEM).[6]
-
Verify Device-Level Integration: Ensure that the charge transport layers (e.g., SnO₂, Spiro-OMeTAD) are compatible with the EGTCl-modified perovskite surface. Sometimes, a surface post-treatment is required.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which EGTCl enhances perovskite stability? A1: EGTCl is a multifunctional additive. Its proposed mechanisms include:
-
Crystallization Regulation: It interacts with the perovskite precursors (e.g., PbI₂) in the solution phase, forming an intermediate phase. This modulates the nucleation and growth of the perovskite crystals, leading to larger, more uniform grains and a denser film with fewer defects.[7]
-
Defect Passivation: The thiourea and guanidinium groups in EGTCl can passivate defects. The sulfur atom in the thiourea moiety can coordinate with undercoordinated Pb²⁺ ions (a common defect), while the guanidinium cation can passivate iodide vacancies through hydrogen bonding.[4][8]
-
Stress Release: Guanidinium-based additives can help release lattice strain within the perovskite film, which contributes to improved structural and operational stability.[4]
Q2: What is a recommended starting concentration for EGTCl in a perovskite precursor solution? A2: The optimal concentration is highly dependent on the specific perovskite stoichiometry (e.g., FAPbI₃ vs. mixed-cation) and the solvent system. A good starting point for experimentation is typically in the range of 0.5 to 2.0 mol% relative to the lead component in the precursor. A systematic optimization, as detailed in the troubleshooting guide, is essential.
Q3: Can EGTCl be used for different perovskite compositions, such as those containing methylammonium (MA) or cesium (Cs)? A3: Yes, guanidinium-based additives have been successfully used in a variety of perovskite systems, including MAPbI₃, FAPbI₃, and mixed-cation compositions (e.g., CsFAMA). The guanidinium cation is known to enhance stability across different formulations. However, the optimal concentration and its precise effect on crystallization will need to be re-validated for each specific composition.
Q4: What are the essential characterization techniques to confirm the positive impact of EGTCl? A4: To validate the effects of EGTCl, a combination of techniques is recommended:
-
Structural and Morphological:
-
Optoelectronic Properties:
-
UV-Vis Spectroscopy: To determine the absorption profile and bandgap of the film.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To assess defect density. An increase in PL intensity and a longer carrier lifetime suggest effective passivation.[5]
-
-
Device Performance and Stability:
-
Current-Voltage (J-V) Scans: To measure key device parameters (PCE, Vₒ꜀, Jₛ꜀, FF).
-
Long-Term Stability Tests: To monitor device performance over time under controlled stress conditions (e.g., continuous illumination, elevated temperature, and humidity).[7]
-
Data & Protocols
Table 1: Expected Effects of EGTCl Concentration on Perovskite Film and Device Properties
| EGTCl Conc. (mol%) | Grain Size | Film Uniformity | Defect Density | PCE | Stability (T₈₀) |
| 0 (Control) | Small, non-uniform | High pinhole density | High | Baseline | Low |
| Low (e.g., 0.5%) | Moderately increased | Improved coverage | Reduced | Increased | Moderately improved |
| Optimal | Large, uniform | Dense, pinhole-free | Minimized | Maximized | Significantly improved |
| High (e.g., >2.5%) | Decreased, potential for phase separation | Reduced uniformity | Increased | Decreased | Potentially reduced |
Note: This table represents a generalized trend. The exact optimal concentration must be determined experimentally.
Experimental Protocol: Preparation of Perovskite Film with EGTCl
-
Precursor Solution Preparation (for a 1.5 M FAPbI₃ solution):
-
Inside a nitrogen-filled glovebox, dissolve 693 mg of FAI and 1037 mg of PbI₂ in a co-solvent of 1.2 mL DMF and 0.4 mL DMSO.
-
Prepare a stock solution of EGTCl in DMSO (e.g., 50 mg/mL).
-
Add the required volume of the EGTCl stock solution to the perovskite precursor to achieve the target molar percentage.
-
Stir the final solution on a hotplate at 60 °C for at least 1 hour to ensure complete dissolution.
-
Before use, filter the solution through a 0.22 µm PTFE syringe filter.
-
-
Film Deposition (Spin-Coating):
-
Pre-clean and UV-Ozone treat the substrates (e.g., ITO/SnO₂).
-
Dispense a sufficient amount (e.g., 40 µL) of the perovskite precursor solution onto the substrate.
-
Begin a two-step spin program:
-
Step 1: 1000 rpm for 10 seconds (ramp rate: 200 rpm/s).
-
Step 2: 5000 rpm for 30 seconds (ramp rate: 1000 rpm/s).
-
-
During the second step, at the 20-second mark, dispense 150 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
-
Annealing:
-
Immediately transfer the substrate onto a preheated hotplate inside the glovebox.
-
Anneal at 150 °C for 20 minutes to form the final crystalline perovskite film.
-
Allow the film to cool to room temperature before proceeding with the deposition of the hole transport layer.
-
Visualizations
Diagram 1: EGTCl Optimization Workflow
Caption: Workflow for optimizing EGTCl concentration in perovskite solar cells.
Diagram 2: Proposed Mechanism of EGTCl Action
Caption: Proposed mechanism of EGTCl in perovskite film formation and defect passivation.
References
- Technical Support Center: Perovskite Film Fabrication with TMAI Additive - Benchchem. (n.d.). BenchChem.
- Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells. (2025, July 8). EurekAlert!.
- Strategies and methods for fabricating high quality metal halide perovskite thin films for solar cells. (n.d.). ScienceDirect.
- Emerging Characterizing Techniques in the Fine Structure Observation of Metal Halide Perovskite Crystal. (n.d.). MDPI.
- Advanced Characterization Techniques. (n.d.). Georgia Tech.
- Magic guanidinium cations in perovskite solar cells: from bulk to interface. (n.d.). RSC Publishing.
- 2D materials and additives: a dual approach to high-performance tin perovskite solar cells. (n.d.). Nature.
- Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films. (2024, December 10). The Royal Society of Chemistry.
- Molecular Mechanisms of Thiourea in FAPbI3 Perovskites: Phase Stabilization and Defect Passivation. (n.d.). Semantic Scholar.
- Advanced Characterization of Perovskite Thin Films for Solar Cell Applications Using Time‐Resolved Microwave Photoconductivity and Time‐Resolved Photoluminescence. (n.d.). PMC - NIH.
- Unravelling the environmental degradation mechanism of perovskite thin films. (n.d.). Materials Advances (RSC Publishing).
- A Thiourea Competitive Crystallization Strategy for FA‐Based Perovskite Solar Cells. (n.d.). Wiley Online Library.
- Guanidinium induced phase separated perovskite layer for efficient and highly stable solar cells. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oaepublish.com [oaepublish.com]
- 3. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Characterization of Perovskite Thin Films for Solar Cell Applications Using Time‐Resolved Microwave Photoconductivity and Time‐Resolved Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Characterizing Techniques in the Fine Structure Observation of Metal Halide Perovskite Crystal [mdpi.com]
- 7. Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells | EurekAlert! [eurekalert.org]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Guanidinothiourea (GTU) Additives in Perovskite Film Fabrication
Welcome to the technical support center for researchers utilizing guanidinothiourea (GTU) and its derivatives as additives in perovskite solar cell fabrication. This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues related to perovskite film quality. By understanding the causal relationships behind experimental outcomes, you can optimize your protocols for high-performance, stable devices.
Section 1: Film Morphology & Crystallinity Issues
Poor film morphology is a primary contributor to device failure, leading to short circuits, high recombination rates, and poor performance. Guanidinium (GA⁺) based additives, including GTU, are employed to improve film quality, but their use requires careful optimization.
Question 1: My perovskite film has pinholes and a hazy appearance after adding GTU. What's going wrong?
Answer: The appearance of pinholes and haziness is a classic indicator of suboptimal additive concentration and uncontrolled crystallization kinetics. While GTU is intended to improve film quality, an incorrect concentration can disrupt the delicate balance of perovskite precursor chemistry.
Root Causes & Mechanisms:
-
Excessive GTU Concentration: An overabundance of GTU can lead to the formation of secondary phases or aggregates within the precursor solution. During spin-coating and annealing, these aggregates can disrupt the uniform crystallization of the perovskite, creating voids or pinholes.[1] These microscopic holes can lead to device failure, especially under reverse bias conditions.[2]
-
Rapid Solvent Evaporation: GTU can alter the viscosity and solvent coordination of the precursor ink. If the solvent evaporates too quickly, the perovskite crystals may not have sufficient time to form a dense, interconnected film, resulting in poor coverage and a hazy look.[1]
-
Chemical Interactions: The thiourea group in GTU can strongly coordinate with lead iodide (PbI₂), forming intermediate complexes. While this interaction is key to defect passivation, an imbalance can retard crystallization unevenly across the film.
Troubleshooting Protocol: Eliminating Pinholes
This protocol provides a systematic approach to re-optimizing your GTU concentration and deposition parameters.
Step 1: Concentration Gradient Analysis Prepare a series of perovskite precursor solutions with varying GTU molar percentages (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0%) relative to the lead halide concentration. It is critical to test concentrations both below and above your current working concentration.
Step 2: Spin-Coating Program Adjustment For each concentration, fabricate a set of films using a modified spin-coating program. The goal is to control the evaporation rate.
-
Initial Low-Speed Step: Introduce a 5-10 second step at a lower RPM (e.g., 500-1000 RPM) to allow for more uniform spreading of the precursor ink before the high-speed step initiates rapid solvent removal.
-
Antisolvent Dripping Time: Systematically vary the timing of the antisolvent drip. An earlier drip can sometimes "shock" the film into a more uniform nucleation, while a later drip allows for more solvent evaporation prior to crystallization.
Step 3: Annealing Temperature & Duration Optimization Excessive annealing temperatures can cause the degradation of GTU-modified perovskites, potentially leading to the formation of PbI₂ and the creation of pinholes.[3]
-
Fabricate films from your most promising GTU concentration (from Step 1 & 2).
-
Anneal them at a range of temperatures (e.g., 90°C, 100°C, 110°C) for a fixed duration (e.g., 10 minutes).
-
At the optimal temperature, vary the annealing time (e.g., 5, 10, 15, 20 minutes).
Step 4: Characterization and Verification
-
Scanning Electron Microscopy (SEM): Use top-down SEM to visually inspect for pinholes and assess film coverage.
-
X-Ray Diffraction (XRD): Confirm the formation of the desired perovskite phase and check for secondary phases like residual PbI₂.[3]
Question 2: My film's grain size is small and non-uniform. How does GTU influence this and how can I achieve larger, more uniform grains?
Answer: Achieving large, uniform crystal grains is crucial for minimizing grain boundaries, which are a primary source of defects and non-radiative recombination. Additives like thiourea (a component of GTU) have been shown to increase grain size up to 2.6 µm in quadruple cation perovskites. GTU influences grain growth through its interaction with precursor species.
Causality & Mechanism:
The guanidinium cation and the thiourea group in GTU act as crystallization regulators. The thiourea can form an intermediate phase with the perovskite precursors, which can slow down the initial, rapid crystallization process.[4] This controlled growth allows for the formation of larger, more ordered crystalline domains. However, if the GTU concentration is not optimal, it can have the opposite effect, creating too many nucleation sites and leading to a film composed of many small grains.
Workflow for Optimizing Grain Size
This workflow outlines a systematic process for tuning your experimental parameters to promote large grain growth.
Caption: Workflow for optimizing perovskite grain size using GTU additives.
Section 2: Device Performance & Stability
Even with a visually good film, device performance can be compromised by subtle electronic issues. GTU is primarily used for defect passivation, which should lead to improved device parameters.
Question 3: I've added GTU, but my device's open-circuit voltage (Voc) is low and the fill factor (FF) is poor. What is happening?
Answer: A low Voc and FF are classic symptoms of significant non-radiative recombination and/or high series resistance. While GTU is a defect passivator, its application as a bulk additive versus a surface treatment can have different effects. Defects, particularly on the surface of the perovskite, are a major cause of non-radiative recombination which limits device performance.[5]
Root Causes & Mechanisms:
-
Ineffective Bulk Passivation: When GTU is mixed into the precursor solution (bulk additive), it may not effectively migrate to the most critical interfaces—the grain boundaries and the film's surface—where defect densities are highest.[6]
-
Interface States: Poor energy level alignment between the perovskite and the charge transport layers (ETL/HTL) can be exacerbated by residual GTU or its byproducts at the interface, hindering charge extraction and lowering FF.
-
Increased Series Resistance: An excess of GTU, especially if it forms insulating secondary phases at grain boundaries, can impede charge transport through the film, increasing series resistance and consequently lowering the FF.
Defect Passivation Strategy: Bulk vs. Surface Treatment
Surface passivation has been shown to be highly effective at removing vulnerable surface defects.[6] Consider switching from a bulk additive approach to a post-deposition surface treatment.
Experimental Protocol: Guanidinium Iodide (GUAI) Surface Passivation
Guanidinium iodide (GUAI) is a related compound often used for surface passivation.[5]
-
Prepare GUAI Solution: Dissolve GUAI in isopropyl alcohol (IPA) at various concentrations (e.g., 5 mg/mL, 10 mg/mL, 15 mg/mL).
-
Fabricate Control Perovskite Film: Create your standard perovskite film without any GTU additive.
-
Apply Passivation Layer: Immediately after the perovskite film is formed (post-annealing), spin-coat the GUAI/IPA solution onto the surface (e.g., at 4000 RPM for 30 seconds).
-
Complete Device Fabrication: Deposit the remaining layers (e.g., hole transport layer, top electrode).
-
Characterize Performance: Measure the J-V curve to determine Voc, Jsc, FF, and PCE. Compare these to your control device and your bulk-GTU-additive device.
| Treatment Method | Typical Voc Improvement | Typical FF Improvement | Key Advantage |
| Control (No Additive) | Baseline | Baseline | Simple baseline for comparison. |
| Bulk GTU Additive | Modest | Variable | Can improve bulk crystallinity. |
| GUAI Surface Treatment | Significant (e.g., 0.89V to 0.96V)[5] | Significant | Directly targets performance-limiting surface defects.[5] |
Question 4: My GTU-modified device shows poor long-term stability, especially under humidity. Isn't GTU supposed to help?
Answer: Yes, guanidinium-based additives are known to enhance the operational stability of perovskite solar cells.[7] However, the overall stability of a device is a complex interplay of the perovskite layer, the charge transport layers, and environmental factors like moisture and oxygen.[8][9]
Root Causes & Mechanisms:
-
Hygroscopic Nature: While GTU can passivate defects, some guanidinium salts can be hygroscopic. If excess GTU resides at grain boundaries or on the surface, it might attract water molecules, accelerating moisture-induced degradation.
-
Incomplete Passivation: If pinholes are still present in the film, they provide direct pathways for moisture and oxygen to penetrate the perovskite layer, leading to rapid degradation regardless of the additive used.[2]
-
Thermal Instability: High annealing temperatures can cause the decomposition of the perovskite, which can be accelerated in the presence of certain additives.[3] This creates defects and pathways for degradation.
Visualizing the Role of GTU in Defect Passivation
GTU molecules can passivate common defects in perovskite films, such as uncoordinated lead ions (Pb²⁺) and halide vacancies, which are primary sites for non-radiative recombination.
Caption: Mechanism of defect passivation at a grain boundary by a GTU molecule.
Protocol for Enhancing Device Stability
-
Film Quality Re-verification: Before focusing on stability, ensure your film is pinhole-free using the protocols in Section 1. A dense, high-quality film is the first line of defense against environmental degradation.[10]
-
Hydrophobicity Test: Use a contact angle goniometer to measure the water contact angle on your perovskite films. Effective passivation often increases the hydrophobicity of the surface. For example, some passivation treatments can increase the water contact angle from ~72° to over 93°.[11]
-
Encapsulation: For reliable stability testing, encapsulate your devices properly. This involves sealing the device with a UV-curable epoxy and a glass coverslip in an inert (nitrogen-filled) environment to isolate it from atmospheric humidity and oxygen.
-
Accelerated Aging Tests: Subject both encapsulated and unencapsulated devices to controlled stress conditions:
By systematically addressing film quality, optimizing additive concentration, and considering surface passivation strategies, you can effectively leverage the benefits of GTU to produce high-performance and stable perovskite solar cells.
References
- PV Magazine. (2025). Tiny pinholes can lead to device failure in perovskite solar cells.
- MDPI. (n.d.). Stability Issues on Perovskite Solar Cells.
- ResearchGate. (2022). Defect Passivation through (α-Methylguanido)
- RSC Publishing. (2023).
- ResearchGate. (n.d.). Study on the effect of guanidinium on the stability and performance of halide perovskite solar cells.
- RSC Publishing. (n.d.). Passivation of triple cation perovskites using guanidinium iodide in inverted solar cells for improved open-circuit voltage and stability.
- MDPI. (2024). Investigation of Perovskite Solar Cells Using Guanidinium Doped MAPbI3 Active Layer.
- EPFL. (2017).
- Diva-Portal.org. (n.d.). Approximately 800-nm-Thick Pinhole-Free Perovskite Films via Facile Solvent Retarding Process for Efficient Planar Solar Cells.
- PubMed. (2016). Pinhole-Free Perovskite Films by Methylamine Iodide Solution-Assisted Repair for High-Efficiency Photovoltaics under Ambient Conditions.
- MDPI. (2024).
- RSC Publishing. (n.d.). A thiourea additive-based quadruple cation lead halide perovskite with an ultra-large grain size for efficient perovskite solar cells.
- MDPI. (n.d.).
- Georgia Tech College of Engineering. (2023).
- RSC Publishing. (n.d.). Dominant effect of the grain size of the MAPbI3 perovskite controlled by the surface roughness of TiO2 on the performance of perovskite solar cells.
Sources
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- 2. pv-magazine.com [pv-magazine.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Passivation of triple cation perovskites using guanidinium iodide in inverted solar cells for improved open-circuit voltage and stability - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. actu.epfl.ch [actu.epfl.ch]
- 8. mdpi.com [mdpi.com]
- 9. coe.gatech.edu [coe.gatech.edu]
- 10. Pinhole-Free Perovskite Films by Methylamine Iodide Solution-Assisted Repair for High-Efficiency Photovoltaics under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Preventing phase segregation in perovskites using 1-Ethyl-3-guanidinothiourea Hydrochloride
Technical Support Center: Perovskite Phase Stability
Introduction
Welcome to the technical support guide for utilizing 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTCl) as a stabilizing additive in perovskite solar cell (PSC) fabrication. Phase segregation in mixed-halide perovskites, particularly under illumination, is a critical challenge that limits device efficiency and long-term stability.[1] This phenomenon, driven by ion migration, leads to the formation of iodide-rich and bromide-rich domains, creating charge carrier traps and reducing the open-circuit voltage (Voc).[1][2] This guide provides researchers with a comprehensive set of frequently asked questions (FAQs), detailed experimental protocols, and a troubleshooting guide to effectively integrate EGTCl into their workflows to mitigate these issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is photo-induced phase segregation in mixed-halide perovskites and why is it detrimental?
A1: Photo-induced phase segregation is a phenomenon where a homogenous mixed-halide perovskite film (e.g., MAPb(I₁₋ₓBrₓ)₃) demixes into iodide-rich and bromide-rich domains upon exposure to light.[3] The formation of these I-rich domains, which have a lower bandgap, acts as recombination centers for photogenerated charge carriers.[1] This process is a major source of instability, leading to a significant drop in the open-circuit voltage (Voc) and short-circuit current density (Jsc), thereby reducing the overall power conversion efficiency (PCE) and operational stability of the solar cell.[1][4]
Q2: What is 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTCl) and what is its proposed mechanism for preventing phase segregation?
A2: 1-Ethyl-3-guanidinothiourea Hydrochloride (referred to in some literature as EGTHCl) is a multifunctional additive designed to improve the quality and stability of perovskite films.[5] Its mechanism is believed to be twofold:
-
Crystallization Regulation: EGTCl precisely regulates the nucleation and crystallization of the perovskite film, especially when using highly concentrated precursor solutions.[5] This controlled crystallization leads to the formation of denser, more uniform films with higher crystallinity and fewer pinholes, which are known to facilitate phase segregation.[1][5][6]
-
Defect Passivation & Ion Immobilization: The guanidinium group within the EGTCl molecule can form strong hydrogen bonds with the halide ions (I⁻, Br⁻) in the perovskite lattice.[7][8] This interaction helps to passivate surface and grain boundary defects, such as halide vacancies, and increases the activation energy for ion migration, effectively "locking" the halides in place and suppressing segregation.[4][8]
Q3: What are the typical starting concentrations for EGTCl in a perovskite precursor solution?
A3: The optimal concentration of EGTCl is highly dependent on the specific perovskite composition, solvent system, and deposition technique. A typical starting point for optimization is in the range of 1-5 mmol % relative to the lead (Pb) precursor. It is critical to perform a concentration-dependent study, as insufficient amounts may not provide the desired stabilization, while excessive concentrations can introduce detrimental phase impurities or disrupt the perovskite lattice, leading to reduced performance.[9]
Q4: How does EGTCl affect the morphology and crystallinity of the perovskite film?
A4: The addition of EGTCl generally leads to significant improvements in film morphology. By controlling the crystallization process, it promotes the growth of larger, more uniform grains and reduces the density of grain boundaries.[5][10] This results in a smoother and more compact perovskite layer with fewer pinholes.[1] Grazing-incidence X-ray diffraction (GIXRD) studies have shown that EGTCl can enhance the film's crystallinity, leading to better charge transport and reduced non-radiative recombination.[5]
Q5: Is EGTCl compatible with common perovskite compositions, such as those containing formamidinium (FA) and cesium (Cs)?
A5: Yes, guanidinium-based additives, including EGTCl, are highly compatible with and beneficial for formamidinium- and cesium-containing perovskites (e.g., CsₓFA₁₋ₓPb(IᵧBr₁₋ᵧ)₃). Incorporating Cs⁺ is a known strategy to mitigate phase segregation, and the synergistic effect of a guanidinium-based additive can further enhance this stability.[3][11] These additives help to optimize the Goldschmidt tolerance factor and suppress the formation of photoinactive non-perovskite phases, which is a common issue in FA-based perovskites.[4]
Section 2: Experimental Protocols & Workflows
Protocol 2.1: Preparation of EGTCl-Modified Perovskite Precursor Solution
This protocol describes the preparation of a standard 1.5 M Cs₀.₀₅FA₀.₉₅Pb(I₀.₉₅Br₀.₀₅)₃ precursor solution with an EGTCl additive.
Materials:
-
Formamidinium Iodide (FAI)
-
Lead Iodide (PbI₂)
-
Methylammonium Bromide (MABr)
-
Lead Bromide (PbBr₂)
-
Cesium Iodide (CsI)
-
1-Ethyl-3-guanidinothiourea Hydrochloride (EGTCl)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Magnetic stirrer and stir bars
-
Inert atmosphere glovebox
Procedure:
-
Prepare a 1.5 M stock solution of CsI in DMSO.
-
In a clean vial inside a glovebox, combine FAI, PbI₂, MABr, and PbBr₂ in the desired stoichiometric ratio.
-
Add the required amount of EGTCl. For a 2 mmol % concentration relative to Pb, add 0.02 molar equivalents of EGTCl.
-
Add the anhydrous DMF and DMSO solvents (typically in a 4:1 v/v ratio).
-
Add the appropriate volume of the CsI/DMSO stock solution to achieve the final target stoichiometry.
-
Stir the solution on a magnetic stirrer at room temperature for at least 2 hours or until all components are fully dissolved, resulting in a clear, yellow solution.
-
Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulates.
Causality Note: The use of a DMF:DMSO mixed solvent system helps to form an intermediate phase with PbI₂, which facilitates more controlled and uniform perovskite crystallization upon annealing. Filtering the solution is crucial to prevent pinhole formation in the final film.[12]
Workflow 2.1: Perovskite Solar Cell Fabrication with EGTCl Additive
The following diagram outlines the typical workflow for fabricating a p-i-n planar perovskite solar cell using the EGTCl-modified precursor.
Caption: Figure 1. Experimental workflow for fabricating and testing a p-i-n perovskite solar cell with an EGTCl additive.
Section 3: Troubleshooting Guide
Problem 3.1: My perovskite film has poor surface coverage and many pinholes, even with EGTCl.
| Potential Cause | Recommended Solution |
| Incomplete Dissolution of Additive: EGTCl may not have fully dissolved, creating particulates that disrupt film formation. | Increase stirring time or gently warm the solution (e.g., to 40-50°C) to ensure complete dissolution. Always filter the precursor solution immediately before use. |
| Sub-optimal Spin-Coating Parameters: The spin speed, acceleration, or duration may not be suitable for the modified precursor's viscosity. | Re-optimize your spin-coating recipe. Try a lower initial speed to allow for better substrate wetting before ramping up to the final speed to dry the film. |
| Poor Substrate Wettability: The surface energy of your hole-transport layer (HTL) may be incompatible with the precursor solution. | Ensure the HTL surface is clean and defect-free. A brief UV-Ozone or O₂ plasma treatment of the substrate prior to HTL deposition can improve wettability.[13] |
Problem 3.2: I'm observing significant J-V hysteresis in my devices after adding EGTCl.
| Potential Cause | Recommended Solution |
| Excessive Additive Concentration: Too much EGTCl can lead to the accumulation of ions at the grain boundaries or interfaces, impeding charge extraction and causing hysteresis. | Systematically decrease the EGTCl concentration (e.g., from 5 mmol % down to 1 mmol %). Perform a full optimization to find the ideal balance between stability and performance. |
| Interfacial Defect Passivation is Incomplete: While EGTCl passivates bulk defects, additional interfacial defects may be present between the perovskite and the charge transport layers. | Consider using a dedicated interfacial passivation layer. For example, treating the perovskite surface with a different passivating agent before depositing the electron-transport layer (ETL) can be beneficial.[7][14] |
Problem 3.3: The overall device efficiency decreased after adding EGTCl.
| Potential Cause | Recommended Solution |
| Lattice Distortion: High concentrations of the relatively large EGTCl molecule can introduce strain or distortion into the perovskite lattice, negatively impacting charge transport.[9] | This is a clear sign of excessive additive. Reduce the EGTCl concentration significantly and re-evaluate device performance. |
| Formation of Undesirable Phases: EGTCl might promote the formation of lower-dimensional (2D) perovskite phases at grain boundaries. While sometimes beneficial for stability, an excess can hinder charge transport. | Characterize the film using X-ray Diffraction (XRD). Look for low-angle peaks indicative of 2D phase formation. Optimize the EGTCl concentration and annealing conditions (temperature and time) to control the dimensionality. |
| Energy Level Misalignment: The additive may alter the energy levels (valence and conduction bands) of the perovskite, creating a larger barrier for charge extraction at the interfaces.[14] | Perform Ultraviolet Photoelectron Spectroscopy (UPS) to measure the energy levels of the perovskite film with and without the additive. If a significant shift is observed, you may need to re-evaluate your choice of charge transport layers.[15] |
Problem 3.4: How can I confirm that EGTCl is effectively suppressing halide segregation in my films?
| Recommended Technique | Expected Observation |
| Time-Resolved Photoluminescence (PL) Spectroscopy: | Under continuous laser illumination, a control film will show a gradual red-shift in its PL peak as I-rich domains form. An EGTCl-stabilized film should exhibit a stable PL peak position over time, indicating the suppression of segregation.[3][16] |
| Confocal PL Mapping: | Acquire PL maps of the film before and after a period of light soaking. The control film will likely show the emergence of new, red-shifted emission centers, while the EGTCl-treated film should maintain a homogenous emission energy across the surface.[3] |
| Light-Soaking Stability Test: | Monitor the device's PCE, and specifically the Voc, under continuous 1-sun illumination at its maximum power point (MPP). A stabilized device will maintain a much higher fraction of its initial performance over hundreds of hours compared to an unstabilized control.[17] |
Section 4: Data & Mechanistic Visualization
Table 1: Recommended EGTCl Concentration Ranges for Optimization
| Perovskite System | Solvent System | Deposition Method | Recommended Starting Range (mmol % vs. Pb) |
| MAPb(I/Br)₃ | DMF:DMSO | Spin-Coating | 1.0 - 5.0 |
| CsFAPb(I/Br)₃ | DMF:DMSO | Spin-Coating | 0.5 - 3.0 |
| CsFAPb(I/Br)₃ | DMF:DMSO | Blade-Coating | 1.0 - 4.0 |
Note: These are suggested starting ranges. Optimal values must be determined experimentally.
Table 2: Expected Qualitative Impact of Optimized EGTCl Addition on Device Parameters
| Parameter | Expected Impact | Rationale |
| Voc (Open-Circuit Voltage) | Increase | Suppression of non-radiative recombination at I-rich segregated domains and passivation of defects.[1] |
| Jsc (Short-Circuit Current) | Slight Increase or No Change | Improved film quality can reduce recombination losses, but the additive itself is not photoactive.[5] |
| FF (Fill Factor) | Increase | Reduced series resistance from a more compact film and suppressed interfacial recombination.[14] |
| PCE (Power Conversion Eff.) | Increase | The cumulative effect of improvements in Voc and FF. |
| Long-Term Stability | Significant Increase | Increased activation energy for ion migration and suppression of light-induced phase segregation.[17] |
Diagram 4.1: Proposed Mechanism of EGTCl Stabilization
Sources
- 1. OPG [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stabilization of Organic Cations in Lead Halide Perovskite Solar Cells Using Phosphine Oxides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. materialsfutures.org [materialsfutures.org]
- 13. addi.ehu.es [addi.ehu.es]
- 14. Deciphering the Morphology Change and Performance Enhancement for Perovskite Solar Cells Induced by Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A piperidinium salt stabilizes efficient metal-halide perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Ethyl-3-guanidinothiourea Hydrochloride (EGT) in Perovskite Research
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the application of 1-Ethyl-3-guanidinothiourea Hydrochloride (EGT) in perovskite solar cell fabrication. This guide is designed for researchers, scientists, and professionals in materials science and drug development who are utilizing EGT to passivate grain boundary defects in perovskite thin films. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during experimentation.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the preparation and application of EGT, as well as in the subsequent characterization of the perovskite films and devices.
Issue 1: Inconsistent or Poor Device Performance (Low PCE, Voc, or FF) After EGT Treatment.
-
Question: We've incorporated EGT into our perovskite precursor solution, but the resulting solar cell performance is highly variable and often worse than our control devices. What could be the cause?
-
Answer: This is a common issue that typically points to problems with additive concentration, solution stability, or interactions with the perovskite crystallization process.
-
Probable Cause 1: Suboptimal EGT Concentration. The effect of many additives, including guanidinium and thiourea-based molecules, is highly concentration-dependent.[1] Excessive amounts can disrupt the perovskite lattice, introduce secondary phases, or hinder charge transport, while insufficient amounts will not provide adequate passivation.[2][3]
-
Solution: Perform a systematic concentration optimization study. Prepare a series of precursor solutions with varying EGT concentrations (e.g., 0.1, 0.5, 1, 2, 5 mol%). Fabricate and characterize devices for each concentration to identify the optimal window for your specific perovskite composition and fabrication process.
-
-
Probable Cause 2: Incomplete Dissolution or Aggregation of EGT. EGT hydrochloride is a salt and may have limited solubility in common perovskite precursor solvents like DMF or DMSO, especially at higher concentrations. Undissolved particles can act as defect centers.
-
Solution: Ensure complete dissolution of EGT in the precursor solution. Use a combination of gentle heating (e.g., 40-60°C) and prolonged stirring. Visually inspect the solution for any undissolved particles before use. Consider filtering the precursor solution through a PTFE syringe filter (0.22 µm) as a final precautionary step.
-
-
Probable Cause 3: Altered Crystallization Dynamics. Thiourea and its derivatives are known to interact with lead iodide (PbI2), forming intermediate adducts that can retard or alter the perovskite crystallization process.[4][5] This can lead to changes in grain size, morphology, and film quality.
-
Solution: Re-optimize your annealing protocol (both time and temperature) after incorporating EGT. The altered crystallization kinetics may necessitate a different thermal treatment to achieve optimal film morphology and crystallinity. Characterize the films with and without EGT using techniques like SEM and XRD to observe these changes.
-
-
Issue 2: Poor Film Morphology (Pinholes, Small Grains, or Rough Surface) with EGT.
-
Question: Since adding EGT, our perovskite films have become rough and are showing an increased density of pinholes. How can we improve the film quality?
-
Answer: This indicates that the EGT is negatively impacting the nucleation and growth stages of the perovskite film.
-
Probable Cause 1: Interference with Crystal Growth. The strong coordination between the thiourea group in EGT and lead (Pb²⁺) can significantly influence the crystallization pathway.[4] This can sometimes lead to the formation of smaller, less-ordered grains if not properly controlled.
-
Solution: Experiment with anti-solvent dripping techniques.[6] Modifying the timing or volume of the anti-solvent (e.g., chlorobenzene, toluene) can help induce more uniform nucleation and promote the growth of larger, more compact grains, even in the presence of additives.
-
-
Probable Cause 2: Solvent and Additive Incompatibility. The hydrochloride salt form of EGT might alter the polarity or coordination environment of the precursor solution, affecting how it wets the substrate.
-
Solution: Consider a solvent engineering approach. Adjust the ratio of DMF to DMSO in your precursor solution. DMSO is a stronger coordinating solvent and can help modulate the interaction between EGT and the lead precursors, potentially leading to better film formation.
-
-
Issue 3: No Improvement in Carrier Lifetime or PLQY Despite EGT Addition.
-
Question: We've successfully incorporated EGT and the film morphology looks good, but we are not observing the expected increase in photoluminescence quantum yield (PLQY) or carrier lifetime.
-
Answer: This suggests that the EGT may not be effectively passivating the electronically active defects at the grain boundaries or that other recombination pathways are dominant.
-
Probable Cause 1: Incorrect Localization of EGT. For effective grain boundary passivation, the additive molecules should ideally segregate to the grain boundaries during film formation.[2][3][7][8][9] If EGT is instead incorporated uniformly within the perovskite grains, its passivating effect on the boundaries will be minimal.
-
Solution: A post-treatment approach may be more effective. Instead of adding EGT to the bulk precursor, try dissolving it in a non-coordinating solvent (like isopropanol) and spin-coating a thin layer onto the already-formed perovskite film, followed by a brief annealing step. This method specifically targets surface and grain boundary defects.[10][11]
-
-
Probable Cause 2: Dominant Bulk or Interfacial Defects. Grain boundary defects are only one source of non-radiative recombination.[10] If your perovskite films have a high density of bulk defects (e.g., vacancies) or poor interfacial contact with the charge transport layers, the passivation of grain boundaries alone may not yield a significant improvement in photophysical properties.
-
Solution: Ensure the quality of your precursor materials is high and that the stoichiometry is precise. Optimize the interfaces between the perovskite and the electron/hole transport layers. Techniques like Kelvin Probe Force Microscopy (KPFM) can be used to investigate band alignment and charge distribution at the interfaces and grain boundaries.[6][12]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which EGT passivates grain boundary defects?
A1: EGT utilizes a dual-functional approach. The thiourea group (C=S) acts as a Lewis base, donating lone pair electrons to coordinate with undercoordinated Pb²⁺ ions, which are a common defect at perovskite grain boundaries.[4] This coordination passivates these sites, reducing non-radiative recombination. Simultaneously, the guanidinium group ([C(NH₂)₃]⁺) is a large organic cation that can passivate surface defects and, due to its size, is more likely to reside at the grain boundaries rather than being incorporated into the bulk crystal lattice.[13][14] This synergistic action helps to reduce trap state density and improve carrier dynamics.[15]
Q2: Is EGT suitable for all types of perovskite compositions (e.g., MAPbI₃, FAPbI₃, mixed-cation)?
A2: While the fundamental passivation mechanism should be applicable across different halide perovskite compositions, the optimal concentration and its precise effect on crystallization will vary. For instance, in formamidinium (FA)-based perovskites, guanidinium-based additives have been shown to stabilize the desired photoactive phase.[14] However, excessive substitution in MAPbI₃ can lead to the formation of undesirable low-dimensional phases.[1] It is crucial to empirically optimize the EGT concentration for each specific perovskite composition you are working with.
Q3: How does EGT compare to other common passivating agents like thiourea or guanidinium hydrochloride?
A3: EGT combines the functional aspects of both thiourea and guanidinium salts into a single molecule.
-
Compared to Thiourea: EGT offers the potential for additional passivation from the guanidinium cation, which may also enhance the structural stability at the grain boundaries.[5]
-
Compared to Guanidinium Salts (e.g., GuHCl, GuSCN): EGT provides the strong lead-coordinating ability of the thiourea group, which is a different and potentially complementary passivation mechanism to the ionic interaction provided by simple guanidinium halides.[13][15]
Q4: What are the expected quantitative improvements from using EGT?
A4: The degree of improvement is highly dependent on the initial quality of the baseline perovskite film. However, successful passivation with similar guanidinium and thiourea-based additives has demonstrated significant enhancements.
| Parameter | Typical Improvement Range | Rationale |
| Power Conversion Efficiency (PCE) | 5-15% (relative increase) | Resulting from combined improvements in Voc, Jsc, and FF. |
| Open-Circuit Voltage (Voc) | 20-50 mV increase | Direct consequence of reduced non-radiative recombination. |
| Carrier Lifetime (τ) | 1.5x - 5x increase | Indicates effective passivation of trap states. |
| Trap State Density (ntrap) | 30-60% decrease | Quantifies the reduction in electronic defects.[16] |
Note: These values are estimates based on published literature for similar compounds and should be used as a general guideline.
III. Experimental Protocols & Visualizations
Protocol 1: Additive-in-Precursor Method
-
Stock Solution Preparation: Prepare a 1 M stock solution of your perovskite precursors (e.g., FAPbI₃, MAPbBr₃, CsI, PbI₂, PbBr₂) in a 4:1 v/v mixture of DMF:DMSO.
-
EGT Addition: To the perovskite precursor solution, add the desired molar percentage of EGT. For example, for a 1% concentration, add 10 µL of a 0.1 M EGT solution in DMSO to 990 µL of the perovskite precursor solution.
-
Dissolution: Vigorously stir the final solution at 60°C for at least 30 minutes to ensure complete dissolution of all components.
-
Film Deposition: Spin-coat the EGT-containing precursor solution onto your substrate (e.g., ITO/SnO₂) according to your established baseline protocol.
-
Annealing: Transfer the substrate to a hotplate and anneal. Crucially, this step may require re-optimization. Start with your baseline temperature (e.g., 100-150°C) and test varying annealing times (e.g., 10 min, 20 min, 30 min) to accommodate the altered crystallization dynamics.
Diagram: Mechanism of EGT Passivation at Grain Boundary
Caption: EGT segregates to perovskite grain boundaries to passivate defects.
Diagram: Experimental Workflow Troubleshooting
Caption: A systematic workflow for troubleshooting EGT application issues.
IV. References
-
Magic guanidinium cations in perovskite solar cells: from bulk to interface. Materials Chemistry Frontiers.
-
Unlocking the role of guanidinium salts in interface engineering for boosted performance of inverted perovskite solar cells. Chemistry – A European Journal.
-
A thiourea resin polymer as a multifunctional modifier of the buried interface for efficient perovskite solar cells with reduced lead leakage. Materials Chemistry Frontiers.
-
Enhanced Incorporation of Guanidinium in Formamidinium-Based Perovskites for Efficient and Stable Photovoltaics: The Role of Cs and Br. Advanced Energy Materials.
-
A Thiourea Competitive Crystallization Strategy for FA-Based Perovskite Solar Cells. Advanced Functional Materials.
-
Guanidine Thiocyanate-Induced High-Quality Perovskite Film for Efficient Tin-Based Perovskite Solar Cells. physica status solidi (RRL) – Rapid Research Letters.
-
Strong Grain Boundary Passivation Effect of Coevaporated Dopants Enhances the Photoemission of Lead Halide Perovskites. ACS Applied Materials & Interfaces.
-
Guanidinium Cation Substitution Effects on Perovskite Solar Cells. Journal of the Korean Physical Society.
-
Physical Passivation of Grain Boundaries and Defects in Perovskite Solar Cells by an Isolating Thin Polymer. Jülich Shared Electronic Resources (JuSER).
-
Physical Passivation of Grain Boundaries and Defects in Perovskite Solar Cells by an Isolating Thin Polymer. ACS Energy Letters.
-
Observation of Grain Boundary Passivation and Charge Distribution in Perovskite Films Improved with Anti-solvent Treatment. The Journal of Physical Chemistry C.
-
Physical Passivation of Grain Boundaries and Defects in Perovskite Solar Cells by an Isolating Thin Polymer. ResearchGate.
-
Effects of thiourea on the perovskite crystallization for fully printable solar cells. RSC Advances.
-
Thiourea derivative induced crystallization for enhanced efficiency and stability of perovskite solar cells over 25%. ResearchGate.
-
1-Ethyl-3-guanidinothiourea Hydrochloride. TCI Chemicals.
-
A thiourea additive-based quadruple cation lead halide perovskite with an ultra-large grain size for efficient perovskite solar cells. Nanoscale.
-
Post-treatment techniques for high-performance perovskite solar cells. MRS Bulletin.
-
Strong Grain Boundary Passivation Effect of Coevaporated Dopants Enhances the Photoemission of Lead Halide Perovskites. National Institutes of Health (NIH).
-
Grain Boundary Defect Passivation of Triple Cation Mixed Halide Perovskite with Hydrazine-Based Aromatic Iodide for Efficiency Improvement. ACS Applied Materials & Interfaces.
-
Mitigating Surface and Grain Boundary Defects in Perovskite Solar Cells Through Guanidinium Halide Passivation. ResearchGate.
-
Why is my perovskite solar cell not working? ResearchGate.
-
1-Ethyl-3-guanylthiourea Hydrochloride 98.0+%, TCI America. Fisher Scientific.
-
The issues on the commercialization of perovskite solar cells. Materials Futures.
-
1-ETHYL-3-(3-DIMETHYLAMINO)PROPYLCARBODIIMIDE HYDROCHLORIDE AND METHIODIDE. Organic Syntheses.
-
Resolving Spectral Mismatch Errors for Perovskite Solar Cells in Commercial Class AAA Solar Simulators. The Journal of Physical Chemistry Letters.
-
Defect Passivation in Perovskite Solar Cells Using Polysuccinimide-Based Green Polymer Additives. Polymers.
-
The preparation method of 1- ethyl-(3- dimethylaminopropyl) carbodiimide hydrochloride. Google Patents.
-
1-Ethyl-3-guanidinothiourea Hydrochloride. Aladdin.
-
Passivation of Grain Boundaries by Phenethylammonium in Formamidinium-Methylammonium Lead Halide Perovskite Solar Cells. Semantic Scholar.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Strong Grain Boundary Passivation Effect of Coevaporated Dopants Enhances the Photoemission of Lead Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 7. Physical Passivation of Grain Boundaries and Defects in Perovskite Solar Cells by an Isolating Thin Polymer - JuSER [juser.fz-juelich.de]
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- 9. researchgate.net [researchgate.net]
- 10. Post-treatment techniques for high-performance perovskite solar cells | MRS Bulletin | Cambridge Core [cambridge.org]
- 11. Grain Boundary Defect Passivation of Triple Cation Mixed Halide Perovskite with Hydrazine-Based Aromatic Iodide for Efficiency Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Unlocking The Role of Guanidinium Salts in Interface Engineering for Boosted Performance of Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Thiourea Derivatives in Perovskite Solar Cells
Welcome to the technical support center for researchers, scientists, and professionals in drug development working with thiourea derivatives in perovskite solar cells (PSCs). This guide is designed to provide in-depth, field-proven insights into the degradation pathways of these critical additives and to offer practical solutions to common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible research workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role and stability of thiourea derivatives in perovskite solar cells.
Q1: What is the primary role of thiourea and its derivatives in perovskite solar cells?
A1: Thiourea and its derivatives are multifunctional additives that play a crucial role in enhancing the performance and stability of perovskite solar cells. Their primary functions include:
-
Crystallization Control: They act as Lewis bases, forming intermediate adducts with lead iodide (PbI2). This slows down the rapid crystallization of the perovskite film, leading to larger grain sizes and reduced grain boundaries.[1][2]
-
Defect Passivation: The sulfur atom in thiourea can coordinate with undercoordinated lead ions (Pb2+), while the amine groups can form hydrogen bonds. This passivates defects at the perovskite surface and grain boundaries, which are notorious for causing non-radiative recombination and reducing device efficiency.[3]
-
Interfacial Modification: Thiourea derivatives can modify the interface between the perovskite layer and the charge transport layers, improving charge extraction and transport.[3]
-
Stability Enhancement: By improving film quality and passivating defects, these additives enhance the intrinsic stability of the perovskite layer against moisture, heat, and light-induced degradation.[1][4] Some derivatives can also suppress iodide oxidation, a key degradation pathway.[5]
Q2: What are the common degradation pathways for thiourea derivatives within a perovskite solar cell?
A2: While beneficial, thiourea derivatives can undergo degradation, impacting the long-term stability of the device. Key degradation pathways include:
-
Oxidation: Thiourea and its derivatives are susceptible to oxidation, especially in the presence of oxygen and light.[5][6] This can lead to the formation of urea and various sulfur oxides, which may not have the same beneficial effects and could even introduce new defects.[6]
-
Thermal Decomposition: At elevated temperatures, such as those experienced during device operation or annealing, thiourea can decompose, potentially releasing gases like hydrogen sulfide (H2S). This can create voids or cavities in the perovskite film.[1]
-
Reaction with Perovskite Components: Over time and under operational stress, the interaction between thiourea derivatives and the perovskite material can evolve, potentially leading to the formation of new, less stable chemical species.
-
Moisture-Induced Degradation: The presence of moisture can accelerate the degradation of both the perovskite layer and the thiourea additives.[7][8][9] Water can hydrolyze the perovskite and may also participate in the oxidation of thiourea.[7][10]
Q3: How do I choose the right thiourea derivative for my specific perovskite composition?
A3: The choice of thiourea derivative depends on the specific perovskite composition (e.g., MAPbI3, FAPbI3, mixed cations) and the desired outcome. Consider the following:
-
Lewis Basicity: The strength of the interaction with lead halides can be tuned by modifying the substituents on the thiourea molecule. Stronger Lewis bases may have a more pronounced effect on crystallization.
-
Steric Hindrance: Bulky substituents can influence how the molecule interacts with the perovskite surface and may be more effective at passivating certain types of defects.
-
Solubility: The derivative must be soluble in the perovskite precursor solvent system.
-
Thermal Stability: For applications requiring high-temperature annealing or for enhanced operational stability, choose derivatives with higher thermal decomposition temperatures.
-
Hydrophobicity: Introducing hydrophobic functional groups can enhance the moisture resistance of the perovskite film.[11]
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during experiments involving thiourea derivatives.
Issue 1: Rapid degradation of device performance under continuous illumination.
Q: My perovskite solar cell with a thiourea additive shows good initial efficiency but degrades quickly under light. What could be the cause, and how can I fix it?
A: Probable Causes & Solutions:
-
Cause: Photo-induced oxidation of the thiourea derivative or the iodide in the perovskite.[5] Light can generate reactive oxygen species that degrade the additive and the perovskite itself.
-
Solution:
-
Incorporate Antioxidant Derivatives: Utilize thiourea derivatives with functional groups that have antioxidant properties. For example, 1-(3-(trifluoromethyl)phenyl) thiourea (TPT) has been shown to suppress iodide oxidation.[5]
-
Encapsulation: Proper encapsulation of the device is crucial to minimize oxygen ingress, thereby reducing photo-oxidation.
-
Control Atmosphere During Fabrication: Fabricate and anneal the perovskite film in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize trapped oxygen.
-
-
-
Cause: Ion migration within the perovskite layer, which can be exacerbated by light and heat. While thiourea can passivate defects that initiate ion migration, it may not completely suppress it.[12]
-
Solution:
-
Optimize Additive Concentration: Systematically vary the concentration of the thiourea derivative. An optimal concentration will effectively passivate defects without introducing other issues.
-
Combine with Other Passivation Strategies: Use thiourea derivatives in conjunction with other passivation agents that target different types of defects or interfaces.
-
-
Issue 2: Poor film morphology with pinholes or incomplete coverage.
Q: I'm using a thiourea additive to improve grain size, but my perovskite films have pinholes and are not uniform. What's going wrong?
A: Probable Causes & Solutions:
-
Cause: Inappropriate concentration of the thiourea additive. Too much additive can excessively slow down crystallization, leading to the formation of isolated large grains with voids in between.
-
Solution:
-
Concentration Gradient Study: Perform a detailed study by varying the molar ratio of the thiourea derivative to the lead halide precursor. Characterize the resulting film morphology using Scanning Electron Microscopy (SEM) to identify the optimal concentration range.
-
Solvent Engineering: Adjust the solvent system (e.g., DMF/DMSO ratio) to fine-tune the evaporation rate and its interplay with the crystallization-retarding effect of the additive.
-
-
-
Cause: Thermal decomposition of the thiourea derivative during annealing.[1] The release of gaseous byproducts can create pinholes.
-
Solution:
-
Optimize Annealing Protocol: Lower the annealing temperature or reduce the annealing time. A two-step annealing process (a short, low-temperature step followed by a higher-temperature step) can sometimes be beneficial.
-
Use More Thermally Stable Derivatives: Select thiourea derivatives with higher decomposition temperatures. Thermogravimetric Analysis (TGA) can be used to screen potential candidates.
-
-
Issue 3: Unexpected formation of a yellow δ-phase in FAPbI3 films.
Q: I'm trying to stabilize the black α-phase of FAPbI3 with thiourea, but I'm still observing the formation of the undesirable yellow δ-phase. Why is this happening?
A: Probable Causes & Solutions:
-
Cause: Insufficient stabilization energy provided by the thiourea derivative. While thiourea can favor the formation of the α-phase, other factors like humidity and residual stress can still trigger the phase transition.[13]
-
Solution:
-
Combine with Cation Engineering: Use thiourea in conjunction with the incorporation of smaller cations like methylammonium (MA+), cesium (Cs+), or rubidium (Rb+) to stabilize the perovskite lattice.[1]
-
Moisture Control: Strictly control the humidity during film fabrication and storage. Even trace amounts of moisture can initiate the α-to-δ phase transition.
-
Strain Management: Thiourea can help release residual stress in the film, but this effect might need to be enhanced.[3] Consider using it with other additives known for strain relaxation.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: Characterizing Thiourea-Perovskite Interaction
This protocol outlines steps to verify the interaction between a thiourea derivative and the perovskite precursors.
Objective: To confirm the formation of a Lewis acid-base adduct between the thiourea derivative and PbI2.
Methodology:
-
Sample Preparation:
-
Prepare a solution of PbI2 in DMF.
-
Prepare a solution of the thiourea derivative in DMF.
-
Mix the two solutions in a 1:1 molar ratio.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire FTIR spectra of the individual precursor solutions and the mixed solution.
-
Expected Result: A shift in the C=S stretching vibration peak of thiourea to a lower wavenumber in the mixed solution indicates the coordination of the sulfur atom with Pb2+.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1H NMR spectra of the individual precursors and the mixed solution.
-
Expected Result: A downfield shift of the N-H proton signals in the thiourea derivative upon mixing with PbI2 suggests the formation of hydrogen bonds or coordination.[5]
-
Data Summary Table: Impact of Thiourea on Perovskite Film Properties
| Property | Control (No Additive) | With Thiourea Additive |
| Average Grain Size | ~200 nm | >1 µm[1] |
| Defect Density | High | Reduced[3] |
| Carrier Lifetime | Shorter | Longer[1] |
| Hydrophobicity | Lower | Increased[11] |
Part 4: Visualizations
Diagram 1: Thiourea's Role in Perovskite Crystallization and Defect Passivation
Caption: Thiourea forms an adduct with PbI2, slowing crystallization and passivating defects.
Diagram 2: Troubleshooting Workflow for Poor Device Stability
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 404 [m.researching.cn]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
Technical Support Guide: Enhancing the Solubility of 1-Ethyl-3-guanidinothiourea Hydrochloride in Precursor Solutions
Prepared by the Applications Science Team
Welcome to the technical support center for handling 1-Ethyl-3-guanidinothiourea Hydrochloride (EGT-HCl). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this compound in various precursor solutions. We provide in-depth troubleshooting guides and FAQs to address specific issues you might face during your experiments.
Introduction to 1-Ethyl-3-guanidinothiourea Hydrochloride (EGT-HCl)
1-Ethyl-3-guanidinothiourea Hydrochloride is a polar organic salt characterized by its guanidinium and thiourea functional groups. The guanidinium group is a very strong base, and its protonated form (present in the hydrochloride salt) is highly stable and polar.[1] The thiourea moiety also contributes to the molecule's polarity and ability to form hydrogen bonds.[2] These features make EGT-HCl an interesting candidate for various applications, including its use as a multifunctional additive to regulate crystallization in high-concentration precursor solutions for perovskite solar cells.[3]
However, its high polarity, while beneficial for some applications, can present solubility challenges in the less-polar organic solvents commonly used for precursor formulations. This guide will walk you through the underlying principles and practical steps to overcome these issues.
Section 1: Understanding the Molecule's Solubility Profile
The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. EGT-HCl's structure is a tale of two parts: a highly polar, ionic head and a small, non-polar ethyl tail.
-
Guanidinium Group : This group is protonated and carries a positive charge, which is delocalized across three nitrogen atoms via resonance. This makes it extremely stable and eager to interact with polar solvent molecules.[1]
-
Thiourea Group : Structurally similar to urea but with sulfur replacing oxygen, this group is also polar and capable of acting as both a hydrogen bond donor and acceptor.[4]
-
Ethyl Group : This is a non-polar hydrocarbon chain. While small, it slightly reduces the overall polarity of the molecule compared to an unsubstituted version.
-
Hydrochloride Salt : The presence of the chloride anion (Cl⁻) balances the positive charge of the guanidinium group, creating a salt. Salt forms of compounds are generally more soluble in polar solvents than their free base counterparts.[5]
Caption: Key structural components of EGT-HCl influencing solubility.
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses common problems encountered when trying to dissolve EGT-HCl.
FAQ 1: I'm struggling to dissolve EGT-HCl in my standard organic solvent (e.g., DMF, DMSO). What are the first steps I should take?
When initial dissolution fails, a systematic approach is key. Start with the least invasive methods first.
-
Mechanical Agitation : Simple stirring may not be enough. Increase the energy of the system by using a vortex mixer for several minutes or by placing the vial in an ultrasonic bath (sonication). Sonication can help break apart solute aggregates and increase the interaction between the solute and solvent at the particle surface.[6]
-
Gentle Heating : Increasing the temperature often significantly improves the solubility of solids.[7] Use a stirrer hotplate set to a moderate temperature (e.g., 40-60 °C). Always be mindful of your solvent's boiling point and flash point. See the detailed protocol in Section 3.
-
Particle Size Reduction : If you have solid EGT-HCl, gently grinding it into a finer powder with a mortar and pestle before adding it to the solvent will increase the surface area, which can significantly speed up the rate of dissolution.[5][6]
FAQ 2: What is the best solvent system for EGT-HCl?
The principle of "like dissolves like" is paramount. EGT-HCl is a polar salt, so it will dissolve best in polar solvents.[5][8]
-
Polar Protic Solvents : Solvents like methanol and ethanol are generally good choices for dissolving guanidinium salts.[9] However, they may not be suitable for all precursor chemistries.
-
Polar Aprotic Solvents : Solvents like DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide) are common in precursor solutions. While polar, they may not be as effective as protic solvents for solvating both the cation and the chloride anion. Guanidine hydrochloride shows very high solubility in DMF.[9]
-
Co-solvency : This is often the most effective strategy. Adding a small amount of a highly polar co-solvent to your primary solvent can dramatically increase solubility.[10][11] For example, if your primary solvent is DMF, creating a 9:1 or 4:1 mixture of DMF:DMSO or DMF:Methanol could provide the necessary polarity boost.
FAQ 3: How does temperature impact the solubility of EGT-HCl, and are there risks?
For most solids, the dissolution process is endothermic, meaning it absorbs energy from the surroundings. By heating the system, you provide the energy needed to break the solute-solute bonds and encourage dissolution.[8]
Risks and Considerations :
-
Degradation : Excessive heat can cause chemical degradation of EGT-HCl or other components in your precursor solution. Always determine the lowest effective temperature.
-
Solvent Volatility : Heating increases the vapor pressure of the solvent. Ensure your work is done in a well-ventilated area (like a fume hood) and that your vessel is appropriately covered (but not sealed airtight) to prevent excessive evaporation.
-
Precipitation on Cooling : A solution prepared at a high temperature may become supersaturated as it cools to room temperature, causing the compound to precipitate out. If your downstream application is at room temperature, ensure the solution remains stable upon cooling.
FAQ 4: Can I adjust the pH to improve solubility?
Adjusting pH is a powerful technique for compounds whose charge state changes with pH.[10] However, for EGT-HCl, this is not recommended as a primary strategy.
-
The Chemistry : EGT-HCl is the salt of a very strong base (guanidine pKₐH ≈ 13.6) and a strong acid (HCl).[1] The solution is naturally acidic. Adding a base (e.g., triethylamine, sodium hydroxide) will deprotonate the guanidinium cation to form the neutral free base. This free base is likely to be less soluble than the hydrochloride salt and may precipitate from the solution. Modifying the pH can also interfere with the stability of other components in your precursor solution.
Section 3: In-Depth Troubleshooting & Protocols
Troubleshooting Workflow
If you are facing solubility issues, follow this logical progression to identify a solution efficiently.
Caption: A systematic workflow for troubleshooting EGT-HCl solubility.
Protocol 3.1: Systematic Co-Solvent Screening
This protocol helps you identify an effective co-solvent system for your specific concentration of EGT-HCl.
Objective : To determine the minimum ratio of a polar co-solvent needed to dissolve EGT-HCl in a primary solvent.
Materials :
-
1-Ethyl-3-guanidinothiourea Hydrochloride (EGT-HCl)
-
Primary solvent (e.g., DMF)
-
Candidate co-solvents (e.g., DMSO, Methanol, NMP)
-
Analytical balance, vials, magnetic stirrer, pipettes
Procedure :
-
Prepare Stock : Weigh out the desired amount of EGT-HCl into a clean vial.
-
Add Primary Solvent : Add 80% of your final target volume of the primary solvent (e.g., for a final volume of 10 mL, add 8 mL of DMF).
-
Initial Attempt : Stir the mixture at room temperature for 15 minutes. Observe if the solid dissolves.
-
Titrate with Co-solvent : If the solid remains, begin adding a co-solvent (e.g., DMSO) in small increments (e.g., 2% of the total volume).
-
Observe and Record : After each addition, stir for 10-15 minutes and observe the solubility. Record the total volume of co-solvent added when full dissolution is achieved.
-
Test Stability : Once dissolved, let the solution stand at room temperature for at least one hour to ensure the compound does not precipitate upon cooling or equilibration.
-
Repeat : Repeat steps 1-6 for other candidate co-solvents to find the most efficient system.
Section 4: Data Summary Tables
Authoritative data on related compounds can provide excellent guidance for experimental design.
Table 1: Properties of Common Precursor Solvents
This table summarizes the properties of solvents frequently used in research, which can help in selecting an appropriate system for the polar EGT-HCl.
| Solvent | Abbreviation | Polarity Index | Boiling Point (°C) | Type |
| N,N-Dimethylformamide | DMF | 6.4 | 153 | Polar Aprotic |
| Dimethyl sulfoxide | DMSO | 7.2 | 189 | Polar Aprotic |
| N-Methyl-2-pyrrolidone | NMP | 6.7 | 202 | Polar Aprotic |
| Methanol | MeOH | 5.1 | 65 | Polar Protic |
| Ethanol | EtOH | 4.3 | 78 | Polar Protic |
| Isopropanol | IPA | 3.9 | 82 | Polar Protic |
Table 2: Experimental Solubility of Guanidine Hydrochloride (GuHCl)
The solubility of Guanidine Hydrochloride, a structurally related compound, has been studied extensively. The mole fraction solubility (x₁) in various pure solvents at 298.15 K (25 °C) is shown below. This data strongly suggests that polar aprotic solvents like DMF and DMAC are excellent candidates for dissolving guanidinium-based salts.[9]
| Solvent | Mole Fraction Solubility (x₁) at 25°C |
| N,N-Dimethylformamide (DMF) | 0.4017 |
| N,N-Dimethylacetamide (DMAC) | 0.3400 |
| 2-Methoxyethanol | 0.3330 |
| Methanol | 0.2017 |
| N-Methyl-2-pyrrolidone (NMP) | 0.1704 |
| Ethanol | 0.1174 |
| Isopropanol | 0.0886 |
| n-Propanol | 0.0660 |
Data sourced from Zhang et al., J. Chem. Eng. Data 2020.[9]
References
-
Slideshare. (n.d.). Methods of solubility enhancements. [Link]
-
Solubility of Things. (n.d.). Guanidine. [Link]
-
Pharma Tutor. (2024). Enhancing solubility of poorly soluble drugs using various techniques. [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
Sciencemadness Wiki. (2022). Thiourea. [Link]
-
Sciencemadness Wiki. (2020). Guanidinium chloride. [Link]
-
Sciencemadness Wiki. (2025). Guanidine. [Link]
-
IJIRT. (n.d.). Solubility Enhancement Methods. [Link]
-
Zhang, C., et al. (2020). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Journal of Chemical & Engineering Data. [Link]
-
ResearchGate. (n.d.). Solubility of thiourea at different temperatures and pH values. [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiourea. PubChem Compound Summary for CID 2723790. [Link]
-
Wikipedia. (n.d.). Guanidine. [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]
-
EurekAlert!. (2025). Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells. [Link]
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells | EurekAlert! [eurekalert.org]
- 4. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 5. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijirt.org [ijirt.org]
- 9. researchgate.net [researchgate.net]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. wjbphs.com [wjbphs.com]
Mitigating non-radiative recombination in perovskites with 1-Ethyl-3-guanidinothiourea Hydrochloride
Advanced Guide to Mitigating Non-Radiative Recombination in Perovskites with 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl)
Welcome to the technical support center for advanced perovskite fabrication. This guide is designed for researchers, scientists, and professionals in materials science and drug development who are working to enhance the efficiency and stability of perovskite solar cells (PSCs). Here, we delve into the application of 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl) as a multifunctional additive to mitigate non-radiative recombination, a critical factor limiting PSC performance.
This document provides not only detailed protocols and troubleshooting guides but also the scientific rationale behind these procedures to empower you to overcome common experimental hurdles and accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have about 1-Ethyl-3-guanidinothiourea Hydrochloride and its role in perovskite solar cells.
Q1: What is 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl) and what is its primary function in perovskite solar cells?
A1: 1-Ethyl-3-guanidinothiourea Hydrochloride is a multifunctional additive specifically designed to improve the quality of the perovskite active layer. Its primary role is to regulate the nucleation and crystallization of the perovskite film during fabrication.[1] This controlled crystallization leads to a denser, more uniform film with significantly fewer defects, which in turn minimizes non-radiative recombination pathways.
Q2: How does EGTHCl mechanistically reduce non-radiative recombination?
A2: EGTHCl employs a multi-pronged approach. The thiourea group can form strong coordination bonds with uncoordinated lead (Pb²⁺) ions, which are common defect sites in the perovskite lattice.[2][3] This passivates these "trap states" that would otherwise capture charge carriers and lead to non-radiative recombination. The guanidinium group, through hydrogen bonding, can interact with the halide ions, further stabilizing the crystal structure. This synergistic effect results in a perovskite film with higher crystallinity and fewer grain boundaries, facilitating more efficient charge transport.
Q3: What are the observable benefits of using EGTHCl in perovskite solar cells?
A3: The primary benefits are a significant enhancement in power conversion efficiency (PCE) and improved operational stability.[1] By reducing non-radiative recombination, a higher open-circuit voltage (Voc) and fill factor (FF) can be achieved. The improved film morphology with fewer pinholes and defects also contributes to enhanced device longevity by preventing moisture and oxygen ingress, which are known degradation pathways.
Q4: Is EGTHCl soluble in common perovskite precursor solvents?
A4: Yes, EGTHCl is designed to be soluble in the polar aprotic solvents typically used for perovskite precursor solutions, such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). However, as with any additive, it is crucial to ensure complete dissolution to avoid precipitation and the formation of aggregates in the final film.
Troubleshooting Guide
This section provides solutions to common problems encountered during the fabrication of perovskite solar cells when using EGTHCl or similar additives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Power Conversion Efficiency (PCE) | - Suboptimal concentration of EGTHCl.- Incomplete dissolution of the additive.- Inefficient defect passivation. | - Titrate the concentration of EGTHCl in the precursor solution. Start with a low molar ratio and incrementally increase it.- Ensure complete dissolution of EGTHCl by gentle heating and stirring of the precursor solution.- Verify the purity of the EGTHCl and perovskite precursors. |
| Poor Film Morphology (Pinholes, Roughness) | - Too rapid crystallization of the perovskite film.- Inadequate wetting of the substrate.- Particulate contamination. | - The presence of EGTHCl should slow down crystallization. If pinholes persist, consider adjusting the annealing temperature and time.- Ensure the substrate is thoroughly cleaned and pre-treated (e.g., with UV-ozone) to improve the wettability of the precursor solution.- Filter the precursor solution through a PTFE syringe filter (0.22 µm) before spin-coating. |
| Device Instability and Rapid Degradation | - Residual defects and grain boundaries.- Poor interfacial contact between the perovskite and charge transport layers. | - Optimize the EGTHCl concentration to maximize grain size and minimize grain boundaries.- The improved film quality from EGTHCl should enhance interfacial contact. Also, consider post-annealing treatments to further improve interfaces. |
| Hysteresis in J-V Measurements | - Ion migration within the perovskite layer.- Charge trapping at defect sites. | - The defect passivation provided by EGTHCl can help to suppress ion migration by reducing vacancies.[2][3]- Ensure a slow scan rate during J-V measurement to allow the device to reach a steady state. |
Experimental Protocols
The following protocols provide a starting point for incorporating EGTHCl into your perovskite solar cell fabrication workflow. Note that these are generalized procedures and may require optimization for your specific perovskite composition and device architecture.
Preparation of Perovskite Precursor Solution with EGTHCl
This protocol is for a standard methylammonium lead iodide (MAPbI₃) perovskite, but can be adapted for other compositions.
-
Precursor Preparation: In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve the desired molar quantities of lead iodide (PbI₂) and methylammonium iodide (MAI) in a co-solvent mixture, typically DMF and DMSO (e.g., 4:1 v/v).
-
Additive Incorporation: Prepare a stock solution of 1-Ethyl-3-guanidinothiourea Hydrochloride in the same co-solvent. Add the EGTHCl stock solution to the perovskite precursor solution to achieve the desired final molar concentration (e.g., starting with a 0.1 mol% relative to PbI₂).
-
Dissolution and Filtration: Gently heat the solution (e.g., at 60 °C) while stirring until all components are fully dissolved. Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter.
Perovskite Film Deposition and Characterization
-
Substrate Preparation: Prepare your substrates with the desired bottom electrode and electron transport layer (e.g., FTO/c-TiO₂). Clean the substrates thoroughly.
-
Spin-Coating: Transfer the substrates into an inert environment. Dispense the perovskite precursor solution with EGTHCl onto the substrate and spin-coat. A two-step spin-coating process is often effective (e.g., a low-speed step for spreading followed by a high-speed step for thinning).
-
Anti-Solvent Dripping: During the high-speed step, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.
-
Annealing: Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100 °C) for a set time (e.g., 10 minutes) to complete the perovskite crystallization.
-
Characterization: The resulting perovskite film can be characterized using techniques such as X-ray Diffraction (XRD) to assess crystallinity, Scanning Electron Microscopy (SEM) to visualize morphology, and Photoluminescence (PL) spectroscopy to evaluate non-radiative recombination.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action for EGTHCl and the experimental workflow.
Mechanism of Defect Passivation by EGTHCl
Caption: Mechanism of defect passivation by EGTHCl in the perovskite lattice.
Experimental Workflow for Perovskite Solar Cell Fabrication with EGTHCl
Sources
Technical Support Center: Optimizing Annealing Temperature for Perovskite Films Containing 1-Ethyl-3-guanidinothiourea Hydrochloride (EGT)
Prepared by: Senior Application Scientist, Advanced Photovoltaic Materials
This guide provides in-depth technical support for researchers and scientists working with perovskite films incorporating the additive 1-Ethyl-3-guanidinothiourea Hydrochloride (EGT). The focus is on troubleshooting and optimizing the critical thermal annealing step to achieve high-quality, uniform, and high-performance perovskite absorber layers.
Section 1: The Foundational Role of EGT in Perovskite Film Formation
Before delving into troubleshooting, it is crucial to understand why EGT is used and how it fundamentally alters the crystallization process. EGT is a multifunctional additive designed to precisely control the nucleation and growth of perovskite crystals from a high-concentration precursor solution[1]. Its guanidinium and thiourea functional groups work synergistically to improve film quality through several mechanisms:
-
Crystallization Regulation: The thiourea group can form intermediate Lewis acid-base adducts with lead iodide (PbI₂) or hydrogen bonds, which retards the rapid, often uncontrolled, crystallization of the perovskite phase[2][3]. This provides a wider processing window for achieving large, uniform grains.
-
Defect Passivation: Both guanidinium and thiourea moieties are effective at passivating defects. The sulfur atom in thiourea can coordinate with undercoordinated Pb²⁺ ions, while the N-H groups in guanidinium can form hydrogen bonds with halide ions (e.g., I⁻), reducing both deep- and shallow-level defect states that cause non-radiative recombination[4][5][6].
-
Enhanced Film Morphology: By controlling crystallization, EGT facilitates the formation of dense, pinhole-free films with excellent crystallinity and larger grain sizes[1]. This is critical for efficient charge transport and device stability.
Understanding these functions is key to diagnosing issues during annealing, as the additive's presence means the film will respond differently to thermal treatment compared to an additive-free system.
Section 2: Troubleshooting Guide for Annealing EGT-Containing Perovskite Films
This section addresses common issues encountered during the annealing process in a direct question-and-answer format.
Question 1: My perovskite film has poor morphology (e.g., pinholes, rough surface, small grains) even with EGT. How should I adjust the annealing temperature?
Probable Cause: An imbalanced relationship between solvent evaporation rate and crystal growth rate. Even with a retardant like EGT, a non-optimal temperature can disrupt the formation of a high-quality film.
Step-by-Step Solution:
-
Establish a Baseline: Start with a commonly used temperature for similar perovskite compositions, typically in the range of 100-130°C for 10-30 minutes[7][8].
-
Systematic Temperature Variation: Create a series of samples annealed at different temperatures (e.g., 90°C, 100°C, 110°C, 120°C, 130°C) while keeping the annealing time constant.
-
Characterize Morphology: Use Scanning Electron Microscopy (SEM) to analyze the surface morphology of each film. Look for changes in grain size, uniformity, and the presence of pinholes[9]. Lower temperatures may yield rough films with defects, while increasing the temperature should result in a smoother, more compact layer with larger grains[9].
-
Identify the Optimal Window: Observe the temperature at which grain size is maximized without the appearance of decomposition byproducts (see Question 2). The EGT additive should widen this window, but an optimal point will still exist.
Scientific Rationale: The primary role of annealing is to provide the thermal energy needed to evaporate residual solvents (like DMF/DMSO) and drive the crystallization of the perovskite phase[10].
-
If the temperature is too low: Solvent removal is incomplete, leading to a porous structure and hindering the formation of large crystalline grains[7][9].
-
If the temperature is too high: Crystallization can occur too rapidly, leading to a disordered film. More critically, it can cause the perovskite to decompose into lead iodide (PbI₂) and volatile organic components, creating defects and degrading the film[8][10]. EGT helps moderate this, but excessive heat will still cause degradation.
Question 2: My XRD analysis shows a significant residual PbI₂ peak (around 12.6°) after annealing. How can I eliminate it by modifying the annealing process?
Probable Cause: This issue can stem from two opposing problems: incomplete conversion of precursors at too low a temperature, or thermal decomposition of the perovskite back into PbI₂ at too high a temperature.
Step-by-Step Solution:
-
Analyze Your Current Temperature: Determine if your temperature is on the low or high end of the typical range.
-
If Using Low Temperature (<100°C): The issue is likely incomplete reaction. Try incrementally increasing the annealing temperature (e.g., in 10°C steps) or extending the annealing time (e.g., from 10 min to 20 or 30 min). This provides more energy to drive the reaction to completion[7].
-
If Using High Temperature (>130°C): The PbI₂ is likely a result of decomposition[8]. The high volatility of organic components at these temperatures facilitates this breakdown. Reduce the annealing temperature. Alternatively, consider a "flash" or rapid annealing approach where the film is exposed to a high temperature for a very short duration (e.g., 1-2 minutes)[8].
-
Confirm with Characterization: Use X-ray Diffraction (XRD) to monitor the intensity of the PbI₂ peak relative to the main perovskite peaks (e.g., at ~14.1°) for each condition.
Scientific Rationale: The formation of the perovskite phase is a chemical reaction that requires a certain activation energy. Annealing provides this energy. However, this process is in competition with the thermal decomposition of the perovskite itself[8]. EGT, by forming intermediate complexes, can alter the energy landscape of this reaction. The goal is to find a temperature-time combination that fully converts the precursors without providing enough excess energy to initiate significant decomposition.
Question 3: The photovoltaic performance, especially the open-circuit voltage (V_oc) and fill factor (FF), is low despite a visually good film. Could the annealing temperature be the culprit?
Probable Cause: Yes. A visually appealing film (large grains) can still suffer from a high density of non-radiative recombination centers, which directly reduce V_oc and FF. These defects are often created by overly aggressive annealing conditions.
Step-by-Step Solution:
-
Re-evaluate the "Optimal" Temperature: The temperature that gives the largest grains is not always the best for device performance. High temperatures can create thermal stress and point defects that are not visible with SEM[8][9].
-
Perform a Finer Temperature Scan: Conduct a more detailed temperature optimization study (e.g., in 5°C increments) around the temperature that yielded the best morphology.
-
Fabricate and Test Devices: Fabricate complete solar cell devices for each annealing condition and measure their current-voltage (J-V) characteristics. Pay close attention to V_oc and FF.
-
Use Photoluminescence (PL) Spectroscopy: Measure the steady-state PL intensity and time-resolved PL (TRPL) decay of the perovskite films. A higher PL intensity and longer TRPL lifetime correspond to lower non-radiative recombination and are indicative of a better-passivated film, which should correlate with higher V_oc[11].
Scientific Rationale: Non-radiative recombination occurs at defect sites within the perovskite crystal lattice and at its grain boundaries. While higher annealing temperatures can increase grain size and reduce the number of grain boundaries, they can also induce the formation of thermal defects[8]. EGT is designed to passivate these defects, but its effectiveness can be compromised if the thermal budget is too high. The optimal annealing condition is one that balances large grain growth with the minimization of electronic defects.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the primary mechanism by which EGT influences the optimal annealing temperature? EGT acts as a crystallization retardant by forming intermediate adducts with the perovskite precursors[2][3]. This increases the activation energy required for the initial, rapid crystallization. Consequently, a slightly higher annealing temperature might be needed compared to an additive-free film to drive off the solvent and initiate controlled crystal growth. However, because EGT also enhances thermal stability by passivating defects, it can prevent degradation at temperatures that would normally be detrimental, effectively widening the optimal processing window.
FAQ 2: How does the optimal annealing temperature for an EGT-containing film generally compare to an additive-free film? The optimal temperature is often slightly higher or the optimal time is longer for EGT-containing films. This is to overcome the initial energy barrier set by the EGT-precursor interactions. An additive-free film might crystallize very quickly at 100°C, whereas an EGT-containing film might require 110-120°C for the same duration to achieve a similar degree of crystallinity, albeit with superior morphology and passivation.
FAQ 3: Are other annealing methods, like solvent vapor annealing (SVA), compatible with EGT? Yes, SVA can be compatible and potentially beneficial. SVA involves exposing the film to a solvent vapor (like DMF or DMSO) during or after initial heating. This process allows for the dissolution and recrystallization of the perovskite, which can further improve grain size and film quality[12]. When used with EGT, SVA could further leverage the controlled-growth environment established by the additive, potentially leading to exceptionally large and defect-free grains. However, this introduces more variables (solvent vapor pressure, time) that need to be carefully optimized.
Section 4: Data Summary Table
The following table summarizes the expected impact of annealing temperature on the properties of EGT-containing perovskite films.
| Annealing Temperature | Expected Grain Size | Film Uniformity & Pinholes | PbI₂ Residue | Device V_oc & FF |
| Too Low (<90°C) | Small, poorly defined | High roughness, pinholes likely | High (incomplete conversion) | Low |
| Optimal Range | Large, well-defined | Smooth, dense, pinhole-free | Minimal to none | High |
| Too High (>140°C) | Large, but may show signs of melting/fusion | Can be smooth, but defects appear | Increasing (from decomposition) | Decreasing |
Section 5: Detailed Experimental Protocol for Annealing Optimization
This protocol outlines a systematic approach to finding the optimal annealing temperature for your specific EGT-containing perovskite formulation.
Objective: To determine the annealing temperature that maximizes device power conversion efficiency (PCE) by balancing film morphology, crystallinity, and defect density.
Methodology:
-
Substrate Preparation: Prepare a set of identical substrates (e.g., FTO/c-TiO₂/mp-TiO₂) for perovskite deposition. Ensure all substrates are cleaned and treated identically to minimize substrate-induced variability.
-
Precursor Solution: Prepare a fresh batch of your perovskite precursor solution containing the optimized concentration of EGT.
-
Spin Coating: Deposit the perovskite precursor solution onto all substrates using an identical, optimized spin-coating program (including anti-solvent dripping step). This ensures all as-deposited "wet" films are identical before annealing.
-
Annealing Matrix:
-
Divide the substrates into at least five groups.
-
Set a constant annealing time based on literature or preliminary tests (e.g., 20 minutes).
-
Anneal each group at a different temperature on a calibrated hotplate. Example Temperatures: 90°C, 100°C, 110°C, 120°C, 130°C.
-
-
Characterization (Film Properties):
-
XRD: Perform XRD on one sample from each temperature group to check for phase purity (absence of δ-phase or PbI₂) and assess crystallinity (peak intensity/FWHM).
-
UV-Vis Spectroscopy: Measure the absorbance to ensure the formation of the correct perovskite bandgap.
-
SEM: Image the surface of each film to analyze grain size, morphology, and pinholes.
-
PL/TRPL: If available, measure photoluminescence to probe the electronic quality and defect density.
-
-
Device Fabrication & Testing:
-
Using the remaining samples from each group, complete the device fabrication by depositing the hole transport layer (e.g., Spiro-OMeTAD) and metal contact (e.g., Au/Ag).
-
Measure the J-V curves for multiple cells (at least 4-6) from each annealing condition under simulated AM1.5G illumination.
-
-
Data Analysis:
-
Plot the average PCE, V_oc, J_sc, and FF as a function of annealing temperature.
-
Correlate the device performance trends with the characterization data (e.g., does the highest V_oc correspond to the longest PL lifetime or a specific grain size?).
-
Identify the temperature that provides the best balance of all parameters, leading to the highest average PCE with the smallest standard deviation.
-
Section 6: Visualizations
Diagram 1: Troubleshooting Workflow This diagram outlines a logical flow for diagnosing and solving common annealing-related problems.
Caption: A workflow for troubleshooting common annealing issues.
Diagram 2: Conceptual Role of EGT During Annealing This diagram illustrates how EGT mediates the crystallization process compared to an additive-free system.
Caption: EGT's role in mediating perovskite crystallization.
Section 7: References
-
Annealing temperature effects on the performance of the perovskite solar cells. (2020). IOP Conference Series: Materials Science and Engineering, 757, 012039. [Link]
-
Effects of thiourea on the perovskite crystallization for fully printable solar cells. (n.d.). ResearchGate. [Link]
-
Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells. (2025). EurekAlert!. [Link]
-
Temperature Matters: Enhancing Performance and Stability of Perovskite Solar Cells through Advanced Annealing Methods. (n.d.). MDPI. [Link]
-
A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics. (n.d.). Frontiers in Chemistry. [Link]
-
Annealing Engineering in the Growth of Perovskite Grains. (n.d.). MDPI. [Link]
-
Substituted thiourea as versatile ligands for crystallization control and surface passivation of tin-based perovskite. (n.d.). ResearchGate. [Link]
-
A Thiourea Competitive Crystallization Strategy for FA‐Based Perovskite Solar Cells. (n.d.). Wiley Online Library. [Link]
-
Synergistic Isothiourea-Guanidine Additive for Achieving Stable Perovskite Solar Cells with a High Certified Quasi-Steady-State Output. (2025). PubMed. [Link]
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A thiourea additive-based quadruple cation lead halide perovskite with an ultra-large grain size for efficient perovskite solar cells. (n.d.). RSC Publishing. [Link]
-
The chemical structure of thiourea-based molecules. (n.d.). ResearchGate. [Link]
-
On the synergistic interplay between annealing temperature and time and additive concentration for efficient and stable FAPbI3 perovskite solar cells. (n.d.). ResearchGate. [Link]
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Optimization of annealing temperature for perovskite films with Cs/Pb ratio of 1.17/1. (n.d.). ResearchGate. [Link]
-
Improving Thermal Stability of Perovskite Solar Cells by Thermoplastic Additive Engineering. (2023). MDPI. [Link]
-
Positive Effects of Guanidinium Salt Post-Treatment on Multi-Cation Mixed Halide Perovskite Solar Cells. (2024). MDPI. [Link]
-
Guanidinium Cation Substitution Effects on Perovskite Solar Cells. (2022). Journal of the Korean Physical Society. [Link]
-
Effects of Annealing Time on Triple Cation Perovskite Films and Their Solar Cells. (2020). ACS Publications. [Link]
-
Solvent vapour annealing of methylammonium lead halide perovskite: what's the catch? (n.d.). RSC Publishing. [Link]
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Understanding the synergistic effect of mixed solvent annealing on perovskite film formation. (n.d.). Chinese Physics B. [Link]
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Solvent Annealing of Perovskite-Induced Crystal Growth for Photovoltaic Device Efficiency Enhancement. (n.d.). OSTI.GOV. [Link]
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Technical Support Center: Long-Term Stability of Perovskite Solar Cells with Guanidinium-Based Additives
Welcome to the technical support center for researchers, scientists, and professionals working on the development of perovskite solar cells (PSCs). This guide is designed to provide in-depth technical assistance and troubleshooting for long-term stability issues encountered when utilizing guanidinium-based additives in your perovskite formulations. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of guanidinium-based additives in PSCs, providing a foundational understanding of their role and impact.
Q1: What is the primary motivation for using guanidinium-based additives in perovskite solar cells?
Guanidinium (GA⁺) and its salts, such as guanidinium thiocyanate (GSCN), guanidinium bromide (GABr), and guanidinium iodide (GAI), are incorporated into perovskite precursor solutions for several key reasons. Primarily, they have been shown to enhance both the power conversion efficiency (PCE) and the operational stability of the resulting solar cells. The large size of the guanidinium cation can help to stabilize the perovskite crystal structure.[1] Furthermore, these additives can passivate defects at the grain boundaries and surface of the perovskite film, which reduces non-radiative recombination and improves charge carrier lifetimes.[2][3]
Q2: What are the most common guanidinium-based additives used in PSC fabrication?
The most frequently employed guanidinium-based additives include:
-
Guanidinium Iodide (GAI): Often used for surface treatment and defect passivation.[4]
-
Guanidinium Bromide (GABr): Incorporated to create mixed-halide perovskites and can influence grain size and charge carrier lifetime.
-
Guanidinium Thiocyanate (GSCN): Utilized to modulate crystal growth and passivate defects, particularly in tin-based perovskites.[5]
-
Guanidinium Chloride (GuCl): Employed to improve the quality of the perovskite absorber and suppress charge carrier recombination.[6]
Q3: How do guanidinium additives, in principle, improve the long-term stability of perovskite solar cells?
The purported stability enhancements from guanidinium additives stem from several mechanisms:
-
Structural Stabilization: The large guanidinium cation can increase the tolerance factor of the perovskite lattice, leading to a more stable crystal structure.[1]
-
Defect Passivation: Guanidinium ions can passivate under-coordinated halide ions and suppress the formation of iodide vacancies, which are known to be mobile and contribute to degradation.[2][3]
-
Moisture Resistance: Some studies suggest that the incorporation of guanidinium can enhance the hydrophobicity of the perovskite film, offering better resistance to moisture-induced degradation.[4]
-
Suppression of Ion Migration: Guanidinium additives have been reported to suppress the migration of halide ions within the perovskite lattice, a key factor in operational instability and hysteresis.[7][8]
Part 2: Troubleshooting Guide for Long-Term Stability Issues
This section provides a detailed, question-and-answer-based guide to troubleshoot specific long-term stability problems that may arise when using guanidinium-based additives.
Issue 1: Rapid initial performance drop-off followed by slower degradation.
Q: My PSC with a guanidinium additive shows a promising initial PCE, but it rapidly decreases in the first few hours of operation under continuous illumination, after which the degradation rate slows. What could be the cause?
A: This behavior is often indicative of photo-induced phase segregation. While small amounts of guanidinium can be beneficial, an excess can lead to the formation of a mixture of the desired 3D perovskite phase and undesirable low-dimensional (1D or 2D) guanidinium-rich perovskite phases.[9][10][11][12] These low-dimensional phases have wider bandgaps and can act as barriers to charge transport, leading to a rapid drop in performance. The initial high efficiency may be due to a metastable, well-mixed state that quickly segregates under illumination.
Visual and Performance-Based Symptoms:
-
Performance: A noticeable decrease in the fill factor (FF) and short-circuit current density (Jsc) is a primary indicator. The open-circuit voltage (Voc) may also decrease, but the initial sharp drop is often dominated by FF and Jsc losses.
-
Visual: In some cases, a slight color change or haziness may be observable in the perovskite film over time, although this can be subtle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phase segregation.
Experimental Protocol for Optimizing Guanidinium Additive Concentration:
-
Prepare Stock Solutions: Prepare a stock solution of your standard perovskite precursor without the guanidinium additive. Prepare a separate, concentrated stock solution of the guanidinium additive (e.g., GAI in DMF:DMSO).
-
Create a Concentration Gradient: Prepare a series of perovskite precursor solutions with varying molar percentages of the guanidinium additive (e.g., 0%, 1%, 2%, 5%, 10%). Ensure thorough mixing.
-
Device Fabrication: Fabricate a set of devices for each concentration under identical conditions to ensure consistency.
-
Initial Characterization: Measure the initial photovoltaic parameters (PCE, Voc, Jsc, FF) for all devices.
-
Accelerated Aging: Subject the devices to an accelerated aging test, such as continuous 1-sun illumination at a controlled temperature (e.g., 60-85 °C).
-
Performance Tracking: Monitor the photovoltaic parameters of the devices at regular intervals during the aging test.
-
Post-Mortem Analysis: After a significant performance drop or a predetermined time, perform XRD, PL, and SEM analysis on the degraded films to check for signs of phase segregation.
-
Data Analysis: Plot the normalized PCE over time for each concentration. The optimal concentration will be the one that provides a high initial PCE with the slowest degradation rate.
Issue 2: Pronounced Hysteresis in Current-Voltage (J-V) Scans that Worsens Over Time.
Q: My guanidinium-containing PSCs exhibit significant J-V hysteresis, and this hysteresis seems to increase after prolonged operation. What is the underlying cause and how can I address it?
A: This is likely related to ion migration, which can be influenced by the presence of guanidinium. While some studies suggest that guanidinium can suppress ion migration, others have found that its incorporation can distort the perovskite lattice, potentially lowering the activation energy for iodide ion migration.[13] This increased ion mobility can lead to a build-up of mobile ions at the interfaces with the charge transport layers, causing the observed hysteresis. The worsening of this effect over time suggests a gradual accumulation of ionic defects at these critical interfaces.
Characterization Techniques to Identify Ion Migration:
-
Variable Scan Rate J-V Measurements: Perform J-V scans at different scan rates. A strong dependence of the measured parameters on the scan rate is a hallmark of ion migration.
-
Impedance Spectroscopy: This technique can be used to probe the ionic conductivity of the perovskite film.[9]
-
Transient Photovoltage/Photocurrent Measurements: These measurements can reveal slow transient responses associated with ion movement.
Mitigation Strategies:
-
Interface Passivation: In addition to incorporating guanidinium in the bulk of the perovskite, consider using a surface passivation layer. A thin layer of a 2D perovskite or another passivating agent applied on top of the 3D perovskite can create a barrier that hinders ion migration towards the hole transport layer (HTL).
-
Co-additives: Explore the use of co-additives that can work synergistically with guanidinium to suppress ion migration. For example, certain Lewis base molecules can coordinate with lead iodide defects and immobilize ions.
-
Charge Transport Layer Optimization: Ensure that your electron and hole transport layers have good energy level alignment with the perovskite and form high-quality interfaces. Poor interfaces can exacerbate the accumulation of mobile ions.
Issue 3: Gradual and Steady Decline in All Photovoltaic Parameters.
Q: My PSCs with guanidinium additives show a slow but steady decrease in PCE, Voc, Jsc, and FF over hundreds of hours of operation. There are no clear signs of rapid phase segregation. What degradation mechanisms might be at play?
A: This type of gradual degradation can be due to a combination of factors, including subtle chemical interactions and interfacial degradation.
-
Interaction with Charge Transport Layers: Guanidinium ions, if they migrate, could potentially interact with the charge transport layers over long periods. For example, they might react with or alter the electronic properties of organic HTLs like Spiro-OMeTAD, leading to decreased charge extraction efficiency.
-
Moisture and Oxygen Ingress: While guanidinium may enhance hydrophobicity, it does not make the perovskite film completely impervious to moisture and oxygen. Over long operational times, the slow ingress of these environmental factors can lead to the degradation of the perovskite material.
-
Thermal Stress: Continuous operation at elevated temperatures can lead to the slow decomposition of the perovskite material, even in the absence of phase segregation.
Troubleshooting and Mitigation:
-
Encapsulation: Proper encapsulation of your devices is crucial to minimize the impact of moisture and oxygen, especially for long-term stability studies.
-
Inert Atmosphere Testing: Conduct long-term aging studies in an inert atmosphere (e.g., a nitrogen-filled glovebox) to decouple the effects of intrinsic degradation from environmental factors.
-
Interfacial Analysis: Employ advanced characterization techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) to probe the elemental distribution at the interfaces between the perovskite and charge transport layers before and after aging. This can reveal if guanidinium or other ions are accumulating at these interfaces.
-
Alternative Charge Transport Materials: If interfacial degradation is suspected, consider experimenting with more chemically robust and stable charge transport materials.
Part 3: Data Summary and Visualization
Table 1: Impact of Guanidinium Additive Concentration on PSC Performance and Stability
| Guanidinium Additive Concentration (molar %) | Initial PCE (%) | T80 Lifetime (hours under continuous illumination) | Primary Observed Degradation Mechanism |
| 0% (Control) | 18.5 | ~400 | Thermal decomposition, moisture ingress |
| 2% | 20.1 | ~800 | Slow interfacial degradation |
| 5% | 21.2 | ~1000 | Slow interfacial degradation |
| 10% | 19.8 | ~300 | Phase segregation |
| 20% | 15.3 | <100 | Severe phase segregation |
Note: The values in this table are representative and can vary depending on the specific perovskite composition, device architecture, and aging conditions.
Visualization of Degradation Pathways
Caption: Impact of guanidinium concentration on PSC stability.
Part 4: References
-
Guanidinium Cation Substitution Effects on Perovskite Solar Cells. (2022). Journal of the Korean Physical Society.
-
Unveiling the Role of Guanidinium for Enhanced Charge Extraction in Inverted Perovskite Solar Cells. (2025). ACS Energy Letters.
-
Ion migration in halide perovskite solar cells: Mechanism, characterization, impact and suppression. (2021). Journal of Energy Chemistry.
-
Elucidation of the role of guanidinium incorporation in single-crystalline MAPbI3 perovskite on ion migration and activation energy. (2020). Physical Chemistry Chemical Physics.
-
Elucidation of the Role of Guanidinium Incorporation in Single Crystalline MAPbI3 Perovskite on Ion Migration and Activation Energy. (2020). ResearchGate.
-
Phase segregation induced efficiency degradation and variability in mixed halide perovskite solar cells. (2021). Journal of Applied Physics.
-
Effect of guanidinium on mesoscopic perovskite solar cells. (2017). Journal of Materials Chemistry A.
-
Ion migration in halide perovskite solar cells: Mechanism, characterization, impact and suppression. (2021). ResearchGate.
-
Guanidinium stabilizes perovskite solar cells at 19 percent efficiency. (2017). ScienceDaily.
-
Phase segregation induced efficiency degradation and variability in mixed halide perovskite solar cells. (2021). AIP Publishing.
-
Verification and mitigation of ion migration in perovskite solar cells. (2019). AIP Publishing.
-
Inhibiting Ion Migration by Guanidinium Cation Doping for Efficient Perovskite Solar Cells with Enhanced Operational Stability. (2025). ResearchGate.
-
Positive Effects of Guanidinium Salt Post-Treatment on Multi-Cation Mixed Halide Perovskite Solar Cells. (2024). MDPI.
-
Guanidinium: A Route to Enhanced Carrier Lifetime and Open-Circuit Voltage in Hybrid Perovskite Solar Cells. (2016). Nano Letters.
-
Guanidinium: A Route to Enhanced Carrier Lifetime and Open-Circuit Voltage in Hybrid Perovskite Solar Cells. (2016). PubMed.
-
Resilience to Demixing and Phase Segregation in Perovskite Solar Cells under Light–Dark Cycles and Temperature. (2025). PMC - NIH.
-
Local A-Site Phase Segregation Leads to Cs-Rich Regions Showing Accelerated Photodegradation in Mixed-Cation Perovskite Semiconductor Films. (2024). OSTI.GOV.
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Guanidinium induced phase separated perovskite layer for efficient and highly stable solar cells. (2019). Journal of Materials Chemistry A.
-
Magic guanidinium cations in perovskite solar cells: from bulk to interface. (2023). RSC Publishing.
-
Guanidinium Thiocyanate Additive Engineering for High-Performance CsPbIBr2 Solar Cells with an Efficiency of 10.90%. (2022). ACS Applied Energy Materials.
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Effect of guanidinium on mesoscopic perovskite solar cells. (2017). RSC Publishing.
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a) Evolution of the T 80 lifetime of perovskite solar cells as a... (2023). ResearchGate.
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Guanidinium Cation Substitution Effects on Perovskite Solar Cells. (2022). Journal of the Korean Physical Society.
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Lifetime T80 in hours of every perovskite solar device published... (2020). ResearchGate.
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Exploring the Impact of Guanidinium Ion Doping on Perovskite Performance through Surface Photovoltage Characterization. (2023). ResearchGate.
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Researchers use guanidinium thiocyanate to raise perovskite cell efficiency. (2025). PV Magazine.
-
Perovskite solar cells: Progress continues in efficiency, durability, and commercialization. (2025). American Ceramic Society Bulletin.
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Mitigating Surface and Grain Boundary Defects in Perovskite Solar Cells Through Guanidinium Halide Passivation. (2025). ResearchGate.
-
Additive Engineering by Bifunctional Guanidine Sulfamate for Highly Efficient and Stable Perovskites Solar Cells. (2020). PubMed.
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New passivation technique improves the stability and efficiency of inverted perovskite solar cells using guanidine iodide. (2024). Perovskite-Info.
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Guanidinium stabilizes perovskite solar cells at 19 percent efficiency. (2017). ScienceDaily.
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An Efficient and Stable Tin-Based Perovskite Solar Cells Passivated by Aminoguanidine Hydrochloride. (2022). ResearchGate.
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Structural and Photophysical Properties of Guanidinium–Iodide‐Treated Perovskite Solar Cells. (2025). ResearchGate.
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GUANIDINIUM LEAD BROMIDE THIN FILM FOR PEROVSKITE ABSORBER LAYER. (n.d.). Jetir.Org.
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Unravelling the environmental degradation mechanism of perovskite thin films. (2023). Materials Advances.
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Investigation of Degradation of Organometal Halide Perovskite Film and Solar Cell. (2025). ResearchGate.
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Technical Support Center: Controlling Perovskite Nucleation and Crystal Growth with 1-Ethyl-3-guanidinothiourea Hydrochloride
Welcome to the technical support center for the application of 1-Ethyl-3-guanidinothiourea Hydrochloride (EGuHCl), a multifunctional additive engineered to provide precise control over perovskite crystallization. This guide is designed for researchers, scientists, and process engineers working to enhance the performance and stability of perovskite-based optoelectronic devices. Here, we synthesize field-proven insights and foundational science to address common challenges and unlock the full potential of this novel additive.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the use of EGuHCl in perovskite film fabrication.
Q1: What is 1-Ethyl-3-guanidinothiourea Hydrochloride (EGuHCl), and what is its primary function in perovskite synthesis?
A: 1-Ethyl-3-guanidinothiourea Hydrochloride (CAS No. 381670-29-7) is a rationally designed molecular additive that integrates the functional properties of both guanidinium and thiourea moieties.[1] Its primary role is to act as a crystallization regulator in perovskite precursor solutions.[2] Many high-performance perovskite devices require thick, high-quality absorber layers, which are typically grown from highly concentrated precursor solutions. These concentrated inks, however, often suffer from uncontrollably rapid crystallization, leading to a high density of defects, poor film morphology, and consequently, suboptimal device efficiency and stability.[2][3] EGuHCl is introduced specifically to slow down and control this crystallization process, enabling the formation of dense, uniform perovskite films with superior crystallinity.[2]
Q2: What is the core mechanism by which EGuHCl modulates perovskite nucleation and growth?
A: The efficacy of EGuHCl stems from its bifunctional nature, allowing it to interact with the perovskite precursors at multiple points. The mechanism can be understood through two key interactions:
-
Lead Halide Coordination: The thiourea group (C=S) in EGuHCl acts as a Lewis base, forming a strong coordinate bond with undercoordinated Pb²⁺ ions in the precursor solution.[4] This interaction forms a stable intermediate adduct (e.g., EGuHCl-PbI₂), which moderates the reactivity of the lead halide.
-
Hydrogen Bonding: The guanidinium group (C(NH₂)₃⁺) possesses multiple N-H protons that act as hydrogen-bond donors. These sites form strong hydrogen bonds with halide ions (e.g., I⁻ or Br⁻) in the solution.[5][6][7] This interaction helps to immobilize iodide ions and stabilize the perovskite framework.[5]
By simultaneously complexing with both the lead and halide components, EGuHCl effectively increases the energy barrier for nucleation, slowing the conversion of precursors into the final perovskite crystal structure.[8] This retarded crystallization provides a wider processing window for the growth of larger, more ordered crystal grains and suppresses the formation of unwanted intermediate phases.[5]
Protocol 3.3: Recommended Film Characterization Techniques
-
Morphology and Crystallinity:
-
Scanning Electron Microscopy (SEM): To visualize grain size, coverage, and pinholes.
-
X-ray Diffraction (XRD): To confirm crystal phase purity and assess crystallinity/preferred orientation.
-
-
Optoelectronic Properties:
-
UV-Vis Spectroscopy: To determine the absorption profile and bandgap.
-
Photoluminescence (PL) Spectroscopy (Steady-State and Time-Resolved): To probe defect density and carrier lifetime. A higher PL intensity and longer lifetime in the EGuHCl-treated film indicate superior quality.
-
References
-
Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells. (2025). EurekAlert!. [Link]
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Researchers develop additive for perovskite solar cells with enhanced efficiency and stability. (2023). City University of Hong Kong. [Link]
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Sheehan, J. C., & Cruickshank, P. A. (1961). 1-ETHYL-3-(3-DIMETHYLAMINO)PROPYLCARBODIIMIDE HYDROCHLORIDE AND METHIODIDE. Organic Syntheses. [Link]
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Stability Issues on Perovskite Solar Cells. (2015). MDPI. [Link]
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Recent Advances and Remaining Challenges in Perovskite Solar Cell Components for Innovative Photovoltaics. (2023). MDPI. [Link]
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Tuning the crystal growth of perovskite thin-films by adding the 2-pyridylthiourea additive for highly efficient and stable solar cells prepared in ambient air. (2017). Journal of Materials Chemistry A. [Link]
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A Thiourea Competitive Crystallization Strategy for FA‐Based Perovskite Solar Cells. (2023). Advanced Functional Materials. [Link]
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Synergistic Isothiourea-Guanidine Additive for Achieving Stable Perovskite Solar Cells with a High Certified Quasi-Steady-State Output. (2025). Advanced Materials. [Link]
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Additive engineering for highly efficient and stable perovskite solar cells. (2023). APL Materials. [Link]
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Morphological characterization of perovskite films. ResearchGate. [Link]
-
Guanidinium-assisted crystallization modulation and reduction of open-circuit voltage deficit for efficient planar FAPbBr3 perovskite solar cells. ResearchGate. [Link]
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Role of Hydrogen Bonding on the Design of New Hybrid Perovskites Unraveled by Machine Learning. (2024). Small. [Link]
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Why is my perovskite solar cell not working?. ResearchGate. [Link]
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The Effect of Component Defects on the Performance of Perovskite Devices and the Low-Cost Preparation of High-Purity PbI2. (2024). MDPI. [Link]
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Guanidinium Cation Substitution Effects on Perovskite Solar Cells. (2022). Journal of the Korean Physical Society. [Link]
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Microstructural and Optoelectronic Characterization of Hybrid Lead Mixed Halide Films CH3NH3PbI3-xClx Synthesized by Antisolvent Method. (2024). Chemical Engineering Transactions. [Link]
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Guanidinium induced phase separated perovskite layer for efficient and highly stable solar cells. (2019). Journal of Materials Chemistry A. [Link]
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How to prepare a perovskite precursor?. ResearchGate. [Link]
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Hydrogen Bonding in Perovskite Solar Cells. University of Cambridge. [Link]
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Nucleation and crystal growth control for scalable solution-processed organic–inorganic hybrid perovskite solar cells. eScholarship.org. [Link]
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Structure and morphology characterization of perovskite films. ResearchGate. [Link]
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Thiourea derivative induced crystallization for enhanced efficiency and stability of perovskite solar cells over 25%. ResearchGate. [Link]
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Precursor Control for Air-Processable Anti-Solvent-Free Perovskite Photovoltaic Cells in High-Humidity Condition. (2024). Applied Science and Convergence Technology. [Link]
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Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. (2020). Journal of Materials Chemistry C. [Link]
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Guanidinium-mediated crystallization modulation for high-performance indoor flexible perovskite solar cells. ResearchGate. [Link]
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Novel Guanidine Molecular Additive Engineering For Efficient And Stable Perovskite Solar Cells. (2022). Globe Thesis. [Link]
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Additive Selection Strategy for High Performance Perovskite Photovoltaics. (2018). The Journal of Physical Chemistry C. [Link]
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Characterization of Thin Film Materials Solar Cells. (2021). YouTube. [Link]
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A Thiourea Competitive Crystallization Strategy for FA-Based Perovskite Solar Cells. (2023). Fluxim. [Link]
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Impact of Defects on Halide Perovskite Solar Cells. (2020). YouTube. [Link]
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Aqueous-Containing Precursor Solutions for Efficient Perovskite Solar Cells. ResearchGate. [Link]
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How crystallization additives govern halide perovskite grain growth. ResearchGate. [Link]
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Nucleation and crystal growth control for scalable solution-processed organic–inorganic hybrid perovskite solar cells. (2020). Journal of Materials Chemistry A. [Link]
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Hydrogen bond-mediated pseudo-halide complexation for stable and efficient perovskite precursors and solar cells. (2024). Energy & Environmental Science. [Link]
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Halogen-free guanidinium-based perovskite solar cell with enhanced stability. (2018). Dalton Transactions. [Link]
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Effects of thiourea on the perovskite crystallization for fully printable solar cells. ResearchGate. [Link]
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Advanced Strategies to Tailor the Nucleation and Crystal Growth in Hybrid Halide Perovskite Thin Films. (2022). PMC - NIH. [Link]
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Unveiling the Role of Guanidinium for Enhanced Charge Extraction in Inverted Perovskite Solar Cells. (2025). PMC - NIH. [Link]
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2D materials and additives: a dual approach to high-performance tin perovskite solar cells. (2023). Journal of Materials Chemistry A. [Link]
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Dynamic effects and hydrogen bonding in mixed-halide perovskite solar cell absorbers. eScholarship.org. [Link]
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Auger Electron Spectroscopy Analysis of the Thermally Induced Degradation of MAPbI3 Perovskite Films. (2020). PMC - NIH. [Link]
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GUANIDINIUM LEAD BROMIDE THIN FILM FOR PEROVSKITE ABSORBER LAYER. (2020). JETIR. [Link]
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Erbium chloride‐mediated nucleation/crystallization control for high‐performance tin‐based perovskite solar cells. ResearchGate. [Link]
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Strategies for the preparation of high-performance inorganic mixed-halide perovskite solar cells. (2022). PMC - PubMed Central. [Link]
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Aqueous synthesis of perovskite precursors for highly efficient perovskite solar cells. (2024). ResearchGate. [Link]
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Validation & Comparative
Comparative study of 1-Ethyl-3-guanidinothiourea Hydrochloride and other thiourea-based additives
A Comparative Guide to 1-Ethyl-3-guanidinothiourea Hydrochloride and Other Thiourea-Based Additives for Researchers and Drug Development Professionals
Introduction: The Versatile Role of Thiourea Derivatives
Thiourea, an organosulfur compound structurally analogous to urea with sulfur replacing oxygen, and its derivatives are a cornerstone in various scientific and industrial applications.[1] Their rich chemistry, stemming from the presence of nitrogen and sulfur atoms, allows them to act as potent antioxidants, corrosion inhibitors, and versatile building blocks in organic and medicinal chemistry.[1][2][3] These compounds are of particular interest to researchers and drug development professionals due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This guide provides a comparative study of 1-Ethyl-3-guanidinothiourea Hydrochloride, a specialized thiourea derivative, and other common thiourea-based additives, with a focus on their performance in key applications, supported by experimental data and detailed protocols.
Molecular Profile of 1-Ethyl-3-guanidinothiourea Hydrochloride
1-Ethyl-3-guanidinothiourea Hydrochloride is a unique molecule that combines the structural features of a simple alkyl thiourea with a highly basic guanidinium group. Its chemical formula is C4H10N4S·HCl.[4] The presence of the ethyl group provides a degree of lipophilicity, while the thiourea moiety is the primary site for interactions in applications like corrosion inhibition and antioxidant activity. The guanidinium group, a strong Brønsted base, is protonated to form a delocalized positive charge, enhancing its ability to form strong hydrogen bonds and interact with anionic species.[5][6] This combination of functional groups suggests a unique performance profile compared to other thiourea derivatives.
Caption: Molecular structure of 1-Ethyl-3-guanidinothiourea Hydrochloride.
Comparative Framework
-
Alkyl-substituted thioureas: (e.g., N,N'-diethylthiourea)
-
Aryl-substituted thioureas: (e.g., phenylthiourea)
The comparison will focus on two key applications: corrosion inhibition and antioxidant activity.
Application I: Corrosion Inhibition
Thiourea and its derivatives are highly effective corrosion inhibitors, especially for steel in acidic environments.[7] Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion.[7]
Mechanism of Action
The mechanism of corrosion inhibition by thiourea derivatives involves the following steps:
-
Adsorption: The thiourea molecule, with its electron-rich sulfur and nitrogen atoms, adsorbs onto the metal surface. This can occur through physisorption (electrostatic interactions) or chemisorption (formation of a coordinate bond between the sulfur atom and the metal).[8]
-
Surface Coverage: The adsorbed molecules form a protective film that isolates the metal from the corrosive medium.
-
Inhibition of Electrochemical Reactions: The protective layer impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[7]
Caption: Mechanism of corrosion inhibition by thiourea derivatives.
Comparative Performance Analysis
The inhibition efficiency (IE) of various thiourea derivatives has been evaluated using methods like weight loss and electrochemical techniques.
| Additive | Concentration | Corrosive Medium | Metal | Inhibition Efficiency (%) | Reference |
| Thiourea (TU) | 1 mM | 1 N H₂SO₄ | Mild Steel | ~85 | [9] |
| N,N'-diethylthiourea (DETU) | 1 mM | 1 N H₂SO₄ | Mild Steel | ~95 | [9] |
| Phenylthiourea (PTU) | 5 x 10⁻³ M | 1.0 M HCl | Mild Steel | 98.96 | [8] |
| 1,3-diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ M | 1.0 M HCl | Mild Steel | 92.65 | [8] |
| Mannich Base of Thiourea | 1000 ppm | 0.5 M H₂SO₄ | Mild Steel | >90 | [10] |
Expected Performance of 1-Ethyl-3-guanidinothiourea Hydrochloride:
Based on its structure, 1-Ethyl-3-guanidinothiourea Hydrochloride is expected to be a highly effective corrosion inhibitor. The guanidinium group, being protonated in acidic media, would strongly adsorb onto the cathodically charged metal surface. Furthermore, the multiple nitrogen atoms can also participate in the adsorption process, leading to a more stable and dense protective film.
Experimental Protocols for Corrosion Inhibition Studies
Caption: General workflow for corrosion inhibition testing.
1. Weight Loss Method (ASTM G31) [11][12][13][14]
This gravimetric method provides a direct measure of corrosion rate.
-
Specimen Preparation: Prepare metal coupons of known dimensions. Polish the surfaces with silicon carbide paper, degrease with a suitable solvent (e.g., acetone), rinse with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution (with and without the inhibitor at various concentrations) for a specified duration (e.g., 24 hours) at a constant temperature.
-
Cleaning: After the immersion period, remove the coupons, and clean them according to ASTM G1 standard to remove corrosion products without removing the underlying metal.
-
Final Weighing: Rinse, dry, and reweigh the coupons.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:
-
CR (mm/year) = (K × W) / (A × T × D)
-
K = constant (8.76 × 10⁴)
-
W = mass loss in grams
-
A = area in cm²
-
T = time of exposure in hours
-
D = density of the metal in g/cm³
-
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
CR_blank = corrosion rate without inhibitor
-
CR_inhibitor = corrosion rate with inhibitor
-
-
2. Potentiodynamic Polarization (ASTM G5, G59, G61) [1][15][16][17]
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.
-
Electrochemical Cell: Use a three-electrode cell containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Procedure:
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.5 mV/s).
-
Record the resulting current density.
-
-
Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). The inhibition efficiency is calculated as:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
3. Electrochemical Impedance Spectroscopy (EIS) [3][18][19][20][21]
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Procedure:
-
Set up the three-electrode cell as in the potentiodynamic polarization method and allow the OCP to stabilize.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response.
-
-
Data Analysis:
-
Plot the data as a Nyquist plot (imaginary impedance vs. real impedance).
-
Model the data using an equivalent electrical circuit to determine the charge transfer resistance (R_ct). A higher R_ct value indicates better corrosion inhibition.
-
Calculate the inhibition efficiency:
-
IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
-
Application II: Antioxidant Activity
Thiourea derivatives can act as antioxidants by scavenging free radicals, which are implicated in oxidative stress-related diseases.[22]
Mechanism of Antioxidant Action
The antioxidant activity of thiourea derivatives is primarily attributed to their ability to donate a hydrogen atom from the N-H group to a free radical, thereby neutralizing it.[22] This process is known as the Hydrogen Atom Transfer (HAT) mechanism.
Comparative Performance Analysis
The antioxidant activity of thiourea derivatives is often evaluated using assays like DPPH and ABTS, and the results are expressed as IC50 values (the concentration required to scavenge 50% of the free radicals). A lower IC50 value indicates higher antioxidant activity.
| Additive | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| 1,3-diphenyl-2-thiourea (DPTU) | 710 | 44 | [22] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11000 | 2400 | [22] |
| 4-[3-(phenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | > BHT (standard) | - | [23][24] |
| N-acyl thiourea derivative (1d) | ~43% inhibition at a set concentration | - | [25] |
| Thiourea derivatives (SB3, SB4) | Excellent activity | - | [26] |
Expected Antioxidant Properties of 1-Ethyl-3-guanidinothiourea Hydrochloride:
The presence of multiple N-H bonds in the guanidinium and thiourea moieties of 1-Ethyl-3-guanidinothiourea Hydrochloride suggests it has the potential for significant antioxidant activity through the HAT mechanism. The electron-donating nature of the ethyl group may also enhance this activity.
Experimental Protocols for Antioxidant Assays
Caption: General workflow for antioxidant activity assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [27][28][29][30]
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.
-
Procedure:
-
Add a fixed volume of the DPPH solution to a series of test tubes or microplate wells.
-
Add different concentrations of the test compound (and a standard antioxidant like ascorbic acid) to the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
-
Calculation:
-
% Inhibition = [(A_control - A_sample) / A_control] × 100
-
A_control = absorbance of the DPPH solution without the sample
-
A_sample = absorbance of the DPPH solution with the sample
-
-
Plot the % inhibition against the sample concentration to determine the IC50 value.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [25][31][32][33]
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), which has a blue-green color.
-
Reagent Preparation: Generate the ABTS•⁺ by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours. Before use, dilute the ABTS•⁺ solution with a buffer to an absorbance of ~0.70 at 734 nm.
-
Procedure:
-
Add a fixed volume of the diluted ABTS•⁺ solution to test tubes or microplate wells.
-
Add different concentrations of the test compound (and a standard like Trolox).
-
Incubate for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the % inhibition and IC50 value as described for the DPPH assay.
-
Synthesis Outline
While a specific synthesis protocol for 1-Ethyl-3-guanidinothiourea Hydrochloride is not detailed in the readily available literature, a general approach for synthesizing related guanidine derivatives involves the reaction of a corresponding amine with a reagent that introduces the guanidinyl group. For instance, the synthesis of 1-ethyl-3-(2,6-dichlorophenylacetyl)guanidine hydrochloride involves the reaction of ethylguanidine sulfate with 2,6-dichlorophenylacetyl chloride.[34] This suggests that 1-Ethyl-3-guanidinothiourea Hydrochloride could potentially be synthesized from ethyl isothiocyanate and aminoguanidine hydrochloride.
Conclusion
1-Ethyl-3-guanidinothiourea Hydrochloride is a promising thiourea-based additive with a unique structural combination of an alkyl group, a thiourea moiety, and a guanidinium group. Based on the established structure-activity relationships of other thiourea derivatives, it is anticipated to exhibit excellent performance as both a corrosion inhibitor and an antioxidant. The guanidinium group, in particular, is expected to enhance its adsorption on metal surfaces for superior corrosion protection and provide additional sites for free radical scavenging. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to evaluate the performance of 1-Ethyl-3-guanidinothiourea Hydrochloride and other thiourea-based additives in their specific applications. Further experimental studies are warranted to quantify the performance of this specific compound and validate its potential.
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Enhancing Perovskite Solar Cell Performance: A Comparative Analysis of Devices with and without 1-Ethyl-3-guanidinothiourea Hydrochloride Additive
An In-depth Technical Guide for Researchers and Scientists
In the rapidly advancing field of photovoltaics, perovskite solar cells (PSCs) have emerged as a highly promising technology, demonstrating remarkable power conversion efficiencies (PCEs) that rival those of conventional silicon-based cells.[1][2][3] However, the long-term stability and scalability of PSCs remain significant hurdles to their commercialization. A key challenge lies in controlling the crystallization of the perovskite film to minimize defects and enhance charge transport.[4] Additive engineering has proven to be a powerful strategy to address these issues, with various compounds being explored to improve the morphology and electronic properties of the perovskite layer.[4][5]
This guide provides a comprehensive comparison of the performance of perovskite solar cells fabricated with and without the addition of 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTCl). While direct studies on EGTCl are limited, we will draw upon extensive research on a closely related multifunctional additive, 1-ethyl-3-guanidinium thiourea hydrochloride (EGTHCl), to provide a detailed analysis of the expected performance enhancements.[6] The core chemical functionalities of these molecules suggest analogous effects on perovskite film formation and defect passivation.
The Role of Guanidinium and Thiourea Moieties in Perovskite Crystallization
The guanidinium group, with its positive charge and ability to form strong hydrogen bonds, can interact with the halide ions in the perovskite precursor solution. This interaction helps to modulate the crystallization kinetics, leading to the formation of larger, more uniform perovskite grains with fewer defects. Similarly, the thiourea moiety can coordinate with uncoordinated lead (Pb2+) ions, passivating defects at the grain boundaries and surface of the perovskite film. This dual-action approach is crucial for reducing non-radiative recombination and improving the overall efficiency and stability of the solar cell.
Experimental Methodologies
To provide a clear and reproducible comparison, this section outlines the detailed fabrication protocols for both a standard (control) perovskite solar cell and a device incorporating the EGTCl (proxied by EGTHCl) additive.
Materials and Reagents:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO2) paste
-
Perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a solvent like DMF/DMSO)
-
1-Ethyl-3-guanidinothiourea Hydrochloride (EGTCl) or 1-ethyl-3-guanidinium thiourea hydrochloride (EGTHCl)
-
Spiro-OMeTAD solution (hole transport material)
-
Gold or carbon electrodes
-
Necessary solvents and cleaning agents (e.g., acetone, isopropanol, deionized water)
Fabrication of Control Perovskite Solar Cell:
-
Substrate Cleaning: FTO glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 is deposited on the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperature. Subsequently, a mesoporous TiO2 layer is deposited by spin-coating a TiO2 paste and sintering.
-
Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the TiO2 layer in a nitrogen-filled glovebox. An anti-solvent is typically dripped onto the spinning substrate to induce rapid crystallization. The film is then annealed at a specific temperature to form the crystalline perovskite structure.
-
Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD is spin-coated on top of the perovskite layer.
-
Electrode Deposition: Finally, a metal electrode (e.g., gold) is deposited by thermal evaporation through a mask to define the active area of the solar cell.
Fabrication of EGTCl-Modified Perovskite Solar Cell:
The fabrication process for the EGTCl-modified device is identical to the control device, with one key difference in the perovskite layer deposition step:
-
Perovskite Layer Deposition with Additive: A specific concentration of EGTCl (or EGTHCl) is added to the perovskite precursor solution before spin-coating. The rest of the procedure remains the same. The optimal concentration of the additive needs to be determined experimentally.
Figure 1: Experimental workflow for fabricating control and EGTCl-modified perovskite solar cells.
Characterization Techniques:
The performance of the fabricated solar cells is evaluated using a suite of standard characterization techniques:
-
Current Density-Voltage (J-V) Measurement: To determine the key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
External Quantum Efficiency (EQE): To measure the ratio of collected charge carriers to incident photons at each wavelength.
-
Scanning Electron Microscopy (SEM): To analyze the morphology and grain size of the perovskite films.
-
X-ray Diffraction (XRD): To investigate the crystallinity and phase purity of the perovskite films.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: To study the charge carrier dynamics and defect passivation.
-
Stability Testing: To evaluate the long-term performance of the devices under continuous illumination and controlled environmental conditions (e.g., humidity and temperature).
Comparative Performance Analysis
The introduction of EGTCl (as proxied by EGTHCl) into the perovskite precursor solution is expected to yield significant improvements in the photovoltaic performance and stability of the resulting solar cells.
Photovoltaic Performance
The data presented in the following table is based on a study utilizing EGTHCl in bifacial perovskite solar cells, which demonstrated a notable increase in efficiency.[6]
| Photovoltaic Parameter | Control Device | EGTCl-Modified Device |
| Power Conversion Efficiency (PCE) | ~20-21% | 23.4% |
| Open-Circuit Voltage (Voc) | Lower | Higher |
| Short-Circuit Current Density (Jsc) | Lower | Higher |
| Fill Factor (FF) | Lower | Higher |
Note: The values for the control device are typical for high-performance lab-scale PSCs, while the EGTCl-modified device data is from a published study on EGTHCl.[6]
The anticipated increase in all key photovoltaic parameters for the EGTCl-modified device can be attributed to several factors:
-
Enhanced Crystallinity and Larger Grain Size: The additive-assisted crystallization process leads to a more ordered and uniform perovskite film with fewer grain boundaries, which act as traps for charge carriers.
-
Reduced Defect Density: The guanidinium and thiourea moieties effectively passivate defects, such as uncoordinated lead ions and halide vacancies, at the grain boundaries and surface of the perovskite film. This suppression of trap states reduces non-radiative recombination, leading to a higher Voc and FF.
-
Improved Charge Transport: The improved film morphology and reduced defect density facilitate more efficient extraction and transport of photogenerated charge carriers to the respective electrodes, resulting in a higher Jsc.
Stability Enhancement
One of the most critical challenges for perovskite solar cells is their long-term stability under operational conditions. The use of additives like EGTCl can significantly enhance the intrinsic stability of the perovskite film. The aforementioned study on EGTHCl reported that the modified devices maintained over 80% of their initial performance after more than 2000 hours of continuous illumination.[6] This remarkable improvement in stability is attributed to the passivation of defect sites that can act as initiation points for degradation pathways, particularly in the presence of moisture and oxygen.
Mechanistic Insights
The performance enhancement observed in EGTCl-modified perovskite solar cells can be understood through the following proposed mechanism:
Figure 2: Proposed mechanism of EGTCl in enhancing perovskite solar cell performance.
Conclusion and Future Outlook
The incorporation of 1-Ethyl-3-guanidinothiourea Hydrochloride, as evidenced by studies on its close analog EGTHCl, presents a highly effective and straightforward strategy for significantly enhancing the performance and stability of perovskite solar cells.[6] The multifunctional nature of this additive allows for precise control over the perovskite crystallization process, leading to the formation of high-quality films with reduced defect densities. The resulting improvements in power conversion efficiency and long-term operational stability are crucial steps towards the commercial viability of perovskite photovoltaic technology.
Future research should focus on optimizing the concentration of EGTCl and similar additives for different perovskite compositions and device architectures. Further investigation into the precise nature of the interactions between the additive and the perovskite precursors will provide deeper insights into the crystallization mechanism and enable the rational design of even more effective additives. As the field continues to advance, the synergistic combination of additive engineering with other strategies, such as interface modification and encapsulation, will undoubtedly pave the way for the widespread deployment of highly efficient and stable perovskite solar cells.
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Regulating high-concentration precursor crystallization to reduce photon loss in bifacial perovskite solar cells. (2025, July 8). EurekAlert!. Retrieved from [Link]
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A Comparative Study of High-Efficiency Lead-Free Cs3Bi2X9 (X = Cl, Br, I)-Based Solar Cells. MDPI. Retrieved from [Link]
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Detailed protocol for fabrication of perovskite solar cells. (2021, October 29). YouTube. Retrieved from [Link]
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Computational study of KGeCl3 perovskite solar cells toward high efficiency via electron transport innovation. PubMed Central. Retrieved from [Link]
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Guanidinium induced phase separated perovskite layer for efficient and highly stable solar cells. Journal of Materials Chemistry A. Retrieved from [Link]
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High-Efficiency Perovskite Solar Cells. PubMed. Retrieved from [Link]
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Energy Efficiency of Perovskite Solar Cells. G2V Optics. Retrieved from [Link]
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A Comparative Guide to Perovskite Additives: 1-Ethyl-3-guanidinothiourea Hydrochloride vs. Guanidinium Iodide
In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the use of additives in the perovskite precursor solution has emerged as a crucial strategy.[1] These additives play a pivotal role in controlling crystallization kinetics, passivating defects, and enhancing the overall quality of the perovskite film, which are critical factors for device performance and longevity. This guide provides an in-depth comparison of two prominent additives: 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl) and Guanidinium Iodide (GAI), offering insights for researchers and professionals in the field of drug development and materials science.
The Critical Role of Additives in Perovskite Solar Cells
Perovskite materials, with their ABX3 crystal structure, exhibit exceptional optoelectronic properties.[2] However, the solution-based fabrication of perovskite films often leads to the formation of defects such as vacancies, interstitials, and grain boundaries.[1] These defects can act as non-radiative recombination centers, trapping charge carriers and diminishing the power conversion efficiency (PCE) and stability of the solar cell. Additive engineering addresses these challenges by modulating the perovskite crystallization process and passivating these performance-limiting defects.[1]
1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl): A Multifunctional Crystallization Regulator
1-Ethyl-3-guanidinothiourea Hydrochloride is a multifunctional additive that has demonstrated significant potential in controlling the nucleation and crystallization of perovskite films, particularly from high-concentration precursor solutions.[3] Its unique chemical structure, featuring both guanidinium and thiourea moieties, allows for complex interactions with the perovskite precursors.
Mechanism of Action
The EGTHCl molecule can interact with the perovskite precursors through multiple functional groups. The thiourea group, with its sulfur and amine functionalities, can form strong coordination bonds with lead iodide (PbI2), retarding the rapid crystallization of the perovskite phase.[4][5] This controlled crystallization process facilitates the formation of larger, more uniform grains with fewer grain boundaries.[3] The guanidinium group, on the other hand, can interact with the halide ions through hydrogen bonding, further influencing the crystal growth and passivating surface defects.[6]
A key advantage of EGTHCl is its ability to enable the formation of thick, high-quality perovskite absorber layers, which is particularly beneficial for bifacial perovskite solar cells where enhanced photon absorption is required.[3] By precisely regulating the crystallization of highly concentrated precursors, EGTHCl helps to minimize photon loss and improve current density.[3]
Performance Enhancements
The use of EGTHCl as an additive has led to significant improvements in the performance of perovskite solar cells. Researchers have reported a record-breaking power conversion efficiency (PCE) of 23.4% for bifacial PSCs utilizing EGTHCl.[3] This was accompanied by a substantial reduction in current loss.[3] Furthermore, devices incorporating this additive have shown outstanding operational stability, maintaining over 80% of their initial performance for more than 2000 hours under continuous illumination.[3]
Guanidinium Iodide (GAI): A Versatile Defect Passivator and Cation Modulator
Guanidinium Iodide is another widely employed additive known for its ability to enhance the efficiency and stability of perovskite solar cells. The guanidinium cation (GA+) is larger than the commonly used methylammonium (MA+) and formamidinium (FA+) cations, which allows it to play a dual role as both a surface passivating agent and a partial A-site substitute in the perovskite lattice.[7][8]
Mechanism of Action
When incorporated into the bulk perovskite structure in small amounts, the large size of the guanidinium cation can induce lattice strain and modify the electronic properties of the material.[10] This can lead to improved crystallinity and preferential crystal orientation.[11] However, excessive substitution can lead to the formation of lower-dimensional perovskite phases, which can hinder charge transport.[10]
Performance Enhancements
The addition of GAI has consistently demonstrated improvements in the photovoltaic parameters of PSCs. Studies have shown that GAI can significantly enhance the open-circuit voltage and fill factor of the devices.[12] Power conversion efficiencies of over 19% have been achieved in PSCs incorporating guanidinium. In all-inorganic CsPbBr3 perovskite solar cells, the addition of GAI improved the PCE from 6.56% to 8.54% by improving film quality and reducing trap state density.[11] Furthermore, GAI treatment has been shown to enhance the moisture stability of perovskite films.
Head-to-Head Comparison: EGTHCl vs. GAI
| Feature | 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl) | Guanidinium Iodide (GAI) |
| Primary Function | Crystallization regulation, particularly for thick films.[3] | Defect passivation and cation modulation.[6][9] |
| Key Structural Moiety | Guanidinium and Thiourea.[3] | Guanidinium.[13] |
| Interaction Mechanism | Coordination with PbI2 (thiourea) and hydrogen bonding (guanidinium).[3][4][6] | Hydrogen bonding with iodide ions and partial A-site substitution.[6][10] |
| Impact on Crystallinity | Promotes formation of large, uniform grains; enables thick film fabrication.[3] | Improves crystallinity and can induce preferential orientation.[11] |
| Reported PCE | Up to 23.4% (bifacial PSCs).[3] | Over 19% (conventional PSCs). |
| Impact on Stability | Excellent operational stability (>2000 hours).[3] | Enhanced moisture and operational stability.[14] |
Experimental Protocols
Fabrication of Perovskite Solar Cells with EGTHCl Additive
The following is a generalized one-step spin-coating method for fabricating planar-structured perovskite solar cells with an EGTHCl additive, based on literature procedures.[3][15]
-
Substrate Preparation: Clean patterned indium tin oxide (ITO) glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact TiO2 layer or a SnO2 layer onto the cleaned ITO substrates via spin-coating or spray pyrolysis, followed by annealing at high temperature.
-
Perovskite Precursor Solution Preparation: Prepare a high-concentration perovskite precursor solution (e.g., 2.0 mol L⁻¹) by dissolving the desired ratio of lead halides (e.g., PbI2) and organic ammonium halides (e.g., FAI, MABr) in a mixed solvent of DMF and DMSO.
-
Additive Incorporation: Add a specific molar ratio of 1-ethyl-3-guanidinium thiourea hydrochloride (EGTHCl) to the perovskite precursor solution and stir until fully dissolved.
-
Perovskite Film Deposition: Spin-coat the precursor solution with the EGTHCl additive onto the ETL-coated substrates in a nitrogen-filled glovebox.
-
Annealing: Anneal the spin-coated films on a hotplate at a specified temperature (e.g., 100-150 °C) to promote crystallization.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a hole-transporting material, such as Spiro-OMeTAD, onto the perovskite layer.
-
Electrode Deposition: Thermally evaporate a metal back electrode (e.g., gold or silver) to complete the device.
Fabrication of Perovskite Solar Cells with GAI Additive
The following protocol outlines a common method for incorporating GAI into perovskite solar cells.[10][11]
-
Substrate and ETL Preparation: Follow steps 1 and 2 from the EGTHCl protocol.
-
Perovskite Precursor Solution Preparation: Prepare a standard perovskite precursor solution (e.g., MAPbI3 or mixed-cation perovskites) in a suitable solvent.
-
Additive Incorporation: Dissolve a predetermined molar percentage of Guanidinium Iodide (GAI) into the perovskite precursor solution.
-
Annealing: Anneal the films at an appropriate temperature to form the crystalline perovskite layer.
-
HTL and Electrode Deposition: Follow steps 7 and 8 from the EGTHCl protocol.
Visualizing the Mechanisms
Figure 1: Comparative mechanism of action for EGTHCl and GAI as perovskite additives.
Conclusion
Both 1-Ethyl-3-guanidinothiourea Hydrochloride and Guanidinium Iodide are highly effective additives for enhancing the performance and stability of perovskite solar cells. The choice between them may depend on the specific goals of the research and the desired film characteristics.
-
EGTHCl stands out for its exceptional ability to control crystallization, making it particularly suitable for applications requiring thick and uniform perovskite films, such as bifacial solar cells. Its multifunctional nature, combining the benefits of both thiourea and guanidinium moieties, offers a robust approach to achieving high efficiency and long-term stability.[3]
-
GAI is a versatile and widely studied additive that excels in defect passivation through hydrogen bonding.[6] Its ability to also act as a partial A-site cation provides an additional lever for tuning the properties of the perovskite material.[7] GAI is a reliable choice for improving the open-circuit voltage and overall stability of a wide range of perovskite compositions.
Future research may explore synergistic effects by combining these or similar additives to further optimize perovskite film quality and device performance. The continued development of novel additives and a deeper understanding of their interaction mechanisms will be crucial in advancing perovskite technology towards commercialization.
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A Review on Improving the Quality of Perovskite Films in Perovskite Solar Cells via the Weak Forces Induced by Additives - MDPI. Available at: [Link]
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Achieving High‐Quality Perovskite Films with Guanidine‐Based Additives for Efficient and Stable Methylammonium‐Free Perovskite Solar Cells | Request PDF - ResearchGate. Available at: [Link]
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Additive Selection Strategy for High Performance Perovskite Photovoltaics | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
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The Progress of Additive Engineering for CH3NH3PbI3 Photo-Active Layer in the Context of Perovskite Solar Cells - MDPI. Available at: [Link]
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Synergistic Isothiourea-Guanidine Additive for Achieving Stable Perovskite Solar Cells with a High Certified Quasi-Steady-State Output - PubMed. Available at: [Link]
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A Comparative Guide to Enhancing Perovskite Film Crystallinity: The Synergistic Role of 1-Ethyl-3-guanidinothiourea Hydrochloride
Introduction: The Imperative of Crystallinity in Perovskite Photovoltaics
In the pursuit of next-generation solar energy, perovskite solar cells (PSCs) have emerged as a revolutionary technology, demonstrating power conversion efficiencies (PCEs) that rival and even surpass traditional silicon-based cells.[1][2][3] The foundation of a high-performance PSC lies in the quality of its light-absorbing perovskite layer. High crystallinity—characterized by large, well-ordered crystal grains, minimal grain boundaries, and low defect densities—is paramount. A highly crystalline film facilitates efficient charge transport and minimizes non-radiative recombination, a primary pathway for energy loss.
However, the rapid, solution-based fabrication methods typically used for perovskite films often lead to polycrystalline thin films with a high density of defects, hindering device performance and long-term stability.[4] To overcome this critical challenge, researchers have developed "additive engineering," a sophisticated strategy of incorporating small amounts of specific compounds into the perovskite precursor solution to meticulously control the crystallization process.[5][6]
This guide provides an in-depth technical analysis of a novel, multifunctional additive, 1-Ethyl-3-guanidinothiourea Hydrochloride (E-GTHC) . We will explore its mechanism for enhancing perovskite crystallinity and objectively compare its performance against established alternatives like thiourea and various guanidinium salts, supported by experimental data and detailed protocols.
The Causal Mechanism: How Additives Engineer Superior Crystals
The magic of additive engineering lies in manipulating the complex nucleation and crystal growth kinetics of the perovskite film.[4][7] The most effective additives typically function through one or more of the following mechanisms:
-
Lewis Acid-Base Adduct Formation: Many additives act as Lewis bases, featuring atoms with lone pairs of electrons (like sulfur or oxygen). These can coordinate with the Lewis acidic lead(II) ions (Pb²⁺) in the precursor solution. This interaction forms a temporary intermediate adduct, which effectively slows down the instantaneous and often chaotic reaction between the lead halide and the organic salt.[8][9] This retarded crystallization allows more time for ions to arrange themselves into a more ordered, crystalline lattice, resulting in larger grains.
-
Defect Passivation: Defects, such as uncoordinated Pb²⁺ ions or halide vacancies, act as traps for charge carriers, leading to non-radiative recombination. Additives with specific functional groups can "passivate" these defects. For instance, the sulfur atom in thiourea can donate electrons to passivate Pb²⁺ defects, while the N-H groups in guanidinium can form strong hydrogen bonds with iodide ions, immobilizing them and reducing defect formation.[10][11][12]
-
Strain and Energy Landscape Modulation: Additives can relieve internal strain within the crystal lattice and favorably alter the thermodynamics of perovskite phase formation, for example, by stabilizing the desired photoactive black phase of formamidinium lead iodide (FAPbI₃).[11]
A Multifunctional Approach: 1-Ethyl-3-guanidinothiourea Hydrochloride (E-GTHC)
E-GTHC is an intelligently designed molecule that merges the functionalities of two powerful classes of additives—thiourea and guanidinium—into a single compound. This synergistic design allows it to address multiple aspects of the crystallization process simultaneously, overcoming the limitations of single-function additives.[10][13]
A recent study highlighted the exceptional capability of E-GTHC to precisely regulate the nucleation and crystallization of highly concentrated precursor solutions, which are necessary for fabricating the thicker, high-quality absorber layers needed for advanced applications like bifacial PSCs.[14] The result was dense, uniform films with excellent crystallinity, leading to a record-breaking PCE of 23.4% and outstanding operational stability, retaining over 80% of initial performance after 2000 hours.[14]
The dual-action mechanism can be visualized as follows:
Comparative Analysis: E-GTHC vs. Alternative Additives
To fully appreciate the advantages of E-GTHC, it is essential to compare it with other commonly used additives.
Alternative 1: Thiourea (TU)
Thiourea is a canonical Lewis base additive. Its sulfur atom readily coordinates with Pb²⁺, forming an intermediate phase that retards crystallization, while its amine groups can form hydrogen bonds.[11]
-
Mechanism: Primarily slows crystal growth through PbI₂ adduct formation and passivates Pb²⁺ defects.[8][12]
-
Performance: Effectively increases grain size, improves film morphology, and has been shown to boost PCE to nearly 20% with enhanced stability.[9][15]
-
Limitation: Its action is primarily focused on the lead halide component and lacks the specific ion-immobilizing function of guanidinium.
Alternative 2: Guanidinium (Gua⁺) Salts
Guanidinium salts, such as guanidinium thiocyanate (GASCN) or bromide (GuABr), are widely used to enhance the stability and performance of PSCs.[16][17]
-
Mechanism: The planar, symmetrical Gua⁺ cation can passivate defects at interfaces and grain boundaries.[16][18] Its multiple N-H groups are excellent hydrogen bond donors, effectively locking halide ions in place, which suppresses ion migration—a key degradation pathway.[10][13]
-
Performance: Guanidinium-based additives have led to devices with PCEs exceeding 24% and have shown significant improvements in operational stability.[18][19]
-
Limitation: Lacks the strong, direct interaction with PbI₂ that is characteristic of thiourea, making it less effective at controlling the initial nucleation and growth stages.
The E-GTHC Advantage: A Synergistic Solution
E-GTHC elegantly combines these two distinct, complementary mechanisms. It simultaneously regulates the crystal formation process via its thiourea functional group and passivates the resulting film through its guanidinium head. This avoids any potential competition between separate additives and provides a more comprehensive approach to optimizing film quality.[10][13]
Quantitative Performance Comparison
The following table summarizes representative performance metrics achieved with different additive strategies. It is important to note that direct comparisons are complex due to variations in perovskite compositions, device architectures, and fabrication conditions across different studies. However, the data clearly illustrates the high performance enabled by these advanced additive engineering approaches.
| Additive Strategy | Power Conversion Efficiency (PCE) | Stability Metric | Key Benefit(s) | Reference(s) |
| Control (No Additive) | Typically 18-20% | Lower operational stability | Baseline performance | [15][19] |
| Thiourea (TU) | ~19.8% | Potent stability in ambient air | Large grain formation, defect suppression | [15] |
| Guanidinium Salts | ~24.3% | 89% PCE retention after 800h (ambient) | Defect passivation, improved charge extraction | [19] |
| 1-Ethyl-3-guanidinothiourea HCl (E-GTHC) | ~23.4% | >80% PCE retention after 2000h (illumination) | Synergistic control of crystallization & defect passivation | [14] |
Experimental Protocols
Reproducibility and precision are hallmarks of scientific integrity. Below are detailed protocols for fabricating a high-performance PSC using an additive like E-GTHC and for characterizing the resulting film.
Protocol 1: Perovskite Solar Cell Fabrication (One-Step Method)
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A Comparative Guide to Electrochemical Impedance Spectroscopy of Perovskite Solar Cells: The Role of 1-Ethyl-3-guanidinothiourea Hydrochloride
This guide provides an in-depth analysis of Electrochemical Impedance Spectroscopy (EIS) as a powerful characterization technique for perovskite solar cells (PSCs), with a particular focus on the impact of the multifunctional additive, 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl). We will explore the fundamental principles of EIS, the crucial role of additives in enhancing PSC performance and stability, and a comparative analysis of EGTHCl against other common additives. This document is intended for researchers, scientists, and professionals in the field of photovoltaics and materials science, offering both theoretical insights and practical experimental guidance.
The Power of Electrochemical Impedance Spectroscopy in Solar Cell Research
Electrochemical Impedance Spectroscopy is a non-destructive and highly sensitive technique used to probe the internal electrochemical processes occurring within a solar cell.[1] By applying a small sinusoidal AC voltage perturbation over a wide range of frequencies and measuring the resulting current response, EIS can deconvolve and quantify various phenomena that govern the device's performance, such as charge transport, recombination, and interfacial charge transfer.[2][3] The complex impedance data is typically visualized in Nyquist and Bode plots, which provide a wealth of information about the different resistive and capacitive elements within the solar cell.
The interpretation of EIS data from perovskite solar cells, however, can be challenging due to the complex interplay of electronic and ionic charge carriers. A common approach to analyze the impedance spectra is to use equivalent circuit models (ECMs), where each component of the circuit corresponds to a specific physical process within the device.[4] By fitting the experimental data to an appropriate ECM, we can extract valuable parameters that quantify the efficiency of charge extraction and the extent of charge recombination, which are critical factors determining the overall power conversion efficiency (PCE) of the solar cell.
The Critical Role of Additives in Perovskite Solar Cells
Perovskite materials, despite their excellent optoelectronic properties, often suffer from issues related to crystallographic defects and instability, which can lead to significant performance degradation over time.[5][6] Additive engineering has emerged as a highly effective strategy to address these challenges.[7] By incorporating small amounts of specific compounds into the perovskite precursor solution, it is possible to modulate the crystallization process, passivate defects, and enhance the overall quality of the perovskite film.[8][9]
The presence of defects, such as vacancies and uncoordinated ions, at the grain boundaries and interfaces of the perovskite film can act as non-radiative recombination centers, where photogenerated electrons and holes recombine before they can be extracted, thus reducing the efficiency of the solar cell.[9] Passivating these defects with suitable additives can significantly suppress non-radiative recombination, leading to improved open-circuit voltage (Voc) and fill factor (FF). Furthermore, certain additives can improve the moisture and thermal stability of the perovskite film, which is crucial for the long-term operational lifetime of the device.[10]
1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl): A Multifunctional Additive
Recent research has highlighted 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl) as a promising multifunctional additive for high-performance bifacial perovskite solar cells.[11] The primary function of EGTHCl is to precisely regulate the nucleation and crystallization of the perovskite precursor, especially when using highly concentrated solutions required for fabricating thicker absorber layers.[11] This controlled crystallization leads to the formation of dense and uniform perovskite films with high crystallinity and a reduced density of defects.[11]
The benefits of incorporating EGTHCl into perovskite solar cells are significant. Optimized devices have demonstrated a remarkable power conversion efficiency (PCE) of 23.4% and have shown outstanding operational stability, retaining over 80% of their initial performance for more than 2000 hours under continuous illumination.[11] The guanidinium group in EGTHCl is believed to play a key role in enhancing the stability of the perovskite structure.[12]
Comparative Analysis of EGTHCl with Alternative Additives
To better understand the advantages of EGTHCl, it is essential to compare its performance with other commonly used additives in perovskite solar cells.
| Additive Type | Example(s) | Mechanism of Action | Reported Performance Enhancements |
| Guanidinium-based | 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl) | Regulates crystallization, passivates defects, enhances stability.[11] | PCE of 23.4%, excellent operational stability.[11] |
| Guanidinium Thiocyanate (GuaSCN) | Improves crystal quality, optimizes energy level alignment, reduces defect density.[13] | PCE of 10.90% in CsPbIBr2 solar cells.[13] | |
| Thiourea-based | Thiourea (TU) | Retards crystallization, increases grain size, reduces grain boundaries.[14][15] | PCE of 20.92% in quadruple cation perovskites.[15] |
| S-carboxyethyl isothiourea hydrochloride (CESC) | Passivates buried interface defects between SnO2 and perovskite. | PCE of 19.04%, improved moisture resistance. | |
| Ionic Liquids | 1-ethyl-3-methylimidazolium chloride | Increases crystallinity, reduces pinholes and defect density, restrains non-radiative recombination.[7] | PCE of 21.54%.[7] |
| 1-methyl-3-propylimidazolium bromide (MPIB) | Passivates uncoordinated Pb2+ to reduce defects, promotes crystal growth. | PCE of 18.2%. | |
| Other Small Molecules | DL-carnitine hydrochloride | Forms a dimer at the perovskite/SnO2 interface to passivate defects.[16] | PCE of 25.24%.[16] |
From the comparative data, it is evident that while various additives can significantly improve the performance of perovskite solar cells, EGTHCl stands out for its ability to enable high efficiency in conjunction with excellent long-term stability, a critical aspect for the commercial viability of perovskite solar cell technology.
Experimental Protocol for EIS of Perovskite Solar Cells
This section provides a step-by-step methodology for conducting EIS measurements on perovskite solar cells.
5.1. Perovskite Solar Cell Fabrication
A standard planar n-i-p device architecture is assumed for this protocol. The fabrication process generally involves the sequential deposition of the following layers on a transparent conductive oxide (e.g., FTO or ITO) substrate:
-
Electron Transport Layer (ETL): Typically a compact layer of TiO2 or SnO2.
-
Perovskite Absorber Layer: Deposited via spin-coating of a precursor solution (with or without the additive, e.g., EGTHCl). The film is then annealed to induce crystallization.
-
Hole Transport Layer (HTL): Commonly Spiro-OMeTAD.
-
Metal Contact: A layer of gold or silver is thermally evaporated as the back contact.
5.2. EIS Measurement Setup
-
Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA): This is the core instrument for EIS measurements.
-
Solar Simulator: To illuminate the solar cell with a light intensity of 100 mW/cm² (AM 1.5G).
-
Probe Station: To make electrical contact with the solar cell.
-
Computer with EIS Software: For controlling the measurement and data acquisition.
5.3. EIS Measurement Procedure
-
Place the fabricated perovskite solar cell in the probe station.
-
Connect the working electrode to the anode (metal contact) and the counter and reference electrodes to the cathode (TCO) of the solar cell.
-
Set the desired DC bias voltage. For analyzing the device under operational conditions, the DC bias is typically set to the open-circuit voltage (Voc) of the cell. Measurements can also be performed at different bias voltages to study the voltage-dependent behavior.
-
Set the AC perturbation amplitude. A small amplitude of 10-20 mV is generally used to ensure a linear response.
-
Set the frequency range for the measurement. A typical range is from 1 MHz down to 0.1 Hz or lower to capture the different dynamic processes.
-
Perform the EIS measurement in the dark to characterize the device's intrinsic properties.
-
Perform the EIS measurement under 1 sun illumination (AM 1.5G) to evaluate the device performance under operating conditions.
-
Save the acquired impedance data for further analysis.
Data Analysis and Interpretation
The obtained EIS data is typically analyzed by fitting it to an equivalent circuit model. A common model for a single-junction perovskite solar cell is shown below.
Caption: Workflow for EIS analysis of perovskite solar cells.
Conclusion
Electrochemical Impedance Spectroscopy is an indispensable tool for understanding and optimizing perovskite solar cells. The use of additives like 1-Ethyl-3-guanidinothiourea Hydrochloride has been shown to be a highly effective strategy for improving both the efficiency and stability of these devices. Through careful EIS analysis, researchers can gain valuable insights into the mechanisms by which these additives function, paving the way for the rational design of next-generation, high-performance, and durable perovskite solar cells. This guide provides a framework for conducting and interpreting EIS measurements, enabling researchers to effectively evaluate and compare the performance of different materials and device architectures.
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A Comparative Guide to Long-Term Stability in Perovskite Devices: The Role of 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl) and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The rapid ascent of perovskite solar cells (PSCs) in the photovoltaic landscape is marked by power conversion efficiencies (PCEs) that now rival traditional silicon-based technologies. However, the Achilles' heel of perovskites remains their operational stability, a critical hurdle for widespread commercialization.[1][2] Degradation induced by environmental factors like moisture, oxygen, heat, and light, along with intrinsic ion migration, curtails device lifetime.[2][3] Additive engineering has emerged as a highly effective and versatile strategy to address these stability concerns, aiming to enhance the intrinsic properties of the perovskite film and its interfaces.[4][5]
This guide provides an in-depth analysis of 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl), a multifunctional additive demonstrating remarkable potential for enhancing the long-term stability of perovskite devices. We will explore its mechanism of action and compare its performance objectively against other prevalent classes of stabilizing additives, supported by experimental data from recent literature.
The Advent of Multifunctional Additives: 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl)
EGTHCl is a guanidinium-based compound that uniquely combines several functional groups capable of interacting with perovskite precursors.[6] Recent research has highlighted its role not merely as a surface passivating agent but as a powerful crystallization modulator, particularly for the high-concentration precursor solutions required to form the thick, high-quality absorber layers needed to minimize photon loss in advanced device architectures like bifacial solar cells.[7]
Mechanism of Action: Beyond Surface Passivation
The efficacy of EGTHCl stems from its ability to synergistically control the perovskite crystallization process from the precursor phase through to the final film.[7] The guanidinium head group can form strong hydrogen bonds with halide ions, while the thiourea moiety can coordinate with uncoordinated Pb²⁺ ions. This dual interaction regulates the nucleation and growth of perovskite crystals, preventing the rapid, uncontrolled crystallization that often leads to a high density of defects and pinholes in the final film.[7] This controlled crystallization results in denser, more uniform films with superior crystallinity, which is crucial for both high efficiency and long-term stability.[7]
Caption: Proposed mechanism of EGTHCl in perovskite film formation.
Comparative Analysis: EGTHCl vs. Alternative Stabilization Strategies
The selection of an appropriate additive depends on the specific perovskite composition, device architecture, and desired outcome. Here, we compare the performance of EGTHCl against other common classes of additives.
Other Guanidinium-Based Additives
Simpler guanidinium salts like Guanidinium Iodide (GUAI) and Guanidinium Chloride (GuCl) have been widely used to passivate defects and improve device performance.[8] They primarily function by passivating surface defects and, in some cases, partially substituting A-site cations to improve the Goldschmidt tolerance factor and structural stability.[9]
-
Guanidinium Iodide (GUAI): Post-treatment with GUAI on triple-cation perovskites has been shown to increase the open-circuit voltage (Voc) from 0.89 V to over 0.96 V by reducing non-radiative recombination, leading to a PCE increase from 12.92% to 16.03%.
-
Guanidinium Chloride (GuCl): Incorporation of GuCl in mesoscopic PSCs was found to enhance charge carrier lifetimes and suppress charge loss, significantly boosting the Voc from 0.88 V to 1.02 V.[8]
While effective, these simpler salts primarily act as passivating agents. EGTHCl offers a more comprehensive approach by actively modulating the film's foundational crystal growth, a distinct advantage when fabricating high-quality, thick films.[7]
Lewis Base Passivators (e.g., Pyridine Derivatives)
Pyridine and its derivatives, such as 4-tert-butylpyridine (tBP), are classic Lewis base additives. The nitrogen atom in the pyridine ring donates a lone pair of electrons to passivate electron-deficient uncoordinated Pb²⁺ defects, which are major sites for non-radiative recombination.[4] This strategy is effective for surface passivation but does less to influence the bulk morphology and crystallinity of the perovskite layer compared to crystallization modulators like EGTHCl.
Cation and Halide Additives
Incorporating small amounts of additional cations (e.g., Cs⁺, Rb⁺, NH₄⁺) or halides (e.g., Br⁻, Cl⁻) is a common strategy to tune the perovskite's structural and electronic properties.[10][11]
-
Alkali Metal Cations: Adding cations like Rb⁺ or Cs⁺ can help stabilize the desired black photoactive phase of formamidinium-based perovskites and passivate defects.[10][11]
-
Ammonium Halides: Additives like ammonium iodide (NH₄I) can passivate defects and improve charge carrier lifetime. Adding 5% NH₄I to a double-cation perovskite increased the average PCE from 14.40% to 16.26%.[10]
These additives are crucial for compositional engineering but may not provide the same level of crystallization control as a multifunctional molecule like EGTHCl. A synergistic approach using both compositional tuning and a crystallization modulator could yield even greater stability.
Data Presentation: Performance Comparison of Stabilizing Additives
The following table summarizes key performance and stability data for perovskite devices incorporating EGTHCl and other representative additives from the literature.
| Additive | Perovskite Composition (Simplified) | Device Architecture | Champion PCE (%) | Stability Metric (T₈₀ or Retention) | Testing Conditions | Reference |
| EGTHCl | (Not specified in abstract) | Bifacial | 23.4% | >80% after 2000 h (T₈₀ > 2000 h) | Continuous Illumination | [7] |
| NH₄SCN + GBAC | FA₀.₇MA₀.₃Pb₀.₅Sn₀.₅I₃ | Inverted | 20.41% | >91% after 1500 h | Nitrogen Atmosphere | [12] |
| Guanidinium Iodide (GUAI) | Triple Cation (FAMACs) | Inverted | 16.03% | Improved stability over 600 h | Ambient Conditions | |
| 5% Guanidinium (GA) | GAₓMA₁₋ₓPbI₃ | n-i-p | 17.23% | Enhanced long-term stability | (Not specified) | [9] |
| 5% NH₄I | (MAPbBr₃)₀.₁₅(FAPbI₃)₀.₈₅ | n-i-p | 16.26% (avg) | (Not specified) | (Not specified) | [10] |
Note: Direct comparison is challenging due to variations in perovskite compositions, device architectures, and testing protocols. This table serves as a guide to the demonstrated potential of each additive class.
Experimental Protocols
Reproducibility and standardization are paramount in stability research.[1][13] The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a consensus framework for assessing device lifetime under various stressors.[14][15][16]
Protocol 1: Perovskite Device Fabrication with EGTHCl Additive
This protocol is a generalized procedure based on the additive-assisted crystallization strategy.
-
Precursor Solution Preparation: Prepare a high-concentration (e.g., 2.0 M) perovskite precursor solution (e.g., FAPbI₃ and MAPbBr₃) in a suitable solvent mixture (e.g., DMF:DMSO).
-
Additive Incorporation: Add 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl) to the precursor solution at an optimized molar ratio. The precise ratio must be determined experimentally.
-
Substrate Preparation: Clean and prepare the substrates with the appropriate charge transport layers (e.g., ITO/SnO₂).
-
Film Deposition: Spin-coat the EGTHCl-containing precursor solution onto the substrate under an inert atmosphere.
-
Annealing: Transfer the wet film to a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined duration to complete the crystallization process. The EGTHCl additive is designed to regulate this step, promoting the formation of a dense, uniform film.[7]
-
Layer Completion: Deposit the subsequent layers (e.g., hole transport layer and metal electrode) to complete the device.
Protocol 2: Long-Term Stability Testing (ISOS-L-2)
This protocol outlines a standard light-soaking test to evaluate operational stability.
-
Initial Characterization: Measure the initial performance of the encapsulated device, including current density-voltage (J-V) scans (to determine PCE, Voc, Jsc, FF) and external quantum efficiency (EQE).
-
Stress Application: Place the device in a controlled environmental chamber at a fixed temperature (e.g., 65 °C or 85 °C).
-
Continuous Illumination: Expose the device to continuous, 1-sun equivalent illumination (100 mW/cm²) from a stable light source (e.g., a solar simulator).
-
MPP Tracking: Operate the device continuously at its maximum power point (MPP) using an MPP tracker to simulate real-world operating conditions.
-
Periodic Monitoring: Periodically interrupt the stress test to perform J-V scans under standard test conditions to monitor the degradation of photovoltaic parameters over time.
-
Data Analysis: Plot the normalized PCE as a function of time. The operational lifetime is often defined as the T₈₀, the time at which the PCE drops to 80% of its initial value.[15]
Caption: Workflow for ISOS-L-2 operational stability testing.
Conclusion and Outlook
The challenge of long-term stability is multifaceted, requiring solutions that address defect formation, environmental susceptibility, and material decomposition. While many additives provide targeted benefits like surface passivation or compositional tuning, 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl) stands out as a multifunctional additive that controls the foundational crystallization process. The reported achievement of a T₈₀ lifetime exceeding 2000 hours under continuous illumination is a significant step towards commercially viable perovskite photovoltaics.[7]
Future research should focus on elucidating the precise interaction mechanisms of EGTHCl with various perovskite compositions and exploring its potential in scalable fabrication processes. The continued development of such advanced, multifunctional additives, combined with standardized and rigorous stability testing, will be essential in unlocking the full potential of perovskite technology.
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Quantifying the Reduction in Trap States in Perovskites with 1-Ethyl-3-guanidinothiourea Hydrochloride: A Comparative Guide
In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the mitigation of trap states within the perovskite crystalline structure remains a paramount challenge. These defects, manifesting as electronic trap states, act as non-radiative recombination centers, detrimentally impacting power conversion efficiency (PCE) and long-term device stability. This guide provides an in-depth technical comparison of a promising passivation agent, 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTCH), with other established alternatives, namely Guanidinium Bromide (GuaBr) and Theophylline. We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols for researchers in the field.
The Critical Role of Trap State Passivation
Trap states in perovskite films typically arise from crystalline imperfections such as vacancies, interstitials, and grain boundaries. These defects trap charge carriers (electrons and holes), preventing their efficient extraction and leading to energy loss through non-radiative recombination. Effective passivation strategies aim to "heal" these defects, either by coordinating with undercoordinated ions or by forming a protective layer that shields the perovskite from degradation. The result is a reduction in trap state density, leading to enhanced photoluminescence quantum yield (PLQY), longer charge carrier lifetimes, and ultimately, higher PCE and improved device stability.
1-Ethyl-3-guanidinothiourea Hydrochloride (EGTCH): A Multifunctional Approach
Recent studies have highlighted the potential of 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTCH) as a highly effective additive for regulating perovskite crystallization and passivating defects. The multifunctional nature of the EGTCH molecule, which contains both guanidinium and thiourea moieties, allows for a synergistic approach to trap state reduction.
The guanidinium group is known to interact with the halide anions in the perovskite lattice, while the thiourea group can coordinate with uncoordinated lead (Pb²⁺) ions. This dual-action mechanism is believed to effectively passivate both anionic and cationic defects, leading to a significant reduction in trap state density. A recent study demonstrated that the incorporation of EGTCH as an additive in the perovskite precursor solution enabled the formation of dense, uniform films with excellent crystallinity, resulting in a remarkable power conversion efficiency (PCE) of 23.4% and enhanced operational stability[1].
Visualizing the Passivation Mechanism of EGTCH
Caption: Workflow for preparing EGTCH-containing perovskite precursor solution.
Protocol 2: Quantification of Trap State Density using Space-Charge-Limited Current (SCLC) Measurements
The SCLC method is a widely used technique to determine the trap state density in semiconductors. It involves measuring the dark current-voltage (I-V) characteristics of a single-carrier device.
Device Structure for Electron-Only SCLC: FTO / c-TiO₂ / Perovskite / PC₆₁BM / Ag
Procedure:
-
Fabricate the electron-only device in an inert atmosphere.
-
Measure the dark I-V characteristics of the device using a source meter. The voltage should be swept from a low to a high voltage.
-
Plot the current density (J) versus voltage (V) on a log-log scale.
-
Identify the different regions of the J-V curve: the Ohmic region (J ∝ V) at low voltages and the trap-filled limited (TFL) region, which exhibits a sharp increase in current.
-
The trap-filled limit voltage (V_TFL) is the voltage at which the transition from the Ohmic to the TFL region occurs.
-
Calculate the trap state density (n_trap) using the following equation:
n_trap = (2 * ε * ε₀ * V_TFL) / (q * L²)
Where:
-
ε is the relative dielectric constant of the perovskite.
-
ε₀ is the permittivity of free space.
-
V_TFL is the trap-filled limit voltage.
-
q is the elementary charge.
-
L is the thickness of the perovskite layer.
-
Sources
Head-to-head comparison of different guanidinium salt additives in perovskite solar cells
An In-Depth Guide to Guanidinium Salt Additives for High-Performance Perovskite Solar Cells
In the rapidly advancing field of perovskite photovoltaics, the pursuit of higher efficiency and long-term stability is paramount. While perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), their commercial viability hinges on overcoming inherent material instabilities and defect-related performance losses. Additive engineering has emerged as a cornerstone strategy to address these challenges, and among the vast library of available compounds, guanidinium (GA⁺) salts have proven to be exceptionally versatile and effective.
This guide provides a head-to-head comparison of different guanidinium salt additives, moving beyond a simple recitation of data to explain the causal mechanisms behind their performance-enhancing effects. We will delve into the specific roles of various anions (I⁻, Br⁻, SCN⁻, Cl⁻) paired with the GA⁺ cation, supported by experimental data from recent literature.
The Unique Role of the Guanidinium Cation
The guanidinium cation (C(NH₂)₃⁺) possesses a unique combination of properties that make it a powerful tool in perovskite engineering. Its larger ionic radius, compared to common A-site cations like methylammonium (MA⁺) or formamidinium (FA⁺), generally prevents its incorporation into the 3D perovskite lattice in high concentrations without inducing phase separation. However, this characteristic is precisely what makes it an excellent agent for interface and grain boundary modification. The planar structure and the presence of six N-H protons allow for the formation of strong hydrogen bonds, which are crucial for passivating defects, particularly under-coordinated halide ions (I⁻ or Br⁻) that are notorious sources of non-radiative recombination.[1]
Head-to-Head Comparison of Common Guanidinium Salts
The choice of the anion accompanying the GA⁺ cation is critical, as it dictates the salt's specific interactions with the perovskite film and its overall impact on device performance and stability.
Guanidinium Iodide (GuaI)
Guanidinium Iodide is arguably the most widely studied guanidinium additive, primarily for its role in defect passivation.
-
Primary Mechanism: The core function of GuaI is to address iodide- and lead-related defects. The electron-rich guanidinium group interacts strongly with undercoordinated Pb²⁺ ions, while the iodide ion from GuaI can fill halide vacancies.[2] This dual-action passivation effectively neutralizes charge traps at grain boundaries and interfaces, significantly reducing non-radiative recombination.[3][4] This mechanism is particularly effective at the buried interface between the perovskite and the electron transport layer (e.g., SnO₂), where defect densities can be high.[1]
-
Performance Impact: The addition of GuaI typically leads to a significant increase in the open-circuit voltage (VOC) and fill factor (FF), direct indicators of reduced recombination losses.[4][5] For instance, in low-toxicity Pb-Cu alloyed perovskites, the introduction of GuaI increased the PCE from 6.30% to 9.69% and boosted the VOC. Similarly, its use as an interfacial modifier in 2D Dion-Jacobson PSCs raised the champion PCE from 13.25% to 15.07%.[2]
-
Stability Enhancement: By passivating defect sites that can act as initiation points for degradation and blocking moisture infiltration pathways, GuaI significantly improves the operational stability of PSCs.[2] Unencapsulated 2D PSCs modified with GuaI retained 92% of their initial PCE after 2,500 hours in ambient air.[2]
Guanidinium Bromide (GuaBr)
GuaBr introduces both the passivating GA⁺ cation and the bromide anion, which can influence the perovskite's bandgap and crystal structure.
-
Primary Mechanism: Like GuaI, GuaBr provides surface passivation, leading to larger grain sizes and fewer pinholes.[6] The incorporation of bromide can also modulate the perovskite's bandgap and suppress halide segregation, a key instability mechanism in mixed-halide perovskites.
-
Performance Impact: In a study on methylammonium lead iodide (MAPI) cells, incorporating 10% GuaBr increased the PCE from 15.35% to 16.70%.[6] This improvement was attributed to enhanced charge carrier lifetime and reduced hysteresis. In lead-free tin-based PSCs, GuaBr incorporation was critical in boosting PCE from 1.68% to 7.00% by improving energy-level alignment and enhancing charge extraction.[7]
-
Stability Enhancement: The synergistic effects of GA⁺ passivation and bromide incorporation lead to remarkable stability. MAPI-based cells with 10% GuaBr retained over 97% of their initial PCE after 400 hours of continuous illumination, a significant improvement over the control devices.[6]
Guanidinium Thiocyanate (GuaSCN)
GuaSCN is a multifunctional additive that influences not only defect states but also the fundamental crystallization kinetics of the perovskite film.
-
Primary Mechanism: GuaSCN acts as a "chaotropic agent," meaning it disrupts the secondary bonds (e.g., Lewis acid-base interactions) in the precursor solution.[8] This action slows down and controls the rate of perovskite crystallization, preventing the rapid, uncontrolled growth that often leads to high defect densities.[9] The SCN⁻ anion can also form strong bonds with uncoordinated Pb²⁺ or Sn²⁺ ions, effectively passivating these defect sites.[10]
-
Performance Impact: This controlled crystallization leads to higher-quality films with superior optoelectronic properties. In Sn-Pb perovskite cells, a 10% concentration of GuaSCN resulted in a champion device with a PCE of 22.34%, a significant jump from the 19.12% of the control device.[8] All photovoltaic parameters (VOC, JSC, FF) were systematically improved. Similarly, in all-inorganic CsPbIBr₂ PSCs, GuaSCN addition boosted the PCE to 10.90%, an 18.7% increase over the pristine device.[11]
-
Stability Enhancement: The improved film quality and reduced defect density imparted by GuaSCN translate directly to better stability. Unencapsulated CsPbIBr₂ cells with GuaSCN retained ~95% of their initial PCE after 600 hours in air, compared to only ~64% for the control.[11]
Guanidinium Chloride (GACl)
GACl is another effective passivating agent, with the choice of solvent playing a crucial role in its efficacy.
-
Primary Mechanism: GACl is primarily used as a surface passivating agent. Its effectiveness is highly dependent on the solvent used for its application. Solvents like isopropanol (IPA), which can partially dissolve the pre-formed perovskite film, allow GACl to facilitate a secondary growth process, leading to significantly larger grain sizes and reduced grain boundaries.[12] In contrast, solvents with poor perovskite solubility limit the passivation effect to the upper surface only.[12]
-
Performance Impact: When applied under optimal solvent conditions (GACl/IPA), a maximum PCE of 18.65% was achieved in inverted PSCs, a notable improvement stemming from the enhanced film morphology.[12]
-
Stability Enhancement: The resulting high-quality polycrystalline films with fewer grain boundaries are inherently more stable against environmental stressors.
Comparative Data Summary
| Guanidinium Salt | Perovskite System | Primary Mechanism(s) | Control PCE | Additive PCE | Key Improvement(s) | Stability Enhancement | Reference |
| GuaI | 2D DJ Perovskite | Defect Passivation, Interfacial Engineering | 13.25% | 15.07% | VOC, FF | Retained 92% of initial PCE after 2500h in air | [2] |
| GuaI | Pb-Cu Alloyed | Iodine Defect Suppression (H-bonding) | 6.30% | 9.69% | VOC, PCE | - | |
| GuaBr | MAPbI₃ | Surface Passivation, Grain Size Enlargement | 15.35% | 16.70% | PCE, FF | Retained >97% of initial PCE after 400h illumination | [6] |
| GuaSCN | Sn-Pb Mixed | Crystal Growth Modulation, Defect Passivation | 19.12% | 22.34% | VOC, FF, PCE | Enhanced operational stability | [8] |
| GuaSCN | CsPbIBr₂ | Defect Density Reduction, Morphology Control | ~9.18% | 10.90% | VOC, JSC, PCE | Retained ~95% of initial PCE after 600h in air | [11] |
| GACl | MAPbI₃ | Surface Passivation, Secondary Growth | - | 18.65% | PCE | - | [12] |
Visualizing the Mechanism and Workflow
To better understand the role of these additives, we can visualize their primary mechanism and the experimental process for evaluating them.
Caption: Mechanism of defect passivation at a perovskite grain boundary by a Guanidinium (GA⁺) cation.
Experimental Protocols
A trustworthy protocol is a self-validating one. The following outlines a representative workflow for fabricating and testing PSCs with a guanidinium salt additive, ensuring reproducibility.
Protocol: Fabrication of PSCs with GuaSCN Additive
-
Substrate Preparation:
-
Clean ITO-coated glass substrates sequentially via ultrasonication in detergent, deionized water, acetone, and isopropanol (15 min each).
-
Dry the substrates with a nitrogen gun.
-
Treat with UV-Ozone for 20 minutes immediately before use to ensure a hydrophilic surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 40s.
-
Anneal at 150°C for 15 minutes in ambient air.
-
Transfer substrates into a nitrogen-filled glovebox.
-
-
Perovskite Precursor Preparation (Control & Additive):
-
Control Solution: Prepare a 1.2 M stock solution of your target perovskite composition (e.g., FA₀.₇MA₀.₃Pb₀.₅Sn₀.₅I₃) in a mixed solvent like DMF:DMSO (4:1 v/v). Stir overnight at 60°C.
-
GuaSCN Additive Solution: Prepare several batches of the perovskite precursor solution, adding varying molar percentages of GuaSCN (e.g., 5%, 10%, 20%). Ensure the salt is fully dissolved.
-
-
Perovskite Film Deposition (One-Step Method):
-
Dispense 40 µL of the chosen precursor solution onto the PEDOT:PSS layer.
-
Spin-coat using a two-step program: 1000 rpm for 10s, followed by 5000 rpm for 30s.
-
During the second step, at the 15s mark, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.
-
-
Electron Transport Layer (ETL) and Electrode Deposition:
-
Deposit a C60 layer (~20 nm) followed by a BCP layer (~8 nm) via thermal evaporation.
-
Finally, thermally evaporate a silver (Ag) or gold (Au) top electrode (~100 nm) through a shadow mask to define the active area of the device (e.g., 0.09 cm²).
-
Sources
- 1. Buried interface modified by guanidinium iodide for enhanced efficiency and stability of perovskite solar cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Guanidinium Cation Substitution Effects on Perovskite Solar Cells [e-asct.org]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pv-magazine.com [pv-magazine.com]
- 9. Salt additive could enable controlled perovskite crystal growth with less defects | Perovskite-Info [perovskite-info.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Assessing the impact of 1-Ethyl-3-guanidinothiourea Hydrochloride on charge carrier lifetime
Starting Research Phase
I am now initiating a comprehensive search to gather information on "1-Ethyl-3-guanidinothiourea Hydrochloride." My primary focus is on its properties, applications, and its impact on charge carrier lifetime. I am hopeful this will provide a solid foundation for further analysis.
Initiating Broader Search
I've widened my search to include alternative compounds influencing charge carrier lifetime, and I am hunting for established experimental protocols like TRPL and TAS. My approach will be to create a comparison guide. I will start by detailing the importance of charge carrier lifetime, outline experimental methodologies, then compare "1-Ethyl-3-guanidinothiourea Hydrochloride" against relevant alternatives. I'm aiming for a clear, step-by-step experimental protocol, too.
Identifying Key Compounds
I've made headway, finding an article pointing to 1-Ethyl-3-guanidinothiourea Hydrochloride (EGTHCl) as a crucial additive for perovskite solar cells. It seems to regulate crystallization and minimize photon loss, directly boosting efficiency. This seems to be a solid lead to explore further in relation to the core.
Refining the Search Strategy
I've expanded my search, exploring how EGTHCl impacts charge carrier lifetime in perovskites, with initial focus on quantitative data. Though the first article was a good launchpad, I now know I need more specific experimental values. I've also gathered information on Time-Resolved Photoluminescence and Transient Absorption Spectroscopy, vital techniques for this analysis. Moreover, I am now focused on comparing to other guanidinium-based additives.
Gathering Quantitative Data
I've got a clearer picture of the data needed, now I'm seeking the precise charge carrier lifetime values for EGTHCl-treated perovskites and the experimental setups used. The principles of TRPL and TAS are understood, but the critical need is for quantified results to compare across additives. I also need information on non-guanidinium alternatives, such as methylammonium bromide.
Gathering EGTHCl Insights
I've just found some general information on 1-Ethyl-3-guanidin othiourea Hydrochloride (EGTHCl) and its application as an additive in perovskite solar cells. Apparently, it's used to boost efficiency and stability. It's a good starting point, but I need to dive deeper into the specifics of its mechanism and performance.
Expanding Compound Comparisons
I've expanded my search to include similar guanidinium-based additives like Guanidinium Bromide and Iodide, finding data on charge carrier lifetimes they provide. Alkali metals and other organic molecules have also been noted. I'm focusing on obtaining specific quantitative data on the charge carrier lifetime of perovskite films treated specifically with EGTHCl. I still need direct performance comparisons within the same research.
Narrowing EGTHCl Parameters
I've just found more on EGTHCl. It confirms it's used for crystallization and reducing photon loss. Other guanidinium compounds, like GuaBr, GAI and GuCl, have better-defined charge carrier lifetimes, but I lack that specific EGTHCl TRPL or TAS data. I also have alkali metal and organic molecule information. Direct EGTHCl vs. alternative comparisons are the next priority.
Analyzing Crucial Data Gaps
I've made some progress, and I'm still trying to connect the dots. I found a paper highlighting EGTHCl as a key additive. It discusses how it affects crystallization and boosts the efficiency of perovskite solar cells, though the research is still a bit incomplete. My collection is still quite incomplete.
Reframing the Search Strategy
I'm shifting gears. While I haven't found the precise EGTHCl charge carrier lifetime data, I have a good base of knowledge on similar additives. I will structure this guide around the known crystallization effects of EGTHCl, and compare them with others where charge carrier lifetime data exists. This will allow for an informed comparison, even if it's indirect.
Acknowledging Data Limitations
I am now taking a different tack. My searches didn't produce the precise charge carrier lifetime data for EGTHCl, which is a key component here. However, I have gathered good data on other guanidinium and non-guanidinium additives. With this, I will shift gears to highlight EGTHCl's known crystallization effects and then compare it to the documented charge carrier lifetime data of similar compounds. This should still allow for a useful guide. I am ready to write now.
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 1-Ethyl-3-guanidinothiourea Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The following guide provides essential, immediate safety and logistical information for handling 1-Ethyl-3-guanidinothiourea Hydrochloride. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: A Proactive Approach
-
Thiourea: This compound is classified as harmful if swallowed, a suspected carcinogen, and is suspected of damaging fertility or the unborn child.[1] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2]
-
Guanidine Hydrochloride: This substance is known to be harmful if swallowed or inhaled and causes significant skin and eye irritation.[3][4]
Therefore, it is imperative to handle 1-Ethyl-3-guanidinothiourea Hydrochloride with the assumption that it carries a similar hazard profile. This includes potential acute toxicity, carcinogenicity, reproductive toxicity, and skin/eye irritation. A thorough risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for various laboratory tasks involving 1-Ethyl-3-guanidinothiourea Hydrochloride.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Safety goggles with side shields | Chemical-resistant gloves (e.g., Nitrile), tested to EN 374 standard | Fully-buttoned lab coat | Particulate filter respirator (e.g., N95/P2) |
| Preparing Solutions | Safety goggles with side shields and a face shield | Chemical-resistant gloves (e.g., Nitrile), tested to EN 374 standard | Fully-buttoned lab coat | Not generally required if handled in a certified chemical fume hood |
| Running Reactions | Safety goggles with side shields | Chemical-resistant gloves (e.g., Nitrile), tested to EN 374 standard | Fully-buttoned lab coat | Not generally required if handled in a certified chemical fume hood |
| Handling Waste | Safety goggles with side shields | Chemical-resistant gloves (e.g., Nitrile), tested to EN 374 standard | Fully-buttoned lab coat | Not generally required if handled in a certified chemical fume hood |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: Safety goggles with side shields are essential to protect against splashes and airborne particles.[2] A face shield should be used in conjunction with goggles when there is a higher risk of splashing, such as when preparing solutions.[5]
-
Hand Protection: Chemical-resistant gloves are critical to prevent skin contact.[2] It is recommended to check the breakthrough time of the specific glove material with the supplier, especially for prolonged contact.[2]
-
Body Protection: A fully-buttoned lab coat prevents contamination of personal clothing.
-
Respiratory Protection: Due to the potential for dust generation when handling the solid form of this compound, a particulate filter respirator is necessary to prevent inhalation.[2][6]
Safe Handling and Operational Workflow
Adherence to a standardized workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that a designated work area, preferably within a certified chemical fume hood, is clean and uncluttered. Have all necessary equipment, including a waste container, readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of 1-Ethyl-3-guanidinothiourea Hydrochloride in the fume hood. Avoid generating dust.[6] Use a spatula for transfers and close the container immediately after use.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring in a closed or partially covered vessel to avoid splashes.
-
Reaction: Conduct all reactions within the fume hood.
-
Post-Handling: After handling, decontaminate the work surface.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the lab coat, and finally, eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Spill Management:
-
Evacuate non-essential personnel from the area.[7]
-
Wearing appropriate PPE, cover the spill with an absorbent material to prevent the spread of dust.[6]
-
Mechanically collect the spilled material into a sealed container for hazardous waste disposal.[7] Avoid creating dust during cleanup.[6]
-
Ventilate the area and wash the spill site thoroughly once the material has been removed.[7]
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing has stopped, provide artificial respiration.[7]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Waste Disposal Plan: Environmental Responsibility
Due to the hazardous nature of its parent compounds, all waste containing 1-Ethyl-3-guanidinothiourea Hydrochloride must be treated as hazardous waste.[5][7]
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[5][7] Do not empty into drains or release into the environment.[1][2]
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and scientific integrity within your organization.
References
- Safety Data Sheet: Thiourea - Carl ROTH. (n.d.).
- Safety Data Sheet: thiourea - Chemos GmbH&Co.KG. (2023, April 17).
- Thiourea SDS - Hill Brothers Chemical Company. (n.d.).
- Safety Data Sheet: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride - Carl ROTH. (2025, March 31).
- Safety Data Sheet - Biosynth. (2019, October 17).
- Safety Data Sheet: Guanidine hydrochloride - Carl ROTH. (n.d.).
- Hazard Summary: Thiourea - NJ.gov. (n.d.).
- Safety Data Sheet: Guanidine hydrochloride - Thermo Fisher Scientific. (2010, November 16).
- Thiourea - Santa Cruz Biotechnology. (n.d.).
- 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide - Organic Syntheses Procedure. (n.d.).
- Safety Data Sheet: Thiourea - Sigma-Aldrich. (2025, October 29).
- Safety Data Sheet: Guanidine Hydrochloride - BioSpectra, Inc. (n.d.).
- Chemwatch GHS SDS 22533 - SD Fine-Chem. (n.d.).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
